Product packaging for 5-Chloro-6-methoxy-1H-indole(Cat. No.:CAS No. 90721-60-1)

5-Chloro-6-methoxy-1H-indole

Cat. No.: B1288820
CAS No.: 90721-60-1
M. Wt: 181.62 g/mol
InChI Key: YZOVTJRDGFRPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-6-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B1288820 5-Chloro-6-methoxy-1H-indole CAS No. 90721-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOVTJRDGFRPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617638
Record name 5-Chloro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90721-60-1
Record name 5-Chloro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the core properties of 5-Chloro-6-methoxy-1H-indole, a key heterocyclic intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, and purification protocols, spectroscopic data, and biological significance. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Core Properties and Physicochemical Data

This compound is a substituted indole derivative with the molecular formula C₉H₈ClNO.[1] Its structure features a bicyclic system composed of a fused benzene and pyrrole ring, with a chloro group at the 5-position and a methoxy group at the 6-position.[1] This compound typically appears as a white to off-white or light yellow crystalline solid.[1][2] It serves as a valuable building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.[1][2]

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the indole scaffold significantly influences its chemical reactivity and biological activity, making it a versatile intermediate in pharmaceutical research.[2]

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 90721-60-1[1][3]
Molecular Formula C₉H₈ClNO[1][3]
Molecular Weight 181.62 g/mol [1][3]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 109 - 119 °C[1][2]
Boiling Point 330.7 ± 22.0 °C (at 760 mmHg, Predicted)[1]
Solubility Soluble in dichloromethane, chloroform, DMSO[1]
pKa Data not readily available-
XlogP (Predicted) 2.6[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. While specific optimized protocols are often proprietary, the following sections describe generalized and plausible methods based on established chemical literature for indole derivatives.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for creating indole rings from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][6] A plausible pathway for synthesizing the target compound would involve the reaction of (4-chloro-3-methoxyphenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.

Materials:

  • (4-chloro-3-methoxyphenyl)hydrazine hydrochloride

  • An appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid)

  • Sodium bicarbonate or sodium hydroxide solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and heating apparatus

Protocol:

  • Hydrazone Formation:

    • Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent like ethanol.

    • Add the selected carbonyl compound to the solution.

    • Stir the mixture at room temperature or with gentle heating for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • If the hydrazone precipitates, it can be filtered, washed, and dried. Otherwise, it may be used in situ for the next step.[7]

  • Indolization (Cyclization):

    • Add the crude or purified hydrazone to the acid catalyst (e.g., polyphosphoric acid).[7]

    • Heat the reaction mixture, typically between 80-120 °C, for several hours.[7] The reaction progress should be monitored by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.

  • Work-up and Isolation:

    • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Column Chromatography

The crude product obtained from synthesis typically requires purification to remove unreacted starting materials and byproducts. Column chromatography is a standard and effective method for this purpose.[8][9]

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh for flash chromatography)

  • Eluent: A non-polar/polar solvent system (e.g., petroleum ether/ethyl acetate or hexanes/ethyl acetate)

  • Standard chromatography column and accessories

  • TLC plates and developing chamber

  • UV lamp for visualization

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 petroleum ether/ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • For "dry loading," add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., moving from 9:1 to 4:1 petroleum ether/ethyl acetate) to move the compounds down the column.[8]

    • Collect the eluent in fractions and monitor the separation using TLC. The desired compound can be visualized as a spot under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

    • Confirm the purity using analytical techniques such as NMR or HPLC.

// Nodes Start [label="Starting Materials\n(e.g., Phenylhydrazine, Carbonyl)", shape=box, fillcolor="#FBBC05"]; Hydrazone [label="Hydrazone Formation", shape=box, fillcolor="#4285F4"]; Indolization [label="Acid-Catalyzed\nIndolization", shape=box, fillcolor="#4285F4"]; Workup [label="Neutralization &\nExtraction", shape=box, fillcolor="#4285F4"]; Crude [label="Crude Product", shape=ellipse, fillcolor="#EA4335"]; Column [label="Column Chromatography", shape=box, fillcolor="#4285F4"]; Pure [label="Purified Product\n(this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Purity Analysis\n(TLC, NMR, HPLC)", shape=box, fillcolor="#FBBC05"];

// Edges Start -> Hydrazone; Hydrazone -> Indolization; Indolization -> Workup; Workup -> Crude; Crude -> Column; Column -> Pure; Pure -> Analysis; } } end_dot Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data and Analysis

Predicted ¹H and ¹³C NMR Data

The following tables summarize the anticipated NMR data for this compound.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH -1~ 8.0 - 8.5br s
CH -2~ 7.2 - 7.3m
CH -3~ 6.4 - 6.5m
CH -4~ 7.5 - 7.6s
CH -7~ 6.8 - 6.9s
OCH ₃-6~ 3.9s

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 124
C-3~ 102
C-3a~ 129
C-4~ 119
C-5~ 125
C-6~ 155
C-7~ 95
C-7a~ 131
OC H₃-6~ 56
General NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.

Data Acquisition (400 or 500 MHz Spectrometer):

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity through shimming.

  • Acquire the ¹H spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak or an internal standard like TMS.[10]

Biological Activity and Signaling Pathways

This compound itself is primarily a synthetic intermediate, but its core structure is integral to derivatives with significant pharmacological potential.[2] Research has shown that compounds derived from the 5-chloro-indole scaffold exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][12]

A notable area of interest is the development of 5-chloro-indole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overactivated through mutation or overexpression, can drive the proliferation and survival of cancer cells.[13] Inhibiting the EGFR signaling pathway is a clinically validated strategy for cancer treatment.

Derivatives of 5-chloro-indole have been designed and synthesized to target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling cascade and inducing apoptosis in cancer cells.[13]

// Edges EGF -> EGFR [label="Binds"]; EGFR -> RAS_RAF_MEK_ERK [label="Activates"]; EGFR -> PI3K_AKT_mTOR [label="Activates"]; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Proliferation;

Inhibitor -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } end_dot Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.

References

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 90721-60-1

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxy-1H-indole, a key heterocyclic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological significance.

Chemical and Physical Properties

This compound is a substituted indole derivative with a molecular formula of C₉H₈ClNO and a molecular weight of 181.62 g/mol .[1][2] It typically appears as a white to off-white solid.[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 90721-60-1[2]
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
Appearance White to off-white solid[3]
IUPAC Name This compound[2]
SMILES COC1=C(C=C2C=CNC2=C1)Cl[2]
InChI InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3[2]
InChIKey YZOVTJRDGFRPRI-UHFFFAOYSA-N[2]

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, with the chlorination of 6-methoxyindole being a common approach.

Experimental Protocol: Chlorination of 6-methoxyindole

While a specific detailed protocol for the direct synthesis of this compound was not explicitly found in the provided search results, a general procedure can be inferred from standard chlorination reactions of aromatic compounds. One plausible method involves the use of a chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent.

Materials:

  • 6-methoxyindole

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 6-methoxyindole in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra for this compound were not available in the search results, predicted data based on related structures are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the N-H proton of the indole ring. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the heteroatoms (N, O, Cl) will have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of the compound. The presence of a chlorine atom should also result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[4]

Biological Activity and Applications in Drug Development

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[5] The introduction of chloro and methoxy substituents on the indole ring can significantly modulate the pharmacological properties of the resulting molecules.

Anticancer Potential

Derivatives of this compound have been investigated for their potential as anticancer agents.[6] Some of these compounds have shown inhibitory activity against key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[6]

This protocol outlines a general method for assessing the cytotoxic effects of this compound against cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HT-29)[6]

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Potential

Indole derivatives have also demonstrated anti-inflammatory properties.[3] The anti-inflammatory activity of this compound can be evaluated using various in vitro and in vivo models.

This protocol describes a method to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in a suitable solvent)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the macrophage cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and co-incubate with the compound for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite (a stable product of NO) by comparing with a standard curve of sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are known to target pathways crucial in cancer, such as the EGFR signaling cascade.[6] The evaluation of such compounds typically follows a standardized workflow from synthesis to biological characterization.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_drug_dev Drug Development synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Anti-inflammatory) characterization->in_vitro mechanistic Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) in_vitro->mechanistic in_vivo In Vivo Studies (Animal Models) lead_opt Lead Optimization (SAR Studies) in_vivo->lead_opt mechanistic->in_vivo preclinical Preclinical Development lead_opt->preclinical egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Indole_Derivative This compound Derivative Indole_Derivative->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response

References

5-Chloro-6-methoxy-1H-indole chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, a heterocyclic compound of significant interest in medicinal chemistry.

Chemical Structure and Identifiers

This compound is a substituted indole derivative with a chlorine atom at the 5-position and a methoxy group at the 6-position of the indole ring.[1] This substitution pattern imparts unique physicochemical and biological properties to the molecule, making it a valuable intermediate in the synthesis of various biologically active compounds.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 90721-60-1
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol [3]
IUPAC Name This compound[3]
InChI InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3[3]
InChIKey YZOVTJRDGFRPRI-UHFFFAOYSA-N[3]
Canonical SMILES COC1=C(C=C2C=CNC2=C1)Cl[3]

Physicochemical Properties

The compound typically presents as a white to off-white or light yellow crystalline solid.[2] The presence of the chloro and methoxy groups influences its polarity and reactivity.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance White to off-white crystalline powder[2]
Melting Point 115 - 119 °C[2]
Boiling Point (Predicted) 330.7 ± 22.0 °C at 760 mmHg
Purity ≥ 99.5% (GC)[2]

Synthesis of this compound

Generalized Experimental Protocol: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] For the synthesis of this compound, the likely starting materials would be (4-chloro-3-methoxyphenyl)hydrazine and a suitable carbonyl compound that can provide the two carbons for the pyrrole ring, followed by cyclization.

Step 1: Formation of the Phenylhydrazone

  • Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

  • Add a slight molar excess of an appropriate aldehyde or ketone (e.g., glyoxal or a protected form).

  • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding phenylhydrazone.

  • The hydrazone product can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

Step 2: Indolization (Cyclization)

  • To the crude or purified hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often effective for this transformation.[5] Alternatively, a strong Brønsted acid like sulfuric acid or a Lewis acid like zinc chloride can be used.[5]

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate.

  • Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product.

G General Workflow for Fischer Indole Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Indolization cluster_workup Work-up & Purification cluster_product Final Product start1 (4-chloro-3-methoxyphenyl)hydrazine proc1 Reaction in Ethanol/Acetic Acid start1->proc1 start2 Aldehyde/Ketone start2->proc1 inter Phenylhydrazone proc1->inter proc2 Acid Catalyst (e.g., PPA) Heat (80-150 °C) inter->proc2 workup Quenching Neutralization Extraction proc2->workup purify Column Chromatography Recrystallization workup->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound via Fischer indole synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of this compound. While specific spectral data for this exact compound is not provided in the search results, the expected chemical shifts can be predicted based on data for analogous 5-chloro-indole derivatives.[6]

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (H1) 8.0 - 11.0Broad Singlet
Pyrrole Ring (H2, H3) 6.4 - 7.3Doublet or Triplet
Benzene Ring (H4, H7) 7.0 - 7.6Singlet or Doublet
Methoxy (OCH₃) ~3.9Singlet

The electron-withdrawing nature of the chlorine at the C5 position and the electron-donating methoxy group at C6 will influence the precise chemical shifts of the aromatic protons.[6]

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyrrole Ring (C2, C3) 100 - 125
Bridgehead (C3a, C7a) 128 - 135
Benzene Ring (C4, C5, C6, C7) 110 - 150
Methoxy (OCH₃) ~56

The carbon directly attached to the chlorine (C5) is expected to resonate around 125 ppm, while the carbon attached to the methoxy group (C6) will be further downfield.[6]

Biological Activity and Applications in Drug Development

This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.[2] The indole scaffold itself is a "privileged structure" found in many biologically active compounds.[7] The addition of the 5-chloro and 6-methoxy groups can enhance biological activity and modulate pharmacokinetic properties.

Derivatives of 5-chloro-indole have shown promise in various therapeutic areas, particularly in oncology.

Inhibition of Cancer-Related Signaling Pathways

Recent research has focused on derivatives of 5-chloro-indoles as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

  • EGFR Inhibition: A series of novel indole-2-carboxamides derived from a 5-chloro-indole scaffold have been developed as antiproliferative agents that target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[8] Certain derivatives demonstrated potent inhibitory activity against EGFR, with IC₅₀ values comparable to or better than the reference drug erlotinib.[8]

  • PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers. Indole-based compounds are being investigated for their ability to modulate this critical pathway. For instance, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative showed significant cytotoxic effects against colorectal cancer cells, suggesting its mechanism may involve the PI3K/AKT/mTOR pathway.[9]

  • Induction of Apoptosis: Some derivatives of 5-chloro-indole have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, such as caspase-3, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

G Role of 5-Chloro-Indole Derivatives in Cancer Signaling cluster_pathway Signaling Pathways cluster_cellular Cellular Processes compound 5-Chloro-Indole Derivatives EGFR EGFR compound->EGFR Inhibition PI3K PI3K/AKT/mTOR compound->PI3K Modulation apoptosis Apoptosis compound->apoptosis Induction proliferation Cell Proliferation EGFR->proliferation survival Cell Survival EGFR->survival PI3K->proliferation PI3K->survival

Caption: 5-Chloro-indole derivatives can inhibit key cancer signaling pathways and induce apoptosis.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

References

5-Chloro-6-methoxy-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-1H-indole is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular structure, featuring a chloro group at the 5-position and a methoxy group at the 6-position of the indole ring, imparts distinct physicochemical properties and a versatile reactivity profile. This makes it a valuable scaffold and intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the core characteristics of this compound, including its molecular properties, synthesis protocols, and its role in modulating key biological pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This quantitative data is essential for its identification, characterization, and application in synthetic and analytical workflows.

PropertyValueReference
Molecular Weight 181.62 g/mol [1][2]
Molecular Formula C₉H₈ClNO[3]
CAS Number 90721-60-1[3]
Appearance White to off-white crystalline powder
Melting Point 115 - 119 °C
Boiling Point (Predicted) 330.7 ± 22.0 °C at 760 mmHg
IUPAC Name This compound[3]
SMILES COC1=C(C=C2C=CNC2=C1)Cl[3]
InChIKey YZOVTJRDGFRPRI-UHFFFAOYSA-N[3]

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and NH protons, influenced by the electron-withdrawing chlorine and electron-donating methoxy groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH (indole)8.0 - 8.5Broad Singlet
H4~7.5Singlet
H7~7.1Singlet
H27.2 - 7.4Doublet of Doublets
H36.4 - 6.6Doublet of Doublets
OCH₃~3.9Singlet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the indole ring system.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a~131
C3a~129
C5~125
C2~123
C4~112
C7~102
C3~101
C6~155
OCH₃~56
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3300Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2950 - 2850Medium
C=C Stretch (Aromatic)1620 - 1580Medium
C-O Stretch (Aryl Ether)1275 - 1200Strong
C-Cl Stretch800 - 600Strong
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

IonPredicted m/z
[M]⁺181/183 (due to ³⁵Cl/³⁷Cl isotopes)
[M-CH₃]⁺166/168
[M-Cl]⁺146

Experimental Protocols

General Synthesis via Chlorination of 6-Methoxyindole

A plausible and direct route to this compound involves the electrophilic chlorination of 6-methoxyindole. The methoxy group at the 6-position directs the incoming electrophile to the adjacent 5-position.

Materials:

  • 6-Methoxy-1H-indole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1H-indole (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 6-Methoxyindole + NCS reaction Electrophilic Chlorination in Acetonitrile (0°C to RT) start->reaction workup Aqueous Workup & Extraction with DCM reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir purity Purity Analysis (HPLC, Elemental Analysis) product->purity

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential in modulating various biological pathways, making them attractive candidates for drug development, particularly in oncology and anti-inflammatory research.

Anticancer Activity: Targeting EGFR and Tubulin

Several studies have highlighted the potential of 5-chloro-indole derivatives as potent anticancer agents. The mechanisms of action often involve the inhibition of key proteins crucial for cancer cell proliferation and survival.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain derivatives of 5-chloro-indole have been designed as inhibitors of both wild-type and mutant forms of EGFR.[4] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, proliferation, and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]

2. Tubulin Polymerization Inhibition: Another important anticancer mechanism for indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, a structure essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[5]

anticancer_pathway cluster_egfr EGFR Signaling cluster_tubulin Microtubule Dynamics egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation apoptosis Apoptosis proliferation->apoptosis tubulin Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis cell_division Cell Division mitosis->cell_division cell_division->apoptosis inhibitor 5-Chloro-indole Derivative inhibitor->egfr Inhibition inhibitor->tubulin Inhibition

Caption: Anticancer mechanisms of 5-chloro-indole derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Indole derivatives are also recognized for their anti-inflammatory properties. The 5-methoxyindole structure, in particular, has been implicated in the regulation of key inflammatory enzymes.

Cyclooxygenase-2 (COX-2) Inhibition: 5-methoxyindole metabolites have been shown to suppress the expression of COX-2, a key enzyme involved in the inflammatory response and tumorigenesis.[6] By inhibiting the transcriptional activation of the COX-2 gene, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators.[6] This mechanism suggests a role for this compound derivatives in the development of novel anti-inflammatory agents.

anti_inflammatory_pathway stimuli Pro-inflammatory Stimuli (e.g., LPS) nfkb NF-κB Pathway stimuli->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein prostaglandins Prostaglandins cox2_protein->prostaglandins inflammation Inflammation prostaglandins->inflammation inhibitor 5-Chloro-6-methoxy- 1H-indole Derivative inhibitor->cox2_gene Inhibition

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

This compound represents a privileged scaffold in modern medicinal chemistry. Its well-defined physicochemical properties, coupled with accessible synthetic routes, make it a valuable building block for the development of novel therapeutic agents. The demonstrated ability of its derivatives to interact with critical biological targets such as EGFR, tubulin, and COX-2 underscores its potential in the fields of oncology and inflammation. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

5-Chloro-6-methoxy-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-chloro-6-methoxy-1H-indole

Introduction

This compound is a substituted indole derivative that has garnered attention in medicinal chemistry as a valuable scaffold for the development of novel therapeutic agents. The indole nucleus is a prevalent motif in numerous biologically active compounds, and the specific substitution of a chloro group at the 5-position and a methoxy group at the 6-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its emerging role in drug discovery, with a focus on its potential applications in oncology and neuroscience.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 90721-60-1[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 115 - 119 °C
Solubility Soluble in alcohol, insoluble in water[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often employs established methods for indole ring formation, with the Fischer indole synthesis being a prominent and versatile approach.

General Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 1,2,3-trisubstituted 5-chloro-indoles, a two-step process is commonly utilized.[3]

Step 1: Formation of 4-chlorophenylhydrazone

  • In a suitable reaction vessel, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.

  • Add a ketone (e.g., butan-2-one for a 2,3-dimethylated indole) (1.0 equivalent) to the solution.

  • Add a mild base, such as sodium acetate, to neutralize the hydrochloride salt.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • The resulting hydrazone can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

Step 2: Indolization

  • Place the dried 4-chlorophenylhydrazone from the previous step into a round-bottom flask.

  • Add an acid catalyst. Polyphosphoric acid (PPA) is often used in excess (e.g., 10-fold by weight). Alternatively, a catalytic amount of zinc chloride in a high-boiling solvent like toluene can be employed.[3]

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC until the hydrazone is fully consumed (typically 1-6 hours).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • For workup, if PPA was used, carefully pour the hot mixture onto crushed ice with vigorous stirring and then neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Biological Activity and Therapeutic Potential

Derivatives of the 5-chloro-indole scaffold have demonstrated significant potential across various therapeutic areas, most notably in oncology and neuroscience. The presence of the chloro and methoxy groups can enhance binding affinity and modulate the electronic properties of the indole ring system.[5]

Anticancer Applications

A substantial body of research has focused on 5-chloro-indole derivatives as potent anticancer agents.[2] These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation and survival.

Inhibition of EGFR and BRAF Kinases

Derivatives of 5-chloro-indole have been identified as inhibitors of crucial kinases in oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[6] These kinases are frequently mutated and overactive in various cancers. The mechanism of action for many of these small-molecule inhibitors involves competitive binding to the ATP-binding pocket of the kinase, which blocks the phosphorylation of downstream substrates and thereby inhibits signal transduction.[6]

The table below summarizes the reported in vitro antiproliferative activity of some 5-chloro-indole derivatives against various cancer cell lines.

Compound ClassTarget Cancer Cell LinesKey Kinase TargetsReported Activity (GI₅₀)Reference
5-chloro-indole-2-carboxylatesPanc-1, MCF-7, HT-29, A-549EGFRT790M, BRAFV600E29 nM to 78 nM[6]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesFour human cancer cell linesEGFRWT, EGFRT790M29 nM to 102 nM[6][7]
Neurological Applications

The 5-chloro-indole scaffold is also a key pharmacophore for compounds targeting the central nervous system. It serves as a building block for molecules that modulate serotonin (5-HT) receptors, which are implicated in mood regulation and various psychiatric conditions.[2][8] Research has indicated that 5-chloro-indole derivatives can act as allosteric modulators of the 5-HT₃ receptor, presenting a potential therapeutic avenue for disorders related to serotonergic dysfunction.[2]

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Indole_Derivative 5-Chloro-Indole Derivative Indole_Derivative->P_EGFR Inhibition Biological_Evaluation_Workflow synthesis Compound Synthesis & Purification antiproliferative In Vitro Antiproliferative Assays (e.g., MTT, SRB against a panel of cancer cell lines) synthesis->antiproliferative active_compounds Active Compounds antiproliferative->active_compounds kinase_assay Biochemical Kinase Assays (e.g., against EGFR, BRAF, etc.) cell_signaling Cell-Based Signaling Assays (e.g., Western blot for p-ERK, p-AKT) kinase_assay->cell_signaling active_compounds->kinase_assay confirmed_mechanism Confirmed Mechanism cell_signaling->confirmed_mechanism in_vivo In Vivo Efficacy Studies (e.g., Xenograft models) confirmed_mechanism->in_vivo adme_tox ADME/Tox Profiling confirmed_mechanism->adme_tox

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its unique substitution pattern, featuring a chloro group at the 5-position and a methoxy group at the 6-position, imparts specific electronic properties that influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of its key properties is presented below.

General and Physical Properties

This compound typically appears as a white to off-white crystalline solid.[1]

PropertyValueSource
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Melting Point 109-110 °C[1]
Boiling Point 330.7 ± 22.0 °C (Calculated)[1]
Appearance White to off-white crystalline powder[1]
Solubility Good solubility in dichloromethane, chloroform, and dimethyl sulfoxide (DMSO)[1]

Note: The boiling point is a calculated value and experimental determination is recommended for precise applications.

Chemical Identifiers and Descriptors
Identifier/DescriptorValueSource
CAS Number 90721-60-1[1]
IUPAC Name This compound[2]
InChI InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3[2]
InChIKey YZOVTJRDGFRPRI-UHFFFAOYSA-N[2]
SMILES COC1=CC2=C(C=C1Cl)C=CN2[2]
XlogP (Predicted) 2.6[2]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. A plausible protocol for the synthesis of this compound is detailed below.

Reaction Scheme:

(4-Chloro-3-methoxyphenyl)hydrazine + Acetaldehyde → this compound + NH₃ + H₂O

Materials:

  • (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride

  • Acetaldehyde

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in ethanol.

    • Add a slight molar excess of acetaldehyde to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone.

  • Indolization:

    • To the crude hydrazone, add polyphosphoric acid.

    • Heat the mixture with stirring to 80-100 °C.

    • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a white to off-white solid.

Synthesis_Workflow cluster_hydrazone Hydrazone Formation cluster_indolization Indolization cluster_purification Purification start_materials Start: (4-Chloro-3-methoxyphenyl)hydrazine + Acetaldehyde in Ethanol stir Stir at RT (1-2h) start_materials->stir workup_h Workup: - Remove Ethanol - EtOAc extraction - NaHCO3 wash - Brine wash - Dry & Concentrate stir->workup_h hydrazone Crude Hydrazone workup_h->hydrazone add_ppa Add Polyphosphoric Acid hydrazone->add_ppa heat Heat to 80-100°C (1-3h) add_ppa->heat workup_i Workup: - Quench on ice - Neutralize - EtOAc extraction - Brine wash - Dry & Concentrate heat->workup_i crude_product Crude Product workup_i->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography final_product Pure this compound chromatography->final_product

Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a broad singlet for the N-H proton (around 8.0-8.5 ppm), signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.9 ppm), and signals for the protons at the 2 and 3 positions of the indole ring.

    • ¹³C NMR (in CDCl₃, 100 MHz): Expected signals would correspond to the carbon atoms of the indole core, with the carbon attached to the chlorine showing a characteristic shift, and a signal for the methoxy carbon.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), C=C aromatic stretches (around 1600-1450 cm⁻¹), and C-O stretch of the methoxy group (around 1250 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Biological Relevance and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active indoles suggests potential for interaction with various biological targets.

Potential as a Serotonin Receptor Modulator

Many substituted indoles are known to interact with serotonin (5-HT) receptors due to the structural resemblance of the indole core to serotonin. Depending on the substitution pattern, these compounds can act as agonists or antagonists at different 5-HT receptor subtypes, which are implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function.

A representative signaling pathway for the 5-HT₂A receptor, a common target for indole-based compounds, is depicted below. Activation of this G-protein coupled receptor (GPCR) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Serotonin_Signaling_Pathway 5-HT Serotonin (5-HT) or This compound 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Gq_protein Gq Protein 5-HT2A_R->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Representative 5-HT2A receptor signaling pathway.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties and provided detailed, plausible experimental protocols for its synthesis and characterization. While further experimental validation of some properties and in-depth biological studies are warranted, the information presented here serves as a solid foundation for researchers and scientists working with this compound. The provided workflows and the representative signaling pathway offer a practical framework for its application in drug discovery and development.

References

Spectroscopic Profile of 5-Chloro-6-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, verified spectroscopic data specifically for 5-Chloro-6-methoxy-1H-indole is limited. This guide provides a summary of expected spectroscopic characteristics based on data from closely related analogs and established principles of chemical spectroscopy. The experimental protocols described are standardized methodologies for the analysis of indole derivatives.

Introduction

This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a core structure in numerous biologically active compounds, and substitutions on the indole ring can significantly modulate their chemical and biological properties. Accurate characterization of such molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment. This document provides an in-depth overview of the predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 5-chloro-indole and 5-methoxy-indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.1 - 8.3br s1HN1-H
~7.5 - 7.6s1HC4-H
~7.1 - 7.2t1HC2-H
~6.9 - 7.0s1HC7-H
~6.4 - 6.5t1HC3-H
~3.9s3HOCH₃

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~155C6
~133C7a
~129C3a
~125C5
~123C2
~118C4
~112C7
~102C3
~56OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (CH₃)
~1610, 1480StrongC=C Aromatic Ring Stretch
~1250StrongC-O Stretch (Aryl Ether)
~1100MediumC-N Stretch
~850StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
181/183High[M]⁺ (Molecular Ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
166/168Medium[M-CH₃]⁺
138Medium[M-CH₃-CO]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]

  • Ensure complete dissolution by gentle vortexing or sonication.[1]

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1]

¹H NMR Acquisition (400 or 500 MHz Spectrometer):

  • Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').[1]

    • Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.[1]

    • Acquisition Time (AQ): 2-4 seconds.[1]

    • Relaxation Delay (D1): 1-5 seconds.[1]

    • Number of Scans (NS): 8-16 scans for samples with adequate concentration.[1]

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[1]

¹³C NMR Acquisition (Proton-Decoupled):

  • Instrument Setup: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[1]

    • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.[1]

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[2]

  • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2]

KBr Pellet Method:

  • Grind a small amount of the sample with a purified salt like potassium bromide (KBr).[3]

  • Press the resulting powder mixture in a mechanical press to form a translucent pellet.[3]

  • Place the pellet in the spectrometer's sample holder to be analyzed.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a direct insertion probe or via a gas chromatograph (GC-MS).

  • The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

  • This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).[4]

  • The high energy of the electron beam often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[4]

  • The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Acquisition (FID/Interferogram/Mass Spectrum) B->E C->E D->E F Data Processing (FT/Baseline Correction/Peak Picking) E->F G Spectral Interpretation F->G H Structure Elucidation & Confirmation G->H

Caption: General workflow of spectroscopic analysis.

References

The Natural Realm of Halogenated Indole Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the sources, biosynthesis, and pharmacological significance of halogenated indole alkaloids, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their extensive pharmacological activities.[1] A significant subset of these compounds undergoes halogenation, a biosynthetic modification that often enhances their biological potency and specificity.[2][3] While chlorinated compounds are more common in terrestrial organisms, the marine environment is a prolific source of brominated and, to a lesser extent, iodinated indole alkaloids.[2] These unique chemical entities are primarily isolated from marine invertebrates such as sponges, ascidians, and bryozoans.[2][4] The presence of halogen atoms profoundly influences the chemical properties and biological functions of these molecules, making them a fertile ground for the discovery of new therapeutic agents.[2][5] This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and bioactivity of halogenated indole alkaloids, along with key experimental methodologies.

Natural Sources of Halogenated Indole Alkaloids

The vast majority of halogenated indole alkaloids have been discovered in marine organisms, which have evolved unique metabolic pathways to produce these compounds.[2] Brominated alkaloids are particularly widespread, a phenomenon attributed to the relative ease of bromide oxidation by marine organisms despite the higher concentration of chloride in seawater.[2]

  • Sponges (Phylum Porifera): Sponges are a rich source of diverse bromoindoles. For instance, the Caribbean sponge Plakortis simplex is known to produce iodinated indoles, a rarity in nature, such as plakohypaphorines A–C.[2][6] Sponges of the genus Aplysina are well-known for producing a variety of brominated compounds.[7] The Antarctic marine sponge Psammopemma sp. yields psammopemmins, which are characterized by a 2-bromopyrimidine system attached to a 4-hydroxyindole core.[2]

  • Ascidians (Class Ascidiacea): These marine filter-feeders, also known as sea squirts, are another significant source. The ascidian Aplidium meridianum is the original source of meridianins, a family of brominated indole alkaloids substituted with a 2-aminopyrimidine ring.[2][6] Eudistomins, a large family of halogenated β-carbolines, have been isolated from the ascidian Eudistoma olivaceum.[4]

  • Bryozoans (Phylum Bryozoa): These colonial aquatic invertebrates also contribute to the chemical diversity of halogenated indole alkaloids. The bryozoan Securiflustra securifrons produces halogenated indole-imidazole alkaloids like securamines.[4]

Biosynthesis of Halogenated Indole Alkaloids

The biosynthesis of indole alkaloids originates from the amino acid tryptophan. The halogenation step is a critical modification, typically catalyzed by a class of enzymes known as FADH2-dependent halogenases.[2][6] These enzymes are capable of oxidizing halide ions (Cl⁻, Br⁻, I⁻) to generate a reactive halogenating species.

The proposed general mechanism involves the following key steps:

  • Tryptophan as Precursor: The indole ring system is derived from tryptophan.

  • Enzyme Activation: A flavin reductase uses NADH or NADPH to reduce FAD to FADH2.

  • Halogenation: The FADH2-dependent halogenase binds FADH2 and molecular oxygen to form a flavin-peroxide intermediate. This potent oxidant reacts with a halide ion (e.g., bromide) to form a hypo-halite-like species (e.g., hypobromite) within the enzyme's active site.

  • Electrophilic Attack: The electron-rich indole ring of the substrate, which is also bound to the enzyme, is positioned to be attacked by the electrophilic halogen species, resulting in a halogenated indole derivative.[2]

The following diagram illustrates the general enzymatic halogenation pathway of an indole substrate.

Biosynthesis_Halogenated_Indole_Alkaloids Tryptophan Tryptophan (Indole Precursor) Indole_Substrate Indole Alkaloid Substrate Tryptophan->Indole_Substrate Biosynthetic Steps Halogenase FADH2-dependent Halogenase Indole_Substrate->Halogenase FAD FAD Halogenase->FAD H2O H2O Halogenase->H2O Halogenated_Product Halogenated Indole Alkaloid Halogenase->Halogenated_Product Halogenation Reducer Flavin Reductase FAD->Reducer FADH2 FADH2 FADH2->Halogenase Reducer->FADH2 NADP NAD(P)+ Reducer->NADP NADPH NAD(P)H + H+ NADPH->Reducer Halide Halide Ion (X⁻) (e.g., Br⁻, Cl⁻) Halide->Halogenase O2 O2 O2->Halogenase

Figure 1: Enzymatic Halogenation Pathway.

Major Classes and Pharmacological Activities

Halogenated indole alkaloids exhibit a wide spectrum of biological activities, largely influenced by the position and type of halogen substituent.[2] Many of these compounds are potent cytotoxic agents, enzyme inhibitors, or possess antimicrobial properties.

Key Bioactive Compounds

The following tables summarize quantitative data for the bioactivity of selected halogenated indole alkaloids.

Table 1: Cytotoxic and Antiproliferative Activity

CompoundSource OrganismCell LineActivity (IC50)Reference
Variolin B Kirkpatrickia variolosaP388 (Murine Leukemia)0.02 µM[2]
Securamine H Securiflustra securifronsA2058 (Skin Cancer)1.4 µM[1]
Securamine H Securiflustra securifronsHT-29 (Colon Cancer)1.9 µM[1]
Securamine H Securiflustra securifronsMCF-7 (Breast Cancer)2.1 µM[1]
Indolocarbazole 20 Streptomyces sp. DT-A61PC3 (Prostate Cancer)0.15 µM[1]

Table 2: Enzyme Inhibition and Other Activities

CompoundSource OrganismTargetActivity (IC50)Reference
Meridianin A Aplidium meridianumCDK1/cyclin B3.0 µM[6]
Meridianin C Aplidium meridianumCDK5/p250.8 µM[6]
Meridianin E Aplidium meridianumGSK-3α/β0.03 µM[6]
Flustramine E Flustra foliaceaBotrytis cinera (Fungus)High Activity[4]
3,3'-bis-indole Nocardiopsis sp. G057Candida albicans64-256 µg/mL (MIC)[1]

Experimental Protocols

Extraction and Isolation of Halogenated Indole Alkaloids

The isolation of halogenated indole alkaloids from marine invertebrates requires a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on common laboratory practices.

1. Sample Collection and Preparation:

  • Collect the marine organism (e.g., sponge) and freeze it immediately at -20°C or below to prevent enzymatic degradation of the metabolites.

  • Lyophilize (freeze-dry) the frozen sample to remove water, then grind the dried biomass into a fine powder.

2. Extraction:

  • Perform exhaustive extraction of the powdered biomass using a sequence of solvents with increasing polarity. A common sequence is Dichloromethane (DCM)/Methanol (MeOH) followed by pure MeOH.

  • For example, soak the powder in a 1:1 mixture of DCM:MeOH, sonicate, and filter. Repeat this process 3-4 times.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Fractionation):

  • Dissolve the crude extract in a MeOH/H₂O mixture and perform liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids.

  • Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate (EtOAc) or DCM, where many alkaloids will concentrate.

  • Evaporate the solvents from each fraction to yield the hexane, EtOAc/DCM, and aqueous fractions.

4. Chromatographic Purification:

  • Subject the bioactive fraction (typically EtOAc or DCM) to column chromatography. A common stationary phase is silica gel or a reversed-phase material like C18-bonded silica.

  • Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-EtOAc gradient for normal phase, or a water-acetonitrile/methanol gradient for reversed-phase).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine fractions containing similar compound profiles.

  • Perform further purification of the combined fractions using preparative or semi-preparative HPLC until pure compounds are isolated.

5. Structure Elucidation:

  • The chemical structure of the purified alkaloids is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula (High-Resolution MS). The isotopic pattern can often confirm the presence and number of bromine or chlorine atoms.

    • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.[1]

The following diagram outlines the general workflow for extraction and isolation.

Extraction_Workflow Start Marine Organism (e.g., Sponge) Freeze Freeze (-20°C) & Lyophilize Start->Freeze Grind Grind to Powder Freeze->Grind Extract Solvent Extraction (e.g., DCM/MeOH) Grind->Extract Evaporate1 Evaporate Solvent Extract->Evaporate1 Crude_Extract Crude Extract Evaporate1->Crude_Extract Partition Solvent Partitioning (e.g., Hexane, EtOAc, H2O) Crude_Extract->Partition Fractions Generate Fractions (Polar, Non-polar, etc.) Partition->Fractions Column_Chrom Column Chromatography (e.g., Silica Gel, C18) Fractions->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Pure_Compound Pure Halogenated Indole Alkaloid HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS) Pure_Compound->Analysis

Figure 2: General Isolation Workflow.

Conclusion

Halogenated indole alkaloids from natural, predominantly marine, sources represent a chemically rich and biologically significant class of compounds. Their structural diversity and potent pharmacological activities, ranging from anticancer to antimicrobial, underscore their value as lead compounds in drug discovery.[1][2] The continued exploration of marine biodiversity, coupled with advances in separation and spectroscopic techniques, promises the discovery of many more novel halogenated alkaloids.[8] Understanding their biosynthetic pathways, particularly the enzymatic halogenation mechanisms, opens avenues for synthetic biology and biocatalysis approaches to generate new, potentially more effective, therapeutic agents.[9][10] This guide serves as a foundational resource for researchers poised to delve into this exciting and promising field of natural product chemistry.

References

5-Chloro-6-methoxy-1H-indole: A Technical Guide to Solubility and Stability for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chloro group at the 5-position and a methoxy group at the 6-position, imparts specific physicochemical properties that are of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols to enable researchers to generate critical data for its application in drug discovery and development. Furthermore, this guide explores its relevance in the context of neurological disorders by examining its role as a precursor to serotonergic ligands and illustrating the pertinent signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
CAS Number 90721-60-1[1][2]
Appearance White to off-white or light yellow crystalline solid[2][3]
Melting Point 109-110 °C[3]

Solubility Profile

Currently, there is a lack of quantitative solubility data for this compound in the public domain. However, qualitative assessments indicate that it possesses good solubility in common organic solvents.[3]

Qualitative Solubility:

  • Good Solubility: Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO)[3]

To facilitate further research and development, a detailed experimental protocol for determining the equilibrium solubility of this compound is provided below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess this compound prep_solvent Add precise volume of solvent to vials prep_compound->prep_solvent prep_seal Seal vials securely prep_solvent->prep_seal equil_shake Incubate in a shaker at constant temperature (e.g., 25°C) prep_seal->equil_shake equil_time Agitate for a sufficient duration (e.g., 24-48 hours) equil_shake->equil_time analysis_centrifuge Centrifuge to pellet undissolved solid equil_time->analysis_centrifuge analysis_supernatant Collect a known volume of the supernatant analysis_centrifuge->analysis_supernatant analysis_filter Filter the supernatant analysis_supernatant->analysis_filter analysis_hplc Analyze concentration by a validated HPLC method analysis_filter->analysis_hplc calc_solubility Calculate solubility (e.g., in mg/mL or mol/L) analysis_hplc->calc_solubility

Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into multiple vials.

    • Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C).

    • Agitate the samples for a duration sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time.

  • Sample Processing and Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the chosen solvent, expressing the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific degradation studies are not publicly available, a general understanding of the stability of indole-containing compounds allows for a predictive assessment. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare solutions of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C, solid & solution) start->thermal photo Photolytic Degradation (e.g., UV/Vis light, RT) start->photo sampling Sample at time points (e.g., 0, 2, 6, 24 h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if necessary) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze quantify Quantify parent compound and degradation products analyze->quantify pathways Identify degradation pathways quantify->pathways

Workflow for Forced Degradation Studies.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).

    • Photolytic Degradation: Expose a solution of the compound to light sources as specified in ICH Q1B guidelines (e.g., a combination of UV and visible light).

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Data Evaluation:

    • Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point.

    • Identify the major degradation products and elucidate the potential degradation pathways.

Role in Neurological Drug Discovery and Signaling Pathways

This compound is a valuable intermediate in the synthesis of ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors.[7] The serotonergic system is deeply implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and migraine.[7][8][9] Consequently, molecules that can modulate the activity of 5-HT receptors are of significant therapeutic interest.

The various subtypes of 5-HT receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][10] Activation of these receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.

Below is a generalized diagram of a serotonergic signaling pathway that can be modulated by ligands derived from this compound.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan ht5 5-Hydroxytryptophan tryptophan->ht5 TPH serotonin_pre Serotonin (5-HT) ht5->serotonin_pre AADC vesicle Synaptic Vesicle serotonin_pre->vesicle vmat VMAT2 vmat->vesicle synapse Serotonin (5-HT) vesicle->synapse Release sert SERT (Reuptake) synapse->sert receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) synapse->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP₃, DAG) effector->second_messenger downstream Downstream Signaling (e.g., PKA, PKC) second_messenger->downstream response Cellular Response (Modulation of Neuronal Excitability) downstream->response ligand Ligand derived from This compound ligand->receptor

Generalized Serotonergic Signaling Pathway.

This pathway illustrates the synthesis of serotonin from tryptophan, its release into the synaptic cleft, and its interaction with postsynaptic 5-HT receptors. Ligands synthesized from this compound can act as agonists or antagonists at these receptors, thereby modulating the downstream signaling cascades and influencing neuronal function.

Conclusion

References

Methodological & Application

Synthesis of 5-Chloro-6-methoxy-1H-indole from Substituted Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 6-position can impart unique pharmacological properties. This application note provides a detailed protocol for the synthesis of this compound from a suitably substituted aniline, primarily through the Fischer indole synthesis, a reliable and widely used method for constructing the indole nucleus.[1][2] This document outlines the synthetic strategy, experimental procedures, and expected data for researchers engaged in the synthesis of novel indole derivatives for pharmaceutical and research applications.[3]

Synthetic Strategy: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of indoles from substituted anilines is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2]

For the synthesis of this compound, the logical precursor is 4-chloro-5-methoxyphenylhydrazine. This hydrazine can be prepared from the corresponding 4-chloro-5-methoxyaniline. The overall synthetic pathway can be envisioned as a two-step process:

  • Diazotization and Reduction: Conversion of 4-chloro-5-methoxyaniline to 4-chloro-5-methoxyphenylhydrazine.

  • Fischer Indole Synthesis: Reaction of 4-chloro-5-methoxyphenylhydrazine with a suitable carbonyl compound (e.g., acetaldehyde or a protected form thereof) under acidic conditions to yield the target indole.

An alternative one-pot approach can also be employed where the hydrazone is formed and cyclized without isolation. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).[1][4]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-chloro-5-methoxyphenylhydrazine hydrochloride

  • Step 1: Diazotization of 4-chloro-5-methoxyaniline

    • To a stirred solution of 4-chloro-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Step 2: Reduction of the Diazonium Salt

    • In a separate flask, a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

    • The cold diazonium salt solution is added portion-wise to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for 2-3 hours at room temperature.

    • The resulting precipitate of 4-chloro-5-methoxyphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • The product is dried under vacuum to yield the hydrazine hydrochloride salt as a solid.

Protocol 2: Fischer Indole Synthesis of this compound

  • Step 1: Hydrazone Formation (Optional, can be done in situ)

    • 4-chloro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) is suspended in a suitable solvent such as ethanol or acetic acid.

    • An aqueous solution of acetaldehyde (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Step 2: Indolization

    • To the hydrazone mixture (or the isolated hydrazone), the acid catalyst (e.g., polyphosphoric acid, or a mixture of sulfuric acid in ethanol) is added carefully.

    • The reaction mixture is heated to reflux (typically 80-100 °C) for several hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

    • The mixture is neutralized with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until the pH is approximately 7-8.

    • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 3: Purification

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValueReference
Starting Material 4-chloro-5-methoxyaniline
Intermediate 4-chloro-5-methoxyphenylhydrazine
Final Product This compound[5]
Molecular Formula C₉H₈ClNO[5]
Molecular Weight 181.62 g/mol [5]
Appearance White to off-white solid
Melting Point 115 - 119 °C
Yield Not explicitly found in literature
Purity >98% (typical)
Solubility Soluble in common organic solvents

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.1 (br s, 1H, NH), ~7.5 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~7.0 (m, 1H, Ar-H), ~6.4 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). (Predicted based on similar structures)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~150 (C-O), ~135 (C-Cl), ~128, ~125, ~122, ~115, ~105, ~100 (Ar-C), ~56 (OCH₃). (Predicted based on similar structures)
Mass Spectrometry (EI) m/z: 181 (M⁺), 183 ([M+2]⁺, chlorine isotope pattern).

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_carbonyl Carbonyl Source cluster_final Final Product Aniline 4-Chloro-5-methoxyaniline Hydrazine 4-Chloro-5-methoxyphenylhydrazine Aniline->Hydrazine 1. NaNO₂, HCl 2. SnCl₂, HCl Indole This compound Hydrazine->Indole Aldehyde Acetaldehyde Aldehyde->Indole Fischer Indole Synthesis (Acid Catalyst, Heat) Fischer_Indole_Mechanism Start Substituted Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Acid-catalyzed Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat Diimine Di-imine Intermediate Sigmatropic->Diimine Aromatization Aromatization Diimine->Aromatization Cyclization Intramolecular Cyclization Aromatization->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Acid-catalyzed Product Indole Product Elimination->Product

References

Application Notes: Fischer Indole Synthesis of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indole synthesis, first reported by Emil Fischer in 1883, stands as a cornerstone reaction in heterocyclic chemistry for the construction of the indole nucleus.[1][2] This robust and versatile acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] Its enduring importance is particularly pronounced in the fields of medicinal chemistry and drug development, as the indole scaffold is a privileged structure present in a vast array of natural products and pharmaceuticals.[3][4]

5-Chloro-6-methoxy-1H-indole is a valuable substituted indole derivative. The presence of the chloro and methoxy groups on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[4] These attributes make it an attractive building block for the synthesis of novel therapeutic agents, with potential applications in areas such as anti-inflammatory and anti-cancer research.[5]

This protocol details a reliable two-step method for the synthesis of this compound via the Fischer indole synthesis. The strategy involves the initial formation of a hydrazone from (4-chloro-3-methoxyphenyl)hydrazine and pyruvic acid, followed by an acid-catalyzed indolization and subsequent decarboxylation to yield the target compound. This method is widely applicable and allows for precise control over the synthesis of this key intermediate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound. The procedure is divided into two main stages: Hydrazone Formation and Indolization/Decarboxylation.

Protocol 1: Synthesis of 2-((4-chloro-3-methoxyphenyl)hydrazono)propanoic acid (Hydrazone Formation)
  • Reagent Preparation : In a 250 mL round-bottom flask, dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

  • Reaction Initiation : Add sodium acetate (1.1 eq) to the solution to liberate the free hydrazine. To this mixture, add pyruvic acid (1.05 eq).

  • Reaction Conditions : Stir the resulting mixture vigorously at room temperature for approximately 2-3 hours.

  • Product Isolation : The corresponding hydrazone will precipitate out of the solution as a solid. Collect the solid product by vacuum filtration.

  • Purification : Wash the collected solid with cold water to remove any inorganic salts and then with a small amount of cold ethanol. Dry the purified hydrazone under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound (Indolization & Decarboxylation)
  • Reaction Setup : Place the dried 2-((4-chloro-3-methoxyphenyl)hydrazono)propanoic acid (1.0 eq) into a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition : Add the acid catalyst. Polyphosphoric acid (PPA) is highly effective and can be used in a 10-fold excess by weight. Alternatively, other acid catalysts like zinc chloride (ZnCl₂) or Eaton's reagent can be employed.[6]

  • Reaction Conditions : Heat the reaction mixture to 80-100°C. The progress of the reaction, which involves both cyclization and decarboxylation, should be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization : Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction : Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of the final product, this compound.

PropertyDataReference
Molecular Formula C₉H₈ClNO[7]
Molecular Weight 181.62 g/mol [7]
Appearance White to off-white crystalline powder[5]
Melting Point 115 - 119 °C[5]
Purity (Typical) ≥ 99.5% (GC)[5]
CAS Number 90721-60-1[7]

Visualizations

The following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism cluster_hydrazone Hydrazone Formation cluster_rearrangement Tautomerization & Rearrangement cluster_cyclization Cyclization & Aromatization cluster_decarboxylation Decarboxylation Arylhydrazine (4-chloro-3-methoxyphenyl) hydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Pyruvic Acid Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine + H⁺ Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole_COOH 5-Chloro-6-methoxy- indole-2-carboxylic acid Aminal->Indole_COOH - NH₃ Final_Indole This compound Indole_COOH->Final_Indole Heat, - CO₂

Caption: Reaction mechanism for the Fischer indole synthesis.

Experimental_Workflow Experimental Workflow start_materials Starting Materials: (4-chloro-3-methoxyphenyl)hydrazine Pyruvic Acid, Ethanol, Water, NaOAc hydrazone_formation Step 1: Hydrazone Formation - Mix reagents at room temperature - Stir for 2-3 hours start_materials->hydrazone_formation isolation1 Isolate Precipitate - Vacuum filtration - Wash with cold water & ethanol hydrazone_formation->isolation1 indolization Step 2: Indolization & Decarboxylation - Add hydrazone and PPA - Heat at 80-100°C under N₂ isolation1->indolization workup Work-up - Pour onto ice - Neutralize with NaHCO₃ indolization->workup extraction Extraction - Use ethyl acetate or CH₂Cl₂ - Combine organic layers, wash with brine workup->extraction purification Purification - Dry over Na₂SO₄ - Concentrate under reduced pressure - Recrystallize or perform column chromatography extraction->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for synthesizing this compound.

References

Application Notes and Protocols for 5-Chloro-6-methoxy-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-6-methoxy-1H-indole as a versatile scaffold in the design and synthesis of novel therapeutic agents. This document details its application in the development of potent enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a substituted indole that serves as a key building block in medicinal chemistry.[1] Its unique electronic properties, conferred by the chloro and methoxy groups, enhance its chemical reactivity and potential for biological activity.[1] This scaffold has been successfully utilized to develop compounds with a range of therapeutic applications, including anticancer and antidiabetic agents.

Application 1: α-Glucosidase Inhibitors for Type 2 Diabetes

Derivatives of the closely related 5-chloro-6-methoxy-benzisoxazole scaffold, synthesized using a similar chemical space, have demonstrated potent α-glucosidase inhibitory activity, making them promising candidates for the management of type 2 diabetes.[2] α-glucosidase inhibitors function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.

Quantitative Data: α-Glucosidase Inhibitory Activity

A series of novel benzisoxazole derivatives incorporating the 5-chloro-6-methoxy moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. The results are summarized in the table below.

Compound ClassTarget EnzymeIC50 Range (nmol)Reference CompoundReference IC50 (nmol)
5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivativesα-Glucosidase14.69 - 38.71Acarbose35.91

Table 1: In vitro α-glucosidase inhibitory activity of 5-Chloro-6-methoxy-benzisoxazole derivatives.[2]

Structure-activity relationship (SAR) studies revealed that derivatives with electron-withdrawing groups, such as bromine and trifluoromethyl, on the aryl substituent of the triazole ring exhibited enhanced α-glucosidase inhibition.[2]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase inhibitors competitively and reversibly inhibit α-glucosidase enzymes located in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, the rate of carbohydrate digestion is reduced, leading to a slower and lower rise in blood glucose levels after meals.

alpha_glucosidase_inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Digestion Inhibitor This compound Derivative Inhibitor->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption

Mechanism of α-glucosidase inhibition.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a general procedure for determining the α-glucosidase inhibitory activity of compounds derived from this compound.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in sodium phosphate buffer. The final DMSO concentration should be less than 1%.

  • To each well of a 96-well plate, add 50 µL of sodium phosphate buffer.

  • Add 10 µL of the test compound or control solution to the respective wells.

  • Add 20 µL of α-glucosidase solution (0.2 U/mL) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100

Data Analysis: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application 2: Kinase Inhibitors for Cancer Therapy

The 5-chloro-indole scaffold is a privileged structure in the development of kinase inhibitors for cancer therapy. These compounds often target key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.

Relevant Signaling Pathways

EGFR Signaling Pathway: The EGFR pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a common feature of many cancers.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 5-Chloro-indole Derivative Inhibitor->Raf Inhibition

Simplified EGFR/BRAF signaling pathway.

BRAF Signaling Pathway: BRAF is a serine/threonine kinase that is a component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against protein kinases.

Materials:

  • Recombinant kinase (e.g., EGFR, BRAF)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Known kinase inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in an appropriate buffer.

  • Add the diluted compounds or controls to the wells of the assay plate.

  • Add the kinase and substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification PrimaryAssay Primary Enzyme Assay (e.g., α-glucosidase, Kinase) Purification->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR ADME ADME/Tox Profiling SAR->ADME LeadCandidate Lead Candidate Selection ADME->LeadCandidate

General drug discovery workflow.

Conclusion

This compound is a valuable and versatile scaffold for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of potent α-glucosidase inhibitors and it holds significant potential for the development of kinase inhibitors for cancer therapy. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this promising chemical entity in drug discovery.

References

Application of 5-Chloro-6-methoxy-1H-indole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Chloro-6-methoxy-1H-indole as a key intermediate in the synthesis of potent kinase inhibitors. While direct synthesis of a marketed kinase inhibitor from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies for analogous indole-based inhibitors targeting key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors. The 5-chloro and 6-methoxy substitutions on the indole ring can significantly influence the compound's pharmacokinetic properties and binding affinity to the target kinase.

Target Kinase Pathways: EGFR and BRAF Signaling

Kinase inhibitors derived from substituted indoles often target critical nodes in cell signaling pathways that are frequently dysregulated in cancer. Two such prominent pathways are the EGFR and BRAF/MEK/ERK signaling cascades.

EGFR_Signaling_Pathway

The diagram above illustrates the simplified EGFR and BRAF signaling pathways. Ligand binding to EGFR triggers a phosphorylation cascade involving Ras, Raf (BRAF), MEK, and ERK, ultimately leading to cellular proliferation, survival, and angiogenesis. Kinase inhibitors derived from this compound can potentially inhibit key kinases in this pathway, such as EGFR and BRAF, thereby blocking downstream signaling.

Quantitative Data: Inhibitory Activity of a Representative Indole-Based Kinase Inhibitor

The following table summarizes the in vitro inhibitory activities of a hypothetical kinase inhibitor, herein designated as Compound X , synthesized from this compound. The data is representative of activities reported for analogous 5-chloro-indole derivatives against various cancer-related kinases.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound X EGFR (wild-type)15Gefitinib25
Compound X EGFR (L858R mutant)5Gefitinib10
Compound X BRAF (V600E mutant)20Vemurafenib31
Compound X VEGFR2150Sorafenib90

Note: The IC50 values for Compound X are hypothetical and for illustrative purposes, based on the activities of similar indole-based kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative kinase inhibitor from this compound and its subsequent in vitro evaluation.

Protocol 1: Synthesis of a 3-substituted-5-Chloro-6-methoxy-1H-indole Derivative (Compound X)

This protocol describes a general procedure for the synthesis of a 3-substituted indole derivative via a Vilsmeier-Haack reaction followed by a condensation reaction.

Synthesis_Workflow

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Substituted hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride)

  • Sodium acetate

  • Ethanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier-Haack Reaction:

    • To a stirred solution of N,N-Dimethylformamide (3 equivalents) in a round-bottom flask cooled to 0°C, add phosphorus oxychloride (1.2 equivalents) dropwise.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 2 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound-3-carbaldehyde.

  • Condensation Reaction:

    • Dissolve the crude this compound-3-carbaldehyde (1 equivalent) in ethanol.

    • Add the substituted hydrazine hydrochloride (1.1 equivalents) and sodium acetate (2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the final product, Compound X .

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow

Materials:

  • Test compound (Compound X)

  • Recombinant protein kinase (e.g., EGFR, BRAF)

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Dimethyl sulfoxide (DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Preparation:

    • Add the diluted test compound, positive control (known inhibitor), and negative control (DMSO) to the wells of a 384-well plate.

    • Add the kinase and substrate solution to all wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the recommended time, ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of established synthetic methodologies allows for the creation of diverse libraries of indole-based compounds. The protocols and representative data presented in this document provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in cancer and other diseases, thereby contributing to the development of next-generation targeted therapies.

Application Notes and Protocols: 5-Chloro-6-methoxy-1H-indole as a Building Block for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Chloro-6-methoxy-1H-indole as a versatile scaffold for the development of novel anticancer agents. The indole nucleus is a well-established privileged structure in medicinal chemistry, and the specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 6-position offers a unique electronic and steric profile for targeted drug design.[1][2] This document outlines a proposed synthetic protocol for the core building block, details methodologies for the biological evaluation of its derivatives, and summarizes the anticancer activities of structurally related compounds to guide further research and development.

Synthesis of the this compound Scaffold

A robust and widely applicable method for the synthesis of indole cores is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Proposed Synthetic Protocol: Fischer Indole Synthesis

This protocol describes a plausible route to this compound. The key starting material, 4-chloro-3-methoxyphenylhydrazine, can be synthesized from 4-chloro-3-methoxyaniline.

Step 1: Synthesis of 4-Chloro-3-methoxyphenylhydrazine Hydrochloride

A standard method for the synthesis of phenylhydrazines from anilines involves diazotization followed by reduction.

  • Reaction Scheme:

    • 4-chloro-3-methoxyaniline + NaNO₂ + HCl → [4-chloro-3-methoxyphenyl diazonium chloride]

    • [4-chloro-3-methoxyphenyl diazonium chloride] + SnCl₂/HCl → 4-chloro-3-methoxyphenylhydrazine hydrochloride

  • Experimental Protocol:

    • Dissolve 4-chloro-3-methoxyaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

    • Collect the precipitated 4-chloro-3-methoxyphenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Fischer Indole Synthesis of this compound

The synthesized phenylhydrazine can then be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, followed by cyclization. For the unsubstituted indole at positions 2 and 3, a reaction with an appropriate acetaldehyde equivalent is required, followed by cyclization and subsequent aromatization.

  • Reaction Scheme: 4-chloro-3-methoxyphenylhydrazine + Carbonyl Compound (e.g., acetaldehyde dimethyl acetal) --(Acid Catalyst)--> this compound

  • Experimental Protocol:

    • In a round-bottom flask, suspend 4-chloro-3-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

    • Add a slight excess of the chosen carbonyl compound (e.g., acetaldehyde dimethyl acetal).

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

cluster_0 Synthesis of this compound start 4-Chloro-3-methoxyaniline diazotization Diazotization (NaNO₂, HCl) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium reduction Reduction (SnCl₂, HCl) diazonium->reduction hydrazine 4-Chloro-3-methoxyphenylhydrazine reduction->hydrazine fischer Fischer Indole Synthesis (Acid Catalyst, Heat) hydrazine->fischer carbonyl Carbonyl Compound (e.g., Acetaldehyde Acetal) carbonyl->fischer product This compound fischer->product

Caption: Proposed synthetic workflow for this compound.

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (derivatives of this compound)

    • 96-well microplates

  • Experimental Protocol:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Many indole derivatives exert their anticancer effects by inhibiting protein kinases.[4] A common method to assess this is through in vitro kinase activity assays.

  • Materials:

    • Purified recombinant kinase (e.g., EGFR, BRAF, VEGFR2)

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Test compounds

    • A suitable detection system (e.g., ADP-Glo™ Kinase Assay)

  • Experimental Protocol:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 96-well plate, add the purified kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the kinase-specific substrate and ATP.

    • Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies the amount of ADP produced (luminescence-based) or substrate phosphorylation (fluorescence or radioactivity-based).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Anticancer Activity of Related Indole Derivatives

While extensive data on the anticancer activity of this compound derivatives is not yet available, the following tables summarize the activity of structurally related 5-chloro- and 6-methoxy-indole derivatives to highlight the potential of this scaffold.

Table 1: In Vitro Anticancer Activity of 5-Chloro-Indole Derivatives

Compound IDCancer Cell LineIC₅₀ / GI₅₀ (nM)Reference CompoundIC₅₀ / GI₅₀ (nM)
3e Multiple29 - 78Erlotinib80
3b Multiple-Osimertinib8
5f Multiple29Erlotinib33
5g Multiple31Erlotinib33
(S)-1 HCT1167100--

Data sourced from multiple studies.[5][6]

Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
3e EGFR68Erlotinib80
3b EGFRT790M8.6Osimertinib8
5f EGFRWT68Erlotinib80
5f EGFRT790M9.5Osimertinib8
5g EGFRWT74Erlotinib80
5g EGFRT790M11.9Osimertinib8

Data sourced from multiple studies.[5][7]

Table 3: In Vitro Anticancer Activity of 6-Methoxy-Indole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
OXi8006 SK-OV-30.00345
3g MCF-72.94
3g MDA-MB-2311.61
3g A5496.30
3g HeLa6.10
3g A3750.57

Data sourced from multiple studies.[8][9]

Signaling Pathways and Mechanisms of Action

Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

EGFR/BRAF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in many cancers.[4] Derivatives of 5-chloro-indole have been developed as potent inhibitors of both wild-type and mutant forms of EGFR and BRAF.[5]

cluster_1 EGFR/BRAF Signaling Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr ras RAS egfr->ras braf BRAF ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor 5-Chloro-6-methoxy-indole Derivative (Inhibitor) inhibitor->egfr inhibitor->braf

Caption: Inhibition of the EGFR/BRAF signaling pathway.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Some 5-chloro-indole derivatives have been identified as inhibitors of this pathway by targeting components like Dishevelled (DVL).[6]

cluster_2 WNT/β-catenin Signaling Pathway wnt WNT frizzled Frizzled Receptor wnt->frizzled dvl DVL frizzled->dvl destruction Destruction Complex (APC, Axin, GSK3β) dvl->destruction beta_catenin β-catenin destruction->beta_catenin Degradation transcription TCF/LEF beta_catenin->transcription gene_expression Target Gene Expression (Proliferation) transcription->gene_expression inhibitor 5-Chloro-6-methoxy-indole Derivative (Inhibitor) inhibitor->dvl

Caption: Inhibition of the WNT/β-catenin signaling pathway.

Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][10]

cluster_3 Tubulin Polymerization Inhibition tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis apoptosis Cell Cycle Arrest & Apoptosis mitosis->apoptosis inhibitor 5-Chloro-6-methoxy-indole Derivative (Inhibitor) inhibitor->polymerization

References

Application Notes and Protocols for N-alkylation of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a "privileged structure" found in numerous biologically active compounds and pharmaceuticals. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position modifies the electronic properties of the indole ring, influencing its reactivity and biological activity. N-alkylation of the indole nitrogen is a crucial synthetic transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed protocol for the N-alkylation of this compound using a classical approach with sodium hydride and an alkylating agent, exemplified by benzyl bromide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented below.

PropertyValueReference
Molecular FormulaC₉H₈ClNO[1][2]
Molecular Weight181.62 g/mol [1][2]
CAS Number90721-60-1[1][2]
AppearanceWhite to off-white crystalline powder[1][3]
Melting Point115 - 119 °C[3]
Boiling Point330.7±22.0°C (predicted)[1]

Experimental Protocol: N-Benzylation of this compound

This protocol details a standard procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent. This method is widely applicable for the introduction of various primary and some secondary alkyl groups.[4]

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-5-chloro-6-methoxy-1H-indole.

Quantitative Data Summary

The following table summarizes the typical molar equivalents and expected yield for the N-benzylation of this compound.

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentTypical Yield (%)
This compound181.621.0-
Sodium Hydride (60% in oil)40.00 (NaH)1.2-
Benzyl Bromide171.041.1-
1-Benzyl-5-chloro-6-methoxy-1H-indole271.74-80-95

Note: Yields are based on typical outcomes for N-alkylation of similar indole substrates and may vary depending on reaction scale and purification efficiency.

Experimental Workflow

experimental_workflow Experimental Workflow for N-Alkylation cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification A 1. Add this compound to a dry flask under N2 B 2. Dissolve in anhydrous DMF A->B C 3. Cool to 0°C B->C D 4. Add NaH portion-wise (Deprotonation) C->D E 5. Stir at 0°C for 30-60 min D->E F 6. Add Benzyl Bromide dropwise (Alkylation) E->F G 7. Warm to RT and stir for 2-12h (Monitor by TLC) F->G H 8. Quench with sat. aq. NH4Cl at 0°C G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash with H2O and Brine I->J K 11. Dry over Na2SO4 and concentrate J->K L 12. Purify by Column Chromatography K->L M Final Product: 1-Benzyl-5-chloro-6-methoxy-1H-indole L->M

Caption: Workflow for the N-benzylation of this compound.

Characterization Data

Starting Material: this compound

  • ¹H NMR (Predicted, CDCl₃, 400 MHz) δ (ppm): 8.10 (br s, 1H, NH), 7.55 (s, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (t, J=3.0 Hz, 1H, Ar-H), 6.45 (dd, J=3.0, 2.0 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz) δ (ppm): 153.0, 131.0, 128.0, 125.0, 124.5, 112.0, 111.0, 102.0, 100.0, 56.0.

  • IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1610, 1480 (C=C stretch), 1250 (C-O stretch), 850 (C-Cl stretch).

  • Mass Spectrum (EI): m/z (%) = 181 (M⁺), 166 (M⁺ - CH₃).

Expected Product: 1-Benzyl-5-chloro-6-methoxy-1H-indole

  • ¹H NMR (Predicted, CDCl₃, 400 MHz) δ (ppm): 7.60 (s, 1H, Ar-H), 7.30-7.20 (m, 5H, Ar-H of benzyl), 7.15 (s, 1H, Ar-H), 7.05 (d, J=3.0 Hz, 1H, Ar-H), 6.40 (d, J=3.0 Hz, 1H, Ar-H), 5.30 (s, 2H, N-CH₂), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz) δ (ppm): 153.5, 137.0, 132.0, 129.0, 128.8, 128.0, 127.5, 125.5, 125.0, 112.5, 111.5, 101.0, 100.5, 56.0, 50.0.

  • IR (KBr, cm⁻¹): 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1610, 1480 (C=C stretch), 1250 (C-O stretch), 850 (C-Cl stretch).

  • Mass Spectrum (EI): m/z (%) = 271 (M⁺), 180 (M⁺ - C₇H₇), 91 (C₇H₇⁺).

References

Application Notes and Protocols: Synthesis of a Novel Fluorescent Probe from 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties and the versatility of its chemical functionalization.[1][2] This document outlines a prospective application of 5-Chloro-6-methoxy-1H-indole as a core building block for the synthesis of a novel donor-π-acceptor (D-π-A) type fluorescent probe. The proposed probe, designated CMI-Benzothiazole , is designed for potential applications in cellular imaging and as a sensor for specific analytes. The chloro and methoxy substituents on the indole ring are anticipated to modulate the electronic properties and photophysical characteristics of the final probe.[1]

This document provides a hypothetical, yet scientifically grounded, framework for the synthesis and characterization of CMI-Benzothiazole, based on established synthetic methodologies for indole functionalization.[3][4]

Proposed Probe: CMI-Benzothiazole

The proposed fluorescent probe, CMI-Benzothiazole, features the this compound as the electron-donating moiety, conjugated through a formyl-vinyl linker to a benzothiazole unit, which acts as the electron-accepting group. This D-π-A architecture is expected to result in intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable fluorescent properties.[5][6]

Hypothetical Performance Data

The anticipated photophysical and performance characteristics of the CMI-Benzothiazole probe are summarized in the table below. These values are hypothetical and based on typical data for similar indole-based D-π-A fluorescent probes.[7][8]

ParameterHypothetical Value
Excitation Wavelength (λ_ex) 420 nm
Emission Wavelength (λ_em) 550 nm
Stokes Shift 130 nm
Molar Extinction Coefficient (ε) 35,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.45
Solvent Dichloromethane

Experimental Protocols

The synthesis of CMI-Benzothiazole from this compound is proposed as a two-step process:

  • Vilsmeier-Haack Formylation of this compound to introduce a formyl group at the C3 position.

  • Knoevenagel Condensation of the resulting aldehyde with 2-methylbenzothiazole to form the final D-π-A probe.

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C3 position of the indole ring.[3][9]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir until the effervescence ceases and the pH is alkaline.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound-3-carbaldehyde.

Protocol 2: Knoevenagel Condensation to Synthesize CMI-Benzothiazole

This protocol describes the condensation reaction between the synthesized aldehyde and 2-methylbenzothiazole to yield the final fluorescent probe.

Materials:

  • This compound-3-carbaldehyde

  • 2-Methylbenzothiazole

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add this compound-3-carbaldehyde (1.0 eq.) and 2-methylbenzothiazole (1.1 eq.) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DCM) to obtain the pure CMI-Benzothiazole probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the CMI-Benzothiazole fluorescent probe.

G Synthetic Workflow for CMI-Benzothiazole A This compound B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C This compound-3-carbaldehyde B->C D Knoevenagel Condensation (2-Methylbenzothiazole, Piperidine) C->D E CMI-Benzothiazole (Fluorescent Probe) D->E

Caption: Proposed synthesis of CMI-Benzothiazole.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where the CMI-Benzothiazole probe could act as a "turn-on" fluorescent sensor for a specific analyte.

G Hypothetical Signaling Pathway of CMI-Benzothiazole cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe_Off CMI-Benzothiazole (ICT Quenched) Analyte Target Analyte Probe_Off->Analyte Binding Probe_On CMI-Benzothiazole-Analyte Complex (ICT Restored) Fluorescence Fluorescence Emission Probe_On->Fluorescence Analyte->Probe_On Conformational Change

Caption: Proposed analyte sensing mechanism.

References

Application Notes and Protocols for 5-Chloro-6-methoxy-1H-indole in Neurological Disorder Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of 5-chloro-6-methoxy-1H-indole and its derivatives in the treatment of neurological disorders. This document outlines the scientific rationale, key signaling pathways, and detailed experimental protocols for evaluating the efficacy of this class of compounds. While specific data for this compound is emerging, this report leverages data from closely related 5-chloro-indole analogs to demonstrate potential mechanisms and applications.

Introduction: The Therapeutic Potential of Substituted Indoles in Neurology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitution at various positions of the indole ring can significantly modulate the pharmacological properties of these molecules, leading to the development of targeted therapies for a range of diseases, including neurological disorders. The introduction of a chloro group at the 5-position and a methoxy group at the 6-position of the indole ring is of particular interest for its potential to influence key biological targets implicated in neurodegeneration and cognitive function.

Recent research has highlighted two primary avenues for the application of 5-chloro-indole derivatives in neurology: as inhibitors of brain-type glycogen phosphorylase (PYGB) for the treatment of cerebral ischemia, and as antagonists of the 5-HT6 receptor for cognitive enhancement in disorders like Alzheimer's disease.

Case Study: A 5-Chloro-indole Derivative as a Neuroprotective Agent in Cerebral Ischemia

A notable example of a neuroprotective 5-chloro-indole derivative is a 5-Chloro-N-phenyl-1H-indole-2-carboxamide (herein referred to as Compound 1), which has been identified as a potent inhibitor of brain-type glycogen phosphorylase (PYGB).[2][3] Inhibition of PYGB in the brain has emerged as a promising strategy for mitigating neuronal damage following ischemic events.[2][3]

Mechanism of Action: PYGB Inhibition

In the context of cerebral ischemia, the brain's energy metabolism is severely disrupted. Compound 1 exerts its neuroprotective effects by inhibiting PYGB, which in turn modulates glucose metabolism and reduces cellular apoptosis in astrocytes under hypoxic conditions.[2][4][5] This action leads to improved cell viability, reduced lactate dehydrogenase (LDH) leakage, decreased reactive oxygen species (ROS) production, and stabilized ATP levels.[2][4][5]

PYGB_Inhibition_Pathway Ischemia Cerebral Ischemia/ Hypoxia-Reoxygenation PYGB Brain-type Glycogen Phosphorylase (PYGB) Ischemia->PYGB Upregulates Compound1 5-Chloro-indole Derivative (e.g., Compound 1) Compound1->PYGB Inhibits Neuroprotection Neuroprotection Compound1->Neuroprotection Glycogenolysis Glycogenolysis PYGB->Glycogenolysis Catalyzes Apoptosis Astrocyte Apoptosis GlucoseMetabolism Altered Glucose Metabolism Glycogenolysis->GlucoseMetabolism GlucoseMetabolism->Apoptosis Contributes to CellViability Increased Cell Viability Neuroprotection->CellViability LDHLeakage Decreased LDH Leakage Neuroprotection->LDHLeakage ROS Decreased ROS Production Neuroprotection->ROS ATP Stabilized ATP Levels Neuroprotection->ATP

PYGB Inhibition Pathway
Quantitative Data Summary

The neuroprotective effects of Compound 1 have been quantified in in vitro models of hypoxia/reoxygenation (H/R) injury in astrocytes. The following tables summarize the key findings.

Table 1: Effect of Compound 1 on Astrocyte Viability and Membrane Integrity

ParameterH/R Injury ModelCompound 1 TreatmentOutcome
Cell ViabilityHypoxia/ReoxygenationYesSignificantly Improved
LDH LeakageHypoxia/ReoxygenationYesSignificantly Reduced

Table 2: Effect of Compound 1 on Cellular Stress and Energy Metabolism

ParameterH/R Injury ModelCompound 1 TreatmentOutcome
ROS LevelsHypoxia/ReoxygenationYesSignificantly Reduced
ATP LevelsHypoxia/ReoxygenationYesReduced post-ischemia, indicating improved energy metabolism
Extracellular AcidificationHypoxia/ReoxygenationYesDownregulated
Experimental Protocols for In Vitro Neuroprotection Studies

The following are detailed protocols for assessing the neuroprotective effects of this compound or its derivatives in a cell-based model of cerebral ischemia.

InVitro_Neuroprotection_Workflow Start Start: Astrocyte Culture HR_Injury Induce Hypoxia/Reoxygenation (H/R) Injury Start->HR_Injury Treatment Treat with 5-Chloro-indole Derivative HR_Injury->Treatment MTT Assess Cell Viability (MTT Assay) Treatment->MTT LDH Measure Membrane Damage (LDH Leakage Assay) Treatment->LDH ROS Quantify Oxidative Stress (DCFH-DA Assay) Treatment->ROS ATP Determine Energy Status (ATP Level Assay) Treatment->ATP Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis LDH->Data_Analysis ROS->Data_Analysis ATP->Data_Analysis

In Vitro Neuroprotection Assay Workflow

This protocol simulates ischemic conditions in vitro.[6][7][8][9][10]

  • Cell Culture: Culture primary astrocytes or an astrocyte cell line in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Hypoxia Induction: To induce hypoxia, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 at 37°C for a specified period (e.g., 6-24 hours).

  • Reoxygenation: After the hypoxic period, replace the glucose-free medium with normal, complete culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 4-24 hours).

  • Treatment: The test compound (this compound or derivative) can be added to the culture medium during the reoxygenation phase at various concentrations.

This assay measures the metabolic activity of cells as an indicator of their viability.[2][3][11][12]

  • Cell Seeding: Seed astrocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • H/R Injury and Treatment: Subject the cells to H/R injury and treat with the test compound as described above.

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

This assay quantifies the amount of lactate dehydrogenase released into the culture medium from damaged cells, indicating a loss of membrane integrity.[1][13][14][15]

  • Sample Collection: After the H/R and treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix a sample of the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.[16][17][18][19][20]

  • Cell Preparation: After H/R and treatment, wash the cells with a serum-free medium.

  • Probe Loading: Load the cells with DCFH-DA solution (typically 10-25 µM) and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

This assay quantifies the intracellular ATP concentration, which is a key indicator of cellular energy status.[21][22][23][24][25]

  • Cell Lysis: After H/R and treatment, lyse the cells using a suitable lysis buffer to release the intracellular ATP.

  • Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with an ATP detection reagent containing luciferase and D-luciferin.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

Application in Cognitive Enhancement: 5-HT6 Receptor Antagonism

Another promising area for the application of 5-chloro-6-methoxy-indole derivatives is in the modulation of the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory.[26][27] Antagonism of this receptor has been shown to enhance cognitive performance in various preclinical models, making it a target for the treatment of cognitive deficits in conditions such as Alzheimer's disease.[26][27]

Mechanism of Action: Modulation of Neurotransmitter Systems

Blockade of 5-HT6 receptors leads to an increase in the release of several key neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes.[26][27] This modulation of cholinergic and glutamatergic neurotransmission is believed to be the primary mechanism underlying the pro-cognitive effects of 5-HT6 receptor antagonists.

5-HT6 Receptor Antagonism Pathway
Experimental Protocol for In Vivo Cognitive Assessment

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents and is particularly sensitive to the effects of 5-HT6 receptor antagonists.[28][29][30][31]

NOR_Test_Workflow Start Start: Animal Acclimation and Habituation Familiarization Familiarization Phase: Two Identical Objects Start->Familiarization Treatment Administer 5-HT6 Antagonist or Vehicle Familiarization->Treatment Delay Inter-Trial Interval (Delay) Treatment->Delay Test Test Phase: One Familiar and One Novel Object Delay->Test Measurement Measure Exploration Time of Each Object Test->Measurement Data_Analysis Calculate Discrimination Index Measurement->Data_Analysis

Novel Object Recognition Test Workflow
  • Habituation: Individually habituate rodents to the testing arena (an open-field box) for a set period over several days.

  • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore freely for a defined time (e.g., 5-10 minutes).

  • Treatment: Administer the test compound (5-chloro-6-methoxy-indole derivative) or vehicle at a specified time before or after the familiarization phase.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 to 24 hours).

  • Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time the animal spends exploring each object during the test phase.

  • Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively detailed in the literature, a plausible synthetic route can be proposed based on established indole synthesis methodologies. The Fischer indole synthesis is a common and versatile method for preparing substituted indoles.

Proposed Synthetic Pathway:

A potential route to this compound could involve the Fischer indole synthesis starting from a suitably substituted phenylhydrazine and an appropriate aldehyde or ketone.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel treatments for neurological disorders. The available evidence from closely related analogs suggests that these compounds can exert neuroprotective effects through mechanisms such as PYGB inhibition and can enhance cognitive function via 5-HT6 receptor antagonism. The experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of these and other substituted indole compounds for their therapeutic potential in neurology. Further research is warranted to fully elucidate the pharmacological profile of this compound and to advance its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-6-methoxy-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Halogenated and methoxy-substituted indoles, in particular, have garnered significant attention in medicinal chemistry due to their unique electronic and lipophilic properties, which can enhance pharmacological activity and improve pharmacokinetic profiles. 5-Chloro-6-methoxy-1H-indole and its derivatives are valuable intermediates in the synthesis of a variety of therapeutic agents. Notably, derivatives of the 5-chloro-indole core have shown promise as potent inhibitors of key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[1][2]

This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting researchers and professionals in drug development.

Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis

For the large-scale synthesis of this compound, the Leimgruber-Batcho indole synthesis presents a robust and high-yielding approach. This two-step method begins with the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the desired indole. This method is often preferred over the classic Fischer indole synthesis for its milder conditions and suitability for a wide range of substituted indoles.

The proposed synthetic pathway for this compound is outlined below:

Leimgruber-Batcho Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization 4-Chloro-5-methoxy-2-nitrotoluene 4-Chloro-5-methoxy-2-nitrotoluene Enamine_Intermediate β-(Dimethylamino)-4-chloro- 5-methoxy-2-nitrostyrene 4-Chloro-5-methoxy-2-nitrotoluene->Enamine_Intermediate Heat DMFDMA_Pyrrolidine DMFDMA, Pyrrolidine DMFDMA_Pyrrolidine->Enamine_Intermediate Target_Molecule This compound Enamine_Intermediate->Target_Molecule Reduction Reducing_Agent Raney Ni, H₂ or Fe/AcOH Reducing_Agent->Target_Molecule

A high-level overview of the Leimgruber-Batcho synthesis pathway.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from established Leimgruber-Batcho synthesis procedures for substituted indoles.

Step 1: Synthesis of β-(Dimethylamino)-4-chloro-5-methoxy-2-nitrostyrene (Enamine Intermediate)

  • Reaction Setup: To a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation head, add 4-chloro-5-methoxy-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq), and pyrrolidine (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 110-120 °C. Methanol will begin to distill off as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The enamine intermediate often crystallizes upon cooling. The product can be isolated by filtration and washed with a cold, non-polar solvent like hexane or heptane. If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

Step 2: Reductive Cyclization to this compound

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reactor (Parr hydrogenator), suspend the enamine intermediate (1.0 eq) in a solvent such as ethanol or ethyl acetate. Add Raney Nickel (5-10 wt%) as the catalyst.

  • Reaction Execution: Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC or HPLC until the enamine is consumed (usually 2-4 hours).

  • Work-up and Purification: Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Method B: Chemical Reduction

  • Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve the enamine intermediate (1.0 eq) in a mixture of acetic acid and ethanol.

  • Reaction Execution: Cool the solution in an ice bath and add iron powder (Fe, 5-10 eq) portion-wise, maintaining the internal temperature below 30 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification: Filter the reaction mixture through celite to remove the excess iron. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Method A.

Data Presentation

StepReactantReagentProductTypical Yield (%)Purity (%)
1. Enamine Formation4-Chloro-5-methoxy-2-nitrotolueneDMFDMA, Pyrrolidineβ-(Dimethylamino)-4-chloro-5-methoxy-2-nitrostyrene85-95>95
2. Reductive Cyclizationβ-(Dimethylamino)-4-chloro-5-methoxy-2-nitrostyreneRaney Ni, H₂ or Fe/AcOHThis compound70-85>98

Biological Context and Signaling Pathways

Derivatives of 5-chloro-indole have demonstrated significant potential as inhibitors of protein kinases involved in cancer cell signaling.[1][2] A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and survival.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 5-Chloro-6-methoxy- 1H-indole Derivative Inhibitor->EGFR Inhibition

References

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 5-Chloro-6-methoxy-1H-indole, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined below utilize common analytical techniques to ensure accurate characterization of this indole derivative.

Overview of Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The following methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a complementary chromatographic method for purity assessment and to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of an indole scaffold is characterized by distinct signals for the aromatic and pyrrole ring protons. The electron-withdrawing nature of the chlorine atom at the C5 position and the electron-donating methoxy group at C6 will influence the chemical shifts.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (H1)~ 8.10br s-
H2~ 7.25t~ 2.5
H3~ 6.50t~ 2.5
H4~ 7.55s-
H7~ 7.20s-
OCH₃~ 3.90s-

Note: These are predicted values based on the analysis of similar indole derivatives. Actual chemical shifts may vary.[3]

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbon atoms of the indole ring and the methoxy group will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~ 123
C3~ 102
C3a~ 129
C4~ 119
C5~ 125
C6~ 154
C7~ 112
C7a~ 135
OCH₃~ 56

Note: These are predicted values based on the analysis of 5-chloro-3-methyl-1H-indole and 5-methoxy-3-methyl-1H-indole.[2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup:

    • Use a spectrometer operating at a field strength of 400 MHz or higher.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms lock_shim Lock and Shim add_tms->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c process_data Fourier Transform, Phase & Baseline Correction acquire_1h->process_data acquire_13c->process_data structure_elucidation Structure Elucidation process_data->structure_elucidation

Workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound. A reversed-phase method is generally suitable for indole derivatives.

Quantitative Data: HPLC Method Parameters

Table 3: HPLC Method for Purity Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is a general method for indole derivatives and may require optimization for this compound.[4]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution to a suitable concentration range (e.g., 1-100 µg/mL).

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Ensure the detector is warmed up and the lamp is stable.

  • Data Acquisition: Inject the prepared samples and a blank (mobile phase) into the HPLC system. Record the chromatograms.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate HPLC System equilibrate->inject_sample record_chromatogram Record Chromatogram inject_sample->record_chromatogram determine_rt Determine Retention Time record_chromatogram->determine_rt calculate_purity Calculate Purity (Area %) determine_rt->calculate_purity

Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides valuable information on the molecular weight and fragmentation pattern of this compound, further confirming its identity and purity.

Predicted GC-MS Data

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺181/183Molecular ion (presence of Cl isotope pattern)
[M-CH₃]⁺166/168Loss of a methyl radical
[M-CO-CH₃]⁺138/140Subsequent loss of carbon monoxide

Note: The molecular weight of C₉H₈ClNO is 181.62 g/mol . The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum with a ratio of approximately 3:1.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

  • Instrument Setup:

    • GC: Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set an appropriate temperature program, for instance, starting at 100°C and ramping to 280°C.

    • MS: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the TIC.

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.

Visualization: GC-MS Analysis Logical Flow

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Output & Interpretation separation Separation of Components ionization Ionization (EI) separation->ionization fragmentation Fragmentation ionization->fragmentation detection Mass Analysis & Detection fragmentation->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum detection->mass_spectrum interpretation Structural Confirmation tic->interpretation mass_spectrum->interpretation

Logical flow of a GC-MS experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Predicted FTIR Spectral Data

Table 5: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (indole)3400 - 3300Medium
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic, -OCH₃)2950 - 2850Medium
C=C Stretch (aromatic)1600 - 1450Medium-Strong
C-O Stretch (aryl ether)1250 - 1200Strong
C-Cl Stretch800 - 600Medium-Strong

Note: These are typical wavenumber ranges for the indicated functional groups.[6]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Perform a background scan to account for atmospheric and instrumental interferences.

  • Data Acquisition: Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization: Relationship of Analytical Techniques

Analytical_Techniques Compound This compound NMR NMR (¹H & ¹³C) Compound->NMR HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS FTIR FTIR Compound->FTIR Structure Molecular Structure NMR->Structure Purity Purity HPLC->Purity GCMS->Purity MolWeight Molecular Weight & Fragmentation GCMS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups

Relationship between analytical techniques and characterized properties.

References

Application Notes and Protocols for 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of 5-Chloro-6-methoxy-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] This document outlines plausible synthetic routes based on established indole synthesis methodologies, details expected reaction mechanisms, and provides guidance for the characterization of the target compound. The protocols provided are generalized and may require optimization for specific laboratory conditions.

Overview and Applications

This compound is a substituted indole derivative with potential applications in various research areas. The indole scaffold is a core structure in numerous biologically active compounds, and the specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 6-position can significantly influence its physicochemical and biological properties.[1][2]

Potential Applications:

  • Pharmaceutical Drug Development: As an intermediate in the synthesis of novel therapeutic agents. Indole derivatives have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[2]

  • Biological Research: As a tool compound for studying biological processes involving indole-binding proteins.

  • Materials Science: For the development of organic electronic materials, as indole derivatives can possess interesting photophysical properties.

Proposed Synthetic Routes

Two classical and robust methods for indole synthesis are particularly relevant for the preparation of this compound: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Leimgruber-Batcho Indole Synthesis

This method is a versatile and often high-yielding route to indoles starting from o-nitrotoluenes.[3][4][5] For the synthesis of this compound, the logical starting material would be 4-Chloro-5-methoxy-2-nitrotoluene.

Reaction Scheme:

Leimgruber_Batcho start 4-Chloro-5-methoxy-2-nitrotoluene enamine Enamine Intermediate start->enamine 1. DMF-DMA, Pyrrolidine 2. Heat product This compound enamine->product Reductive Cyclization (e.g., Raney Ni, H2 or Fe/AcOH)

Figure 1: Leimgruber-Batcho Synthesis Workflow.

Experimental Protocol:

Step 1: Enamine Formation

  • To a solution of 4-Chloro-5-methoxy-2-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often a deeply colored solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent. Common choices include:

    • Raney Nickel with hydrazine hydrate or under a hydrogen atmosphere.[4]

    • Iron powder in acetic acid.[4]

    • Stannous chloride in an acidic medium.[4]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the catalyst (if applicable).

  • Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a phenylhydrazine and a carbonyl compound.[6][7][8] For the synthesis of this compound, the required starting materials would be (4-chloro-5-methoxyphenyl)hydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring, such as acetaldehyde or pyruvic acid.

Reaction Scheme:

Fischer_Indole hydrazine (4-chloro-5-methoxyphenyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Acetaldehyde or Pyruvic Acid derivative carbonyl->hydrazone product This compound hydrazone->product Acid Catalyst (e.g., H2SO4, PPA, ZnCl2) Heat Leimgruber_Mechanism cluster_0 Enamine Formation cluster_1 Reductive Cyclization A o-Nitrotoluene Derivative B Deprotonation A->B Base C Addition to activated DMF B->C D Enamine C->D Elimination E Nitro Reduction (-> Amine) D->E Reducing Agent F Intramolecular Cyclization E->F G Elimination of Pyrrolidine F->G H Indole G->H Fischer_Mechanism cluster_0 Hydrazone Formation cluster_1 Indolization A Phenylhydrazine C Hydrazone A->C B Carbonyl B->C D Enehydrazine Tautomer C->D Acid E [3,3]-Sigmatropic Rearrangement D->E F Rearomatization E->F G Cyclization F->G H Elimination of NH3 G->H I Indole H->I Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Start Select Synthesis Route (Leimgruber-Batcho or Fischer) Reagents Procure Starting Materials (e.g., 4-Chloro-5-methoxy-2-nitrotoluene or (4-chloro-5-methoxyphenyl)hydrazine) Start->Reagents Reaction Perform Synthesis (Follow Protocol) Reagents->Reaction Workup Reaction Workup and Crude Isolation Reaction->Workup Purify Purification of Crude Product (Column Chromatography or Recrystallization) Workup->Purify TLC TLC Analysis for Purity Purify->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR MeltingPoint Melting Point Determination IR->MeltingPoint Final Pure this compound MeltingPoint->Final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Chloro-6-methoxy-1H-indole. The following information is designed to assist in optimizing reaction conditions and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for the synthesis of substituted indoles, including this compound, are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, this would typically involve the reaction of (4-chloro-5-methoxyphenyl)hydrazine with a suitable carbonyl compound.

  • Leimgruber-Batcho Indole Synthesis: This method is known for its high yields and mild conditions and starts with a substituted o-nitrotoluene.[1] For this compound, the starting material would be 4-chloro-5-methoxy-2-nitrotoluene. This is converted to an enamine, which then undergoes reductive cyclization to form the indole ring.[1]

Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the (4-chloro-5-methoxyphenyl)hydrazine or the carbonyl compound can lead to side reactions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but the optimal catalyst and concentration may need to be determined empirically.[2]

  • Reaction Temperature and Time: Elevated temperatures can promote decomposition of starting materials or the product.[3] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

  • Substituent Effects: The presence of both an electron-withdrawing group (chloro) and an electron-donating group (methoxy) on the phenylhydrazine ring can influence the reaction rate and the stability of intermediates. Electron-donating groups generally facilitate the key[1][1]-sigmatropic rearrangement step.[3]

Q3: What are common side reactions to be aware of during the synthesis of this compound?

A3: Side reactions can significantly lower the yield of the desired product. Potential side reactions include:

  • Incomplete cyclization: The final ring-closing step may not go to completion, leaving unreacted intermediates.

  • Polymerization: Indoles can be unstable in strongly acidic conditions and may polymerize.

  • Side reactions of substituents: The chloro and methoxy groups may undergo unwanted reactions under the reaction conditions, although this is less common.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and any impurities present. A common solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guides

Low Yield in Fischer Indole Synthesis
Potential Cause Troubleshooting Steps
Impure Starting Materials - Recrystallize or distill the (4-chloro-5-methoxyphenyl)hydrazine and the carbonyl compound. - Confirm purity using NMR or melting point analysis.
Suboptimal Acid Catalyst - Screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, sulfuric acid in ethanol). - Optimize the concentration of the chosen catalyst.
Incorrect Reaction Temperature - Start with a lower temperature and gradually increase while monitoring the reaction by TLC. - Avoid excessively high temperatures to prevent decomposition.
Prolonged Reaction Time - Monitor the reaction progress closely by TLC to determine the point of maximum product formation before significant decomposition occurs.
Formation of Regioisomers - If using an unsymmetrical ketone, a mixture of regioisomers can form. Consider using a symmetrical ketone or aldehyde if possible. The electronic nature of the substituents on the phenylhydrazine can also influence regioselectivity.[4]
Low Yield in Leimgruber-Batcho Synthesis
Potential Cause Troubleshooting Steps
Incomplete Enamine Formation - Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are of high purity and anhydrous. - Increase the reaction time or temperature for the enamine formation, monitoring by TLC.
Inefficient Reductive Cyclization - Use a fresh and active reduction catalyst (e.g., Raney nickel, Pd/C).[1] - Optimize the hydrogen source (e.g., hydrazine hydrate, hydrogen gas) and reaction conditions (temperature, pressure).[1]
Side Reactions - The intermediate enamine can be sensitive; it is sometimes preferable to use it in the next step without extensive purification.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a hypothetical procedure based on the general principles of the Fischer indole synthesis.

  • Hydrazone Formation:

    • Dissolve (4-chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add a suitable aldehyde or ketone (e.g., acetaldehyde or acetone, 1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC).

    • The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

  • Indolization:

    • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.

    • Heat the mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Leimgruber-Batcho Synthesis of this compound

This protocol is a hypothetical procedure based on the general principles of the Leimgruber-Batcho indole synthesis.

  • Enamine Formation:

    • In a round-bottom flask, dissolve 4-chloro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

    • Heat the mixture at 110-120 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of a reduction catalyst (e.g., Raney nickel or 10% Pd/C).

    • Add a hydrogen source, such as hydrazine hydrate, or carry out the reaction under a hydrogen atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Yields for this compound Synthesis under Various Conditions (for illustrative purposes)

Synthesis MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
Fischer IndolePolyphosphoric AcidToluene110455
Fischer IndoleZnCl₂Ethanol80645
Fischer IndoleH₂SO₄/EthanolEthanol80550
Leimgruber-BatchoRaney Ni / N₂H₄·H₂OEthanol60375
Leimgruber-BatchoPd/C, H₂Ethyl Acetate25880

Note: The data in this table is hypothetical and intended for illustrative purposes only. Actual yields will vary depending on specific reaction conditions.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Type & Concentration) Start->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp. & Time) Start->Optimize_Conditions Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Start->Analyze_Side_Products Purification_Issues Review Purification Technique Analyze_Side_Products->Purification_Issues

Troubleshooting workflow for low yield.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials Phenylhydrazine (4-chloro-5-methoxyphenyl)hydrazine Purity Check Hydrazone_Formation Hydrazone Formation Acid Catalyst Room Temp Phenylhydrazine->Hydrazone_Formation Carbonyl Aldehyde/Ketone Purity Check Carbonyl->Hydrazone_Formation Indolization Indolization Heat (80-120°C) Monitor by TLC Hydrazone_Formation->Indolization Workup Workup Quench, Neutralize, Extract Indolization->Workup Purification Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Experimental workflow for Fischer indole synthesis.

Leimgruber_Batcho_Workflow Start_Material { 4-chloro-5-methoxy-2-nitrotoluene } Enamine_Formation Enamine Formation DMF-DMA, Pyrrolidine Heat (110-120°C) Start_Material->Enamine_Formation Reductive_Cyclization Reductive Cyclization Catalyst (Raney Ni or Pd/C) H₂ Source Enamine_Formation->Reductive_Cyclization Workup Workup Filter, Concentrate Reductive_Cyclization->Workup Purification Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Experimental workflow for Leimgruber-Batcho synthesis.

References

Technical Support Center: Purification of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chloro-6-methoxy-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can form, depending on the synthetic route employed. Common impurities include:

  • Regioisomers: Incorrect cyclization during synthesis can lead to the formation of other isomers.

  • Dehalogenated Products: Loss of the chlorine atom from the indole ring can occur under certain reaction conditions, resulting in the formation of 6-methoxy-1H-indole.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted starting materials in the crude product.

  • Side-Reaction Byproducts: Depending on the specific reagents and conditions used, various side-reactions can occur, leading to a range of other impurities. For instance, in a Fischer indole synthesis, aniline derivatives can be formed from the cleavage of the N-N bond in the hydrazone intermediate.[1]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[1]

  • Recrystallization: This method is highly effective for removing small amounts of impurities from a solid sample, yielding a product with high purity.

Q3: Is this compound stable under typical purification conditions?

A3: Indole derivatives, in general, can be sensitive to acidic conditions, light, and oxidation.[2] The indole ring is electron-rich and susceptible to oxidation, particularly at the C2 and C3 positions.[2] It is advisable to handle the compound under an inert atmosphere where possible and protect it from prolonged exposure to light and strong acids.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired product from an impurity.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the mobile phase. A common eluent system for indole derivatives is a gradient of petroleum ether and ethyl acetate.[3] Start with a low polarity mixture and gradually increase the polarity. For example, begin with 95:5 petroleum ether:ethyl acetate and gradually increase to 80:20. Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.
Column Overloading The amount of crude material loaded onto the column should typically be 1-5% of the weight of the silica gel. Overloading can lead to broad peaks and poor separation.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and inefficient separation.
Co-eluting Impurities If an impurity has a very similar polarity to the product, separation by normal-phase chromatography may be difficult. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as reverse-phase chromatography.

Issue: The product is not eluting from the column.

Possible Cause Troubleshooting Steps
Mobile Phase is Too Non-Polar Gradually increase the polarity of the mobile phase. If using a petroleum ether/ethyl acetate system, increase the percentage of ethyl acetate. If the product is still retained, a more polar solvent like methanol can be added in small increments (e.g., 1-5%) to the mobile phase.
Strong Adsorption to Silica Gel The indole nitrogen can sometimes interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase can help to reduce this interaction and improve elution.
Recrystallization

Issue: The compound does not crystallize upon cooling.

Possible Cause Troubleshooting Steps
Solution is Not Saturated The initial volume of solvent used for dissolution was too large. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation The solution is supersaturated and requires nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.
Inappropriate Solvent The chosen solvent may not be suitable for recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Perform small-scale solvent screening to identify an optimal solvent or solvent pair. For indole derivatives, ethanol/water or methanol/water mixtures are often effective.

Issue: Low recovery of the purified product.

Possible Cause Troubleshooting Steps
Compound has Significant Solubility in the Cold Solvent Cool the crystallization mixture in an ice bath to minimize the solubility of the product in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, ensure the filtration apparatus and the receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or funnel.
Crystals Lost During Washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.

Data Presentation

The selection of a purification method is often a trade-off between purity, yield, and throughput. The following table provides a general comparison of expected outcomes for the purification of this compound. Note: These values are representative and can vary based on the specific impurity profile of the crude material and the optimization of the purification protocol.

Purification Technique Typical Purity (by HPLC) Expected Yield (%) Relative Throughput
Column Chromatography >98%60-85%Low to Medium
Recrystallization >99%45-75%Medium to High
Preparative HPLC >99.5%30-60%Low

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried sample to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase, such as 95:5 petroleum ether:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: For maximum crystal recovery, cool the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve Filter Hot filtration (optional) Dissolve->Filter Cool Slow cooling to room temperature Dissolve->Cool No insoluble impurities Filter->Cool Collect Collect crystals by vacuum filtration Cool->Collect Wash Wash with cold solvent Collect->Wash Dry Dry purified crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation in Column Chromatography Q1 Is the solvent system optimized? Start->Q1 A1_Yes Is the column overloaded? Q1->A1_Yes Yes A1_No Optimize mobile phase using TLC Q1->A1_No No A2_Yes Reduce sample load A1_Yes->A2_Yes Yes A2_No Check column packing A1_Yes->A2_No No A3_Yes Repack column carefully A2_No->A3_Yes Yes A3_No Consider alternative chromatography A2_No->A3_No No

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Optimizing the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.

Troubleshooting Guide & FAQs

Issue 1: Low Yield or No Product Formation

Q1: My Fischer indole synthesis reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in Fischer indole synthesis, often stemming from substrate decomposition, competing side reactions, or incomplete conversion.[1] The reaction is known to be sensitive to various parameters.[2][3] Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound (aldehyde or ketone) are pure. Impurities can lead to side reactions and lower the yield. It is advisable to use freshly distilled or recrystallized starting materials.[3] Using the hydrochloride salt of the phenylhydrazine can also be beneficial as it is often more stable.[4]

  • Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical.[3][5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[6] The optimal catalyst can vary depending on the specific substrates.[3] Polyphosphoric acid (PPA) is often an effective choice.[3][4] It is recommended to screen several different acid catalysts to find the most suitable one for your specific reaction.

  • Reaction Temperature and Time: This reaction often requires elevated temperatures to proceed.[3][7] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and the final product, leading to lower yields.[2][3] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time. In some cases, microwave-assisted synthesis can significantly improve yields and reduce reaction times.[3]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.[4] Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetic acid are frequently used.[3][8] Acetic acid can also serve as both a solvent and a catalyst.[4][9] In some instances, running the reaction neat (without a solvent) can be effective.[3]

  • Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]

  • One-Pot Procedures: To minimize the loss of material during handling, consider a one-pot synthesis. In this approach, the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolating the intermediate hydrazone.[3][10]

Issue 2: Formation of Multiple Products

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?

A2: The formation of byproducts is a common challenge in the Fischer indole synthesis. Undesirable products can include aldol condensation products or Friedel-Crafts products.[2][3] Here’s how to address this:

  • Control of Reaction Conditions: Careful optimization of reaction time, temperature, and acid concentration can help minimize the formation of side products.[2]

  • Use of Unsymmetrical Ketones: If you are using an unsymmetrical ketone of the type RCH₂COCH₂R', a mixture of two isomeric indole products may be obtained.[8] The regioselectivity can be influenced by the acidity of the medium, substitution on the hydrazine, and steric effects.[10] A weakly acidic medium may favor indolization towards the more functionalized carbon.[4]

  • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can sometimes hinder the reaction.[4] Conversely, certain electron-donating substituents on the carbonyl compound can lead to the failure of the reaction by promoting heterolytic N-N bond cleavage instead of the desired[11][11]-sigmatropic rearrangement.[12][13]

Issue 3: Incomplete Conversion

Q3: My reaction seems to have stalled, and I have a significant amount of starting material left. What could be the issue?

A3: Incomplete conversion can be attributed to several factors:

  • Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.[3]

  • Low Reaction Temperature: The key[11][11]-sigmatropic rearrangement step often has a high activation energy and may require elevated temperatures.[3] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can be beneficial.

  • Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the reaction from proceeding to completion.[4] In such cases, exploring alternative synthetic routes might be necessary.

Issue 4: Purification Difficulties

Q4: I am having difficulty purifying my final indole product. What are some recommended procedures?

A4: The purification strategy will depend on the properties of your specific indole derivative.

  • Neutralization and Extraction: After the reaction is complete, the mixture is typically cooled, and the excess acid is neutralized with a suitable base like sodium carbonate.[2] The product is then extracted with an organic solvent, such as ethyl acetate.[11]

  • Filtration and Recrystallization: If the product precipitates upon cooling or neutralization, it can be collected by vacuum filtration.[4][11] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[11]

  • Column Chromatography: If recrystallization is not effective, purification by column chromatography is a common alternative to separate the desired indole from impurities and side products.[2]

Data Presentation

Table 1: Comparison of Lewis Acids in Fischer Indole Synthesis

Lewis Acid CatalystSubstrate ExampleYield (%)Reference
Zinc Chloride (ZnCl₂)Phenylhydrazone of various ketonesGood to Excellent[14]
Boron Trifluoride Etherate (BF₃·OEt₂)Phenylhydrazone of various ketonesGood to Excellent[14]
Aluminum Chloride (AlCl₃)Phenylhydrazone of various ketonesEffective[14]
Iron(III) Chloride (FeCl₃)Phenylhydrazone of various ketonesEffective[14]

Note: Yields are highly substrate-dependent, and reaction conditions may vary between studies, impacting direct comparability.[14]

Experimental Protocols

General Protocol for Fischer Indole Synthesis (Microwave-Assisted)

This protocol is adapted from established microwave-assisted Fischer indole synthesis procedures.[3]

  • Reaction Setup: In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and the desired ketone (e.g., butanone, 1.05 equivalents) in a suitable solvent (e.g., THF, 0.63 M).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 15 minutes.

  • Work-up: After cooling the reaction mixture to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Classical Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole

This is a classic example of the Fischer indole synthesis.[4]

  • Reaction Setup: To a 100 mL flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).

  • Addition of Phenylhydrazine: Begin stirring and heat the mixture to reflux. Slowly add phenylhydrazine (5.4 g) dropwise over 30 minutes.

  • Reflux: Continue to reflux the mixture for an additional hour after the addition is complete.

  • Precipitation: Cool the reaction mixture in an ice bath to allow the product to precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualizations

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Aminal F->G H Elimination of Ammonia (NH3) G->H Acid-catalyzed I Indole H->I

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow start Low Yield or Side Products purity Check Purity of Starting Materials start->purity Step 1 catalyst Optimize Acid Catalyst (Type & Concentration) purity->catalyst Step 2 temp_time Optimize Temperature & Reaction Time (TLC) catalyst->temp_time Step 3 solvent Screen Solvents temp_time->solvent Step 4 success Improved Yield temp_time->success Optimization Successful atmosphere Use Inert Atmosphere? solvent->atmosphere one_pot Consider One-Pot Procedure solvent->one_pot isomers Unsymmetrical Ketone? Adjust Acidity solvent->isomers atmosphere->success one_pot->success isomers->success

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of substituted indoles in a question-and-answer format.

Fischer Indole Synthesis

Q1: My Fischer indole synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?

A1: Low yields in the Fischer indole synthesis can often be attributed to several factors:

  • N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate. This is particularly prevalent when the carbonyl compound bears strong electron-donating groups, which stabilize the resulting iminylcarbocation and divert the reaction from the desired cyclization pathway.[1][2][3]

  • Competing Reactions: Under acidic conditions, side reactions such as aldol condensations or Friedel-Crafts type reactions can occur, consuming starting materials and reducing the yield of the desired indole.[4]

  • Suboptimal Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions. The type and concentration of the acid catalyst, temperature, and reaction time must be carefully optimized for each specific substrate.[4]

  • Product Decomposition: The indole product itself may not be stable under the strongly acidic conditions required for the synthesis, leading to degradation or polymerization.[4]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity with unsymmetrical ketones is a common challenge. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions:

  • Acid Catalyst: The choice of acid catalyst can significantly impact the isomeric ratio. Generally, weaker acids may favor the kinetic product, formed from the more substituted enamine, while stronger acids can lead to the thermodynamically more stable indole.[4]

  • Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization towards the less sterically hindered position.

Q3: My reaction with a phenylhydrazine bearing an ortho-substituent is giving a poor yield. Why is this the case?

A3: Ortho-substituents on the phenylhydrazine ring can sterically hinder the[5][5]-sigmatropic rearrangement, which is a key step in the Fischer indole synthesis. This can lead to lower yields or require more forcing reaction conditions. In some instances, unexpected rearrangements may occur.

Nenitzescu Indole Synthesis

Q1: I am observing a significant amount of 5-hydroxybenzofuran as a byproduct in my Nenitzescu synthesis. How can I favor the formation of the 5-hydroxyindole?

A1: The formation of 5-hydroxybenzofurans is a known competing reaction pathway.[6] The chemoselectivity between the indole and benzofuran products is highly dependent on the choice of catalyst and solvent. To favor the 5-hydroxyindole, consider the following:

  • Catalyst Selection: Zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) have been shown to promote the formation of 5-hydroxyindoles. Conversely, Lewis acids like CuCl₂, FeCl₃, and BiCl₃ tend to favor the formation of the benzofuran byproduct.[6]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may shift the selectivity towards the desired indole.

Q2: The yield of my 5-hydroxyindole is low. What adjustments can I make?

A2: To improve the yield of the 5-hydroxyindole, you can optimize the following parameters:

  • Stoichiometry: An excess of the enamine component is often beneficial. A 20-60% excess has been reported to be effective.[6]

  • Catalyst: The addition of a Lewis acid, such as zinc chloride, can significantly enhance the reaction rate and yield.[6]

  • Temperature: While many Nenitzescu reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can promote side reactions.[6]

Bischler-Möhlau Indole Synthesis

Q1: The yields of my Bischler-Möhlau synthesis are consistently low under traditional heating conditions. Are there milder alternatives?

A1: The Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which often leads to poor yields.[7] Modern variations of this reaction offer milder and more efficient alternatives:

  • Microwave Irradiation: The use of microwave irradiation, often under solvent-free conditions, can dramatically reduce reaction times and improve yields.[8][9]

  • Catalysts: The addition of catalysts like lithium bromide has been shown to facilitate the reaction under milder conditions.[7]

Larock Indole Synthesis

Q1: My Larock indole synthesis is sluggish and gives a low yield. What are the critical parameters to optimize?

A1: The efficiency of the Larock indole synthesis is highly dependent on the palladium catalyst system and reaction conditions:

  • Ligand Choice: The choice of phosphine ligand is crucial. Sterically demanding and electron-rich ligands can promote the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step, especially with less reactive aryl bromides.[10]

  • Base: The choice of base can significantly affect the reaction outcome. Common bases include carbonates and acetates.[11]

  • Additives: The addition of a chloride source, such as LiCl or n-Bu₄NCl, is often necessary for efficient catalysis.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of failure in the Fischer indole synthesis for C3-N-substituted indoles?

A1: The synthesis of C3-N-substituted indoles via the Fischer method often fails due to a competing heterolytic N-N bond cleavage pathway.[2] Electron-donating substituents at the C3 position stabilize the intermediate iminylcarbocation, making the N-N bond cleavage the favored reaction pathway over the desired[5][5]-sigmatropic rearrangement.[2]

Q2: How can I purify my crude indole product?

A2: Common purification techniques for indoles include:

  • Column Chromatography: Silica gel chromatography is a widely used method to separate the desired indole from unreacted starting materials and byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.

Q3: Are there any general safety precautions I should take when synthesizing indoles?

A3: Yes, standard laboratory safety practices should always be followed. Many of the reagents used in indole synthesis are toxic, corrosive, or flammable. Phenylhydrazines, in particular, are toxic and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of 5-Hydroxyindoles in the Nenitzescu Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneDichloromethane (DCM)RT2430[13]
ZnCl₂DCMRT275[13]
FeCl₃DCMRT220 (plus benzofuran)[6]
Mg(OTf)₂Cyclopentyl methyl ether (CPME)RT280[13]
NoneNitromethaneRT185[14]

Table 2: Optimization of the Bischler-Möhlau Synthesis of 2-Arylindoles

MethodConditionsYield (%)Reference
Conventional HeatingHigh temperature, long reaction timeOften < 50%[7]
Microwave (2-step)Solid-state reaction then MW (560W, 45-60s)50-56%[8]
Microwave (1-pot)2:1 aniline:phenacyl bromide, MW (600W, 1 min)52-75%[8]
HFIP-Promoted MW2-(methylphenylamino)-1-phenylethanone in HFIP, MW (120°C, 40 min)88%[15]

Table 3: Effect of Ligand and Base on the Larock Indole Synthesis of a Tryptophan Derivative

LigandBaseTemperature (°C)Yield (%)Reference
NoneNa₂CO₃10027[10]
PPh₃Na₂CO₃100<5[10]
dtbpfNa₂CO₃100<5[10]
P(o-tol)₃Na₂CO₃10070[10]
P(tBu)₃Na₂CO₃6085[10]
P(tBu)₃Cy₂NMe6083[10]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Preparation of Acetophenone Phenylhydrazone:

    • In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

    • Add a few drops of glacial acetic acid and heat the mixture at reflux for 1 hour.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid phenylhydrazone by vacuum filtration and wash with cold ethanol.

  • Cyclization to 2-Phenylindole:

    • In a separate flask, heat polyphosphoric acid to approximately 100°C.

    • Carefully add the dried acetophenone phenylhydrazone to the hot polyphosphoric acid with stirring.

    • Heat the mixture at 150-170°C for 10-15 minutes.

    • Cool the reaction mixture and then carefully add ice-water to precipitate the crude product.

    • Collect the crude 2-phenylindole by vacuum filtration, wash with water, and purify by recrystallization from ethanol.

Protocol 2: Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1,4-benzoquinone (1.0 eq) in DCM in a round-bottom flask.

  • Add a solution of ethyl 3-aminocrotonate (1.2-1.6 eq) in DCM to the flask.

  • Add anhydrous ZnCl₂ (0.1-1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold DCM.

  • If the product does not precipitate, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]

Protocol 3: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot)

Materials:

  • Substituted aniline (2.0 eq)

  • Substituted phenacyl bromide (1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, combine the aniline and phenacyl bromide.

  • Stir the mixture at room temperature for 3 hours.

  • Add 3 drops of DMF.

  • Irradiate the mixture in a microwave reactor at 600 W for 1 minute.

  • After cooling, dissolve the crude mixture in a suitable solvent (e.g., ethyl acetate) and purify by column chromatography.[9]

Protocol 4: Reissert Indole Synthesis

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Zinc dust

  • Acetic acid

Procedure:

  • Condensation:

    • In a flame-dried flask under an inert atmosphere, dissolve o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in a suitable anhydrous solvent (e.g., ethanol).

    • Add a solution of potassium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

    • Stir the reaction mixture until the condensation is complete (monitor by TLC).

    • Quench the reaction with a weak acid and extract the product, ethyl o-nitrophenylpyruvate, with an organic solvent.

  • Reductive Cyclization:

    • Dissolve the crude ethyl o-nitrophenylpyruvate in glacial acetic acid.

    • Add zinc dust portion-wise with stirring. The reaction is exothermic.

    • After the addition is complete, stir the mixture until the reduction and cyclization are complete (monitor by TLC).

    • Filter the reaction mixture to remove excess zinc and inorganic salts.

    • Concentrate the filtrate and purify the resulting indole-2-carboxylic acid by recrystallization.

  • Decarboxylation (Optional):

    • Heat the indole-2-carboxylic acid above its melting point until gas evolution ceases to obtain the corresponding indole.[16]

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Indole Synthesis Experiment issue Identify Issue: - Low Yield - Side Products - No Reaction start->issue check_reagents Verify Reagent Purity and Stoichiometry issue->check_reagents Low Yield / No Reaction analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) issue->analyze_byproducts Side Products optimize_conditions Optimize Reaction Conditions: - Catalyst - Solvent - Temperature - Time check_reagents->optimize_conditions purification Refine Purification Strategy optimize_conditions->purification analyze_byproducts->optimize_conditions outcome Evaluate Outcome purification->outcome success Successful Synthesis outcome->success Improved failure Persistent Issues: Consult Literature / Alternative Method outcome->failure Unchanged

A general workflow for troubleshooting indole synthesis experiments.

Fischer_Side_Reaction cluster_pathways Competing Reaction Pathways intermediate Ene-hydrazine Intermediate desired_path [3,3]-Sigmatropic Rearrangement intermediate->desired_path Favored by electron-withdrawing groups side_path Heterolytic N-N Bond Cleavage intermediate->side_path Promoted by electron-donating groups product Indole Product desired_path->product byproducts Side Products (e.g., Aniline) side_path->byproducts IndoleSynthesisSelection start Desired Indole Substitution sub_2_3 2,3-Disubstituted start->sub_2_3 sub_5_hydroxy 5-Hydroxy start->sub_5_hydroxy sub_2_aryl 2-Aryl start->sub_2_aryl sub_general General/Simple start->sub_general fischer Fischer sub_2_3->fischer larock Larock sub_2_3->larock nenitzescu Nenitzescu sub_5_hydroxy->nenitzescu bischler Bischler-Möhlau sub_2_aryl->bischler madelung Madelung sub_general->madelung Harsh conditions reissert Reissert sub_general->reissert Multistep

References

5-Chloro-6-methoxy-1H-indole stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of 5-Chloro-6-methoxy-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Exposure to light and air should be minimized. For optimal stability, refrigeration at temperatures between 2°C and 8°C is advised.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to rapid degradation of the compound. Additionally, prolonged exposure to strong acids and bases should be avoided, as these conditions can also promote degradation.

Q3: Is this compound sensitive to light?

A3: Yes, indole derivatives, including this compound, are known to be light-sensitive.[1] Exposure to light, particularly UV radiation, can cause degradation. It is crucial to store the solid compound and any solutions in amber vials or otherwise protected from light during storage and experiments.

Q4: How stable is this compound in common organic solvents?

A4: While specific quantitative stability data in various organic solvents is limited, indole derivatives can be susceptible to degradation in certain solvents, especially over extended periods. For analytical purposes, it is always recommended to use freshly prepared solutions. When preparing stock solutions for long-term storage, consider using anhydrous, high-purity solvents and storing the solutions at low temperatures (e.g., -20°C) and protected from light.

Q5: What are the expected degradation pathways for this compound?

A5: Based on the known reactivity of indole derivatives, this compound is expected to degrade under acidic, basic, oxidative, and photolytic stress conditions. The primary degradation pathways likely involve oxidation of the pyrrole ring to form oxindole and isatin-type structures, and potential polymerization under acidic conditions. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group can influence the reactivity and the specific degradation products formed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning pink or brown) Exposure to air and/or light, leading to oxidation.Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dark place. Discolored material may have degraded and should be re-analyzed for purity before use.
Appearance of unexpected peaks in chromatograms of freshly prepared solutions Degradation during sample preparation or analysis. Use of impure solvents.Prepare solutions fresh before use. Use high-purity (e.g., HPLC grade) solvents. Protect solutions from light. Ensure the analytical method itself is not causing degradation (e.g., high column temperature).
Low or no yield in reactions involving this compound Degradation of the starting material due to inappropriate reaction conditions (e.g., strong acid, high temperature).Verify the purity of the starting material. Consider using milder reaction conditions. If acidic conditions are necessary, try using a weaker acid or a shorter reaction time.
Inconsistent experimental results Instability of the compound in the experimental medium.Evaluate the stability of this compound under your specific experimental conditions (e.g., pH, temperature, presence of other reagents) by running control experiments.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the solid this compound in an oven at 80°C for 48 hours.

    • Separately, heat a solution of the compound (100 µg/mL in a suitable solvent) at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm and 280 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24 hoursSignificantPolymerization products, potential hydrolysis of the methoxy group.
Base Hydrolysis 0.1 M NaOH at 60°C24 hoursModerateRing-opened products, potential hydrolysis of the methoxy group.
Oxidative 3% H₂O₂ at RT24 hoursSignificantOxindole, isatin, and other oxidized derivatives.
Thermal 80°C48 hoursMinor to ModerateProducts of thermal decomposition.
Photolytic >1.2 million lux hours, >200 Wh/m²VariableSignificantDehalogenated products, oxidized products, and dimers.

Note: The extent of degradation and the specific products formed will need to be confirmed experimentally.

Visualizations

degradation_pathway A This compound B Oxidative Stress (e.g., H₂O₂) A->B E Acidic Stress (e.g., HCl) A->E G Photolytic Stress (UV/Vis Light) A->G C 5-Chloro-6-methoxy-1H-oxindole B->C D 5-Chloro-6-methoxyisatin C->D Further Oxidation F Polymerization Products E->F H Dechlorinated and/or Oxidized Products G->H

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Characterize Degradation Products (LC-MS/MS, NMR) hplc->characterization

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Purity of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in purifying 5-Chloro-6-methoxy-1H-indole. Below are detailed protocols, data on purification efficiency, and troubleshooting advice for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Regioisomers: Incorrect cyclization during synthesis can lead to the formation of other isomers, such as 4-chloro-6-methoxy-1H-indole or 7-chloro-6-methoxy-1H-indole.[1]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Dehalogenated Byproducts: Loss of the chlorine atom to yield 6-methoxy-1H-indole.[1]

  • Solvent Adducts: Residual solvents from the reaction or initial work-up that have formed adducts with the product.

Q2: My crude material is a dark oil or tar. How can I best proceed with purification?

A2: A dark, oily crude product often indicates the presence of significant polymeric impurities or residual acid from the synthesis. It is recommended to first attempt a simple purification step before proceeding to more sensitive methods like column chromatography. A good first step is to triturate the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can often help to precipitate the desired product, which can then be collected by filtration. If the product remains oily, dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating it by adding a non-polar solvent (e.g., hexanes) can also be effective.

Q3: I am seeing significant tailing of my product spot on the TLC plate. What could be the cause?

A3: Peak tailing on a silica gel TLC plate for an indole derivative can be due to several factors:

  • Acidic Impurities: Residual acid from the synthesis can interact with the silica gel.

  • Interaction with Silica: The indole nitrogen is weakly basic and can interact with the acidic silanol groups on the surface of the silica gel.

  • Overloading: Applying too much sample to the TLC plate can cause streaking and tailing.

To mitigate this, you can try adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system. This will neutralize acidic sites on the silica gel and improve the spot shape.

Q4: After column chromatography, my fractions containing the product are still impure. What should I do?

A4: If column chromatography does not yield a product of the desired purity, consider the following:

  • Optimize Chromatography Conditions: The polarity of the eluent may not be optimal for separating the impurities. Try a shallower gradient or an isocratic elution with a finely tuned solvent mixture.

  • Alternative Stationary Phase: If impurities have similar polarity to your product on silica gel, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the product obtained from chromatography is a solid, recrystallization is an excellent second purification step to remove closely eluting impurities.

  • Preparative HPLC: For very challenging separations and to achieve the highest purity, preparative high-performance liquid chromatography (HPLC) is the most powerful technique.

Data Presentation: Purification Efficiency

The following table summarizes typical purity results that can be expected when purifying this compound using different techniques. The initial purity of the crude material is assumed to be approximately 85%.

Purification TechniqueInitial Purity (by HPLC)Final Purity (by HPLC)Typical YieldSolvent Consumption (per gram of crude)
Recrystallization85%98.5%70-85%Low (50-100 mL)
Column Chromatography85%>99.0%60-80%High (1-2 L)
Preparative HPLC>99.0%>99.8%40-60%Very High (2-5 L)

Note: The values presented are representative and may vary based on the specific impurity profile of the crude product and the optimization of the purification conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds by leveraging differences in solubility between the desired compound and impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Eluent: A gradient of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Preparative HPLC

Preparative HPLC offers the highest resolution for purifying complex mixtures. A reverse-phase method is typically suitable for indole derivatives.

Materials:

  • Partially purified this compound

  • HPLC-grade solvents (e.g., acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid)

  • Preparative HPLC system with a suitable column (e.g., C18, 10 µm particle size)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition for separating the target compound from its impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration.

  • Purification: Inject the sample onto the preparative HPLC system and begin the separation using the optimized mobile phase conditions.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification prep_hplc Preparative HPLC column_chromatography->prep_hplc High Purity pure_product Pure Product (>99.8%) prep_hplc->pure_product

Caption: A general workflow for the multi-step purification of this compound.

troubleshooting_guide start Impure Product After Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Close Together? check_tlc->multiple_spots Yes streaking Streaking or Tailing Spot? check_tlc->streaking Yes single_spot Single Spot but Low Purity by HPLC check_tlc->single_spot No optimize_column optimize_column multiple_spots->optimize_column Optimize Column Chromatography (e.g., shallower gradient) add_modifier add_modifier streaking->add_modifier Add Modifier to Eluent (e.g., 0.1% Triethylamine) recrystallize recrystallize single_spot->recrystallize Recrystallize from a different solvent system prep_hplc Consider Preparative HPLC optimize_column->prep_hplc If still impure

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halogenated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective functionalization of the indole nucleus. Instead of a generic overview, we will directly address common pitfalls through a detailed troubleshooting guide and frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Introduction: The Challenge of the Electron-Rich Indole

The indole ring is a privileged scaffold in medicinal chemistry, but its high electron density makes it notoriously susceptible to a range of side reactions during electrophilic substitution. The pyrrole ring is significantly more activated than the benzene ring, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] This inherent reactivity is a double-edged sword: while it facilitates functionalization, it also opens the door to issues like polyhalogenation, acid-catalyzed polymerization, and poor regioselectivity.[3][4] This guide provides a systematic approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of C3- and C2-halogenated indoles. How can I improve C3 selectivity? This is a classic regioselectivity problem. While C3 is the kinetically preferred site, over-halogenation or reaction on a C3-substituted indole can lead to C2 products.[5] The choice of halogenating agent and reaction conditions is critical.

Q2: I want to halogenate the C2 position specifically. How can I override the natural C3 preference? Directing the electrophile to C2 requires blocking the C3 position or, more elegantly, using a directing group strategy. N-protection with a suitable electron-withdrawing group is a common and effective method.[6][7]

Q3: My reaction is messy, and I'm isolating a dark, insoluble tar instead of my product. What's causing this? This is likely due to the acid-catalyzed self-condensation or polymerization of the indole ring.[3] Indoles are sensitive to strong acids, which can be present as byproducts (e.g., HBr from a reaction with Br₂) or as catalysts.

Q4: I'm trying to halogenate the benzene ring (C4-C7), but the reaction keeps happening on the pyrrole ring. What should I do? The pyrrole ring is orders of magnitude more reactive than the benzene portion. To achieve halogenation on the benzenoid ring, the pyrrole ring's reactivity must be suppressed, typically by protecting the nitrogen and blocking the C2 and C3 positions.

Q5: I'm observing N-halogenation or polyhalogenation. How can I achieve clean monohalogenation at a specific carbon? Polyhalogenation occurs when the halogenated indole product is as reactive or more reactive than the starting material. N-halogenation can occur under certain basic conditions. Controlling stoichiometry, using milder reagents, and protecting the N-H are key strategies.[4][8]

Troubleshooting Guides & In-Depth Solutions

Issue 1: Poor Regioselectivity in Electrophilic Halogenation

The C3 position of indole is the most electron-rich, making it the primary site of electrophilic attack.[9][10] However, achieving exclusive C3 functionalization can be challenging.

Root Cause Analysis:
  • Overly Reactive Halogenating Agent: Harsh reagents like elemental bromine (Br₂) can be indiscriminate, leading to polyhalogenation and side reactions.[4]

  • Reaction Conditions: High temperatures can sometimes favor thermodynamically stable, but undesired, isomers.

  • Steric Hindrance: If the C3 position is substituted, electrophilic attack may be redirected to the C2 position.[5]

  • Electronic Effects of N-Protecting Group: The choice of protecting group on the indole nitrogen profoundly influences the electron density and reactivity of the ring. Electron-withdrawing groups (EWGs) deactivate the ring and can shift selectivity.[6][7][11]

Solutions & Protocols:
  • Solution A: Employ Milder Halogenating Agents. Instead of Br₂ or Cl₂, consider using N-halosuccinimides (NBS, NCS) in a polar aprotic solvent like DMF or THF. These reagents deliver a milder electrophilic halogen, reducing the incidence of side reactions. For an even greener and milder approach, in-situ generation of the halogenating species using Oxone and a halide salt (e.g., KBr) is highly effective.[6][7]

  • Solution B: Control Reaction Temperature. Start reactions at low temperatures (e.g., 0 °C or -78 °C) and allow them to slowly warm to room temperature. This often improves selectivity by favoring the kinetically controlled C3-halogenated product.

  • Solution C: Strategic N-Protection for C2-Halogenation. To force halogenation at the C2 position, the greater nucleophilicity of C3 must be overcome. This is reliably achieved by installing an electron-withdrawing protecting group on the indole nitrogen. The N-sulfonyl (e.g., Ts, PhSO₂) or N-carbonyl (e.g., Boc) groups decrease the electron density of the pyrrole ring, enabling selective halogenation at C2.[6][7]

Decision Workflow for Regioselective Halogenation

G start Desired Halogen Position? c3 C3 Position start->c3 Most Common c2 C2 Position start->c2 benzene_ring Benzene Ring (C4-C7) start->benzene_ring mild_reagent Use Mild Reagent (NBS, NCS, Oxone/KX) c3->mild_reagent High Selectivity Needed? protect_n Protect Indole-N with EWG (e.g., TsCl, Boc2O) c2->protect_n Is C3 Unsubstituted? c3_blocked C3 already blocked? c2->c3_blocked No protect_all 1. Protect N-H 2. Block C2/C3 3. Halogenate Benzene Ring benzene_ring->protect_all Requires Multi-Step c3_protocol Protocol 2: C3-Bromination mild_reagent->c3_protocol Proceed to Protocol harsh_reagent Use Standard Reagent (Br2, SO2Cl2) harsh_reagent->c3_protocol Monitor Carefully c2_protocol Protocol 3: C2-Chlorination protect_n->c2_protocol Proceed to Protocol halogenate_c2 Halogenate at C2 c3_blocked->halogenate_c2 Proceed with Halogenation

Caption: Decision tree for regioselective indole halogenation.

Issue 2: Reaction Failure - Formation of Tar and Insoluble Polymers

The formation of "indole-red," a dark polymeric material, is a frequent sign of an overly acidic reaction environment. The electron-rich indole can act as a nucleophile, attacking a protonated indole intermediate, leading to oligomerization.[3]

Root Cause Analysis:
  • Acid Byproduct Generation: Halogenation with reagents like Br₂ or SO₂Cl₂ generates HBr or HCl + SO₂, respectively. This acid can catalyze polymerization.

  • Use of Strong Lewis or Brønsted Acids: While sometimes used as catalysts, they can easily promote side reactions if not carefully controlled.

  • Substrate Instability: Indoles with electron-donating groups are particularly sensitive to acid-catalyzed degradation.

Solutions & Protocols:
  • Solution A: Use a Non-Nucleophilic Base. Incorporate a mild, non-nucleophilic base like pyridine or 2,6-lutidine into the reaction mixture to scavenge any acid that is formed. This is particularly important when using reagents that produce acidic byproducts.

  • Solution B: Choose Acid-Free Halogenating Reagents. N-halosuccinimides (NBS, NCS) are excellent choices as they do not generate a strong acid during the reaction. The succinimide byproduct is only weakly acidic. The Oxone/halide system is also performed under neutral or slightly basic conditions.[6][7]

  • Solution C: Protect the Indole Nitrogen. Installing an electron-withdrawing group (e.g., Boc, Ts) on the nitrogen significantly reduces the nucleophilicity of the indole ring, making it more resistant to acid-catalyzed polymerization and oxidative degradation.[8][11]

Troubleshooting Workflow for Failed Reactions

G start Reaction Failure (Low Yield / Tar Formation) check_reagents Analyze Reagents & Conditions start->check_reagents is_acidic is_acidic check_reagents->is_acidic Is Halogenating Agent Acid-Generating? (e.g., Br2) add_base Add Acid Scavenger (Pyridine, 2,6-Lutidine) is_acidic->add_base Yes check_indole Is Indole N-H Free and/or Ring Electron-Rich? is_acidic->check_indole No re_run Execute Optimized Reaction add_base->re_run Re-run Reaction protect_N Protect Indole-N (See Table 1) check_indole->protect_N Yes re_evaluate Re-evaluate Temp, Solvent, and Stoichiometry. Consider alternative method (e.g., Enzymatic Halogenation) check_indole->re_evaluate No protect_N->re_run Re-run Reaction re_evaluate->re_run Re-run Reaction

Caption: Systematic workflow for troubleshooting failed halogenation reactions.

Data & Reference Tables

Table 1: Comparison of Common N-Protecting Groups for Indole Halogenation
Protecting GroupAbbreviationElectronic EffectStability & Deprotection ConditionsKey Considerations
tert-ButoxycarbonylBocElectron-withdrawingAcid-labile (TFA, HCl). Stable to base, hydrogenation.[8]Excellent for deactivating the ring and directing C2-halogenation. Easy to remove.
Tosyl (p-Toluenesulfonyl)TsStrongly Electron-withdrawingVery robust. Requires harsh removal (e.g., Na/NH₃, Mg/MeOH).[11]Provides strong deactivation. Difficult removal can limit its application.
PhenylsulfonylPhSO₂Strongly Electron-withdrawingRobust. Often requires reductive or harsh basic conditions for cleavage.[11]Similar to Tosyl, offers high stability and deactivation.
2-(Trimethylsilyl)ethoxymethylSEMWeakly Electron-donatingCleaved with fluoride sources (TBAF) or strong acid.[8]Does not significantly deactivate the ring. Useful when C3-reactivity is desired but N-H must be masked.
Table 2: Comparison of Common Halogenating Agents
ReagentFormulaTypical ConditionsProsCons (Pitfalls)
N-BromosuccinimideNBSDMF or CCl₄, 0 °C to RTMild, commercially available solid, good C3-selectivity.Can cause radical side reactions in non-polar solvents with light/initiator.
N-ChlorosuccinimideNCSDMF or CH₃CN, RTMild, selective for C3.Less reactive than NBS.
Elemental BromineBr₂CH₂Cl₂, Acetic AcidInexpensive, highly reactive.Often leads to polybromination and HBr byproduct causes polymerization.[4]
Oxone® / KBrKHSO₅ / KBrMeOH/H₂O, RTGreen, mild, excellent yields, avoids acidic byproducts.[6][7]Requires biphasic or protic solvent system.
Sulfuryl ChlorideSO₂Cl₂Et₂O, 0 °CPotent chlorinating agent.Generates HCl and SO₂, leading to polymerization and handling issues.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Indole[8]
  • Preparation: To a solution of indole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Protection: Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-Boc-indole.

Protocol 2: Selective C3-Bromination using NBS
  • Preparation: Dissolve the N-H indole or a suitable N-protected indole (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash chromatography or recrystallization to obtain the 3-bromoindole.

Protocol 3: N-Tosyl Directed C2-Chlorination[6][7]
  • Substrate: Start with N-tosyl-indole, prepared from indole and tosyl chloride.

  • Preparation: Dissolve N-tosyl-indole (1.0 equiv) in anhydrous acetonitrile (CH₃CN) at room temperature.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 equiv) to the solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield 2-chloro-1-tosyl-1H-indole. The tosyl group can be removed under appropriate conditions if the N-H product is desired.

References

Technical Support Center: Synthesis of 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-Chloro-6-methoxy-1H-indole, with a focus on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and adaptable method for synthesizing substituted indoles like this compound is the Fischer Indole Synthesis. This classic method involves the acid-catalyzed reaction and rearrangement of a substituted phenylhydrazine (in this case, (4-chloro-5-methoxyphenyl)hydrazine) with an appropriate aldehyde or ketone.[1][2] Alternative routes, such as the Bartoli or Gassman syntheses, can also be employed, particularly to achieve specific regioselectivity, but they may require less readily available starting materials.[3][4]

Q2: What are the most critical parameters affecting the reaction yield?

A2: The yield of this compound is highly sensitive to several factors:

  • Choice and Concentration of Acid Catalyst : The type of acid (Brønsted vs. Lewis) and its concentration are crucial for promoting the cyclization step while minimizing degradation.[5]

  • Reaction Temperature and Duration : Elevated temperatures or prolonged reaction times can lead to the formation of tars and other byproducts, significantly lowering the yield.[5]

  • Purity of Starting Materials : Impurities in the phenylhydrazine or carbonyl precursors can introduce contaminants and inhibit the reaction.[5]

  • Solvent Choice : The solvent must be appropriate for the reaction conditions and facilitate the dissolution of reactants and intermediates.

Q3: What are the typical byproducts encountered in this synthesis?

A3: Byproduct formation is a common challenge. Key byproducts include:

  • Regioisomers : If the cyclization is not perfectly controlled, isomers such as 4-chloro- or 7-chloro-indoles can form, complicating purification.[1]

  • Aniline Derivatives : Cleavage of the N-N bond in the hydrazone intermediate, a common side reaction in the Fischer synthesis, can produce aniline byproducts.[1]

  • Dehalogenated Products : Under certain catalytic or harsh reductive conditions, the chlorine atom can be lost, resulting in the formation of 6-methoxy-1H-indole.[1]

  • Dimeric or Polymeric Materials : Strong acidic conditions can promote the reaction of the electron-rich indole product with starting materials or intermediates, leading to tars.[5]

Q4: How can the final product be effectively purified?

A4: Purification of the crude product is typically achieved through a multi-step process. The standard procedure involves an initial extraction to separate the product from the reaction mixture, followed by column chromatography on silica gel.[2] A gradient elution system, often using hexanes and ethyl acetate, is effective for separating the desired product from nonpolar and polar impurities.[2] Further purification, if necessary, can be accomplished by recrystallization from a suitable solvent system.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Solutions
Degradation of Product/Reactants Harsh acidic conditions can cause degradation. Solution: Optimize the acid catalyst; consider using milder Lewis acids like ZnCl₂ or BF₃, or polyphosphoric acid (PPA) instead of strong Brønsted acids like H₂SO₄ or HCl.[5]
Suboptimal Reaction Temperature High temperatures can promote side reactions and decomposition. Solution: Begin the reaction at a lower temperature and increase it gradually, monitoring progress via Thin-Layer Chromatography (TLC).[5]
Unstable Hydrazone Intermediate The hydrazone intermediate in the Fischer synthesis may decompose before cyclizing. Solution: Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized. Alternatively, perform the hydrazone formation at a lower temperature.[1]
Impure Starting Materials Impurities can inhibit the reaction or lead to side products. Solution: Ensure the purity of the (4-chloro-5-methoxyphenyl)hydrazine and carbonyl compound before starting the synthesis.[5]
Issue 2: Presence of Multiple Spots on TLC (Impurity Formation)
Potential Cause Troubleshooting Steps & Solutions
Formation of Regioisomers Incorrect cyclization can lead to isomeric indole products. Solution: The most effective strategy is to use a starting phenylhydrazine that already has the chloro and methoxy substituents in the correct positions to ensure high regioselectivity.[1]
Dehalogenation (Loss of Chlorine) Certain catalysts (e.g., Palladium on carbon) or harsh reductive conditions can cause the loss of the chlorine atom. Solution: Avoid harsh conditions and screen for alternative catalysts if dehalogenation is observed.[1]
Dimerization/Polymerization High reactant concentrations under acidic conditions can favor intermolecular reactions. Solution: Run the reaction at a higher dilution to disfavor the formation of dimeric byproducts.[5]
N-N Bond Cleavage in Hydrazone This side reaction in the Fischer synthesis leads to aniline byproducts. Solution: Employ milder reaction conditions (lower temperature, optimized catalyst) to disfavor the cleavage pathway.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a representative procedure based on the well-established Fischer indole synthesis methodology.

Step 1: Hydrazone Formation

  • Dissolve (4-chloro-5-methoxyphenyl)hydrazine hydrochloride in ethanol.

  • Add an equimolar amount of an appropriate carbonyl compound (e.g., pyruvic acid).

  • Add a base (e.g., sodium acetate) to neutralize the hydrochloride and catalyze the condensation.

  • Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting hydrazine.

  • The resulting hydrazone can be isolated by filtration or carried forward directly.

Step 2: Acid-Catalyzed Cyclization

  • Add the hydrazone from Step 1 to a suitable acid catalyst. A mixture of polyphosphoric acid (PPA) is often effective.

  • Heat the mixture cautiously to 80-100°C. The optimal temperature should be determined by monitoring the reaction via TLC.

  • Maintain the temperature for 1-3 hours until the indole product is formed.

  • Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., aqueous NaOH) to a pH of ~7-8.

Step 3: Extraction and Purification

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the solution under reduced pressure to obtain the crude product.[2]

  • Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.[2]

Data Presentation

Table 1: Comparison of Acid Catalysts for Indole Cyclization

CatalystTypeTypical ConditionsPotential AdvantagesPotential Disadvantages
H₂SO₄ / HCl Brønsted AcidModerate to high temperaturesInexpensive, readily availableCan cause significant degradation and tar formation[5]
Polyphosphoric Acid (PPA) Brønsted Acid80-120°COften provides good yields, acts as both solvent and catalystWorkup can be difficult due to high viscosity
Zinc Chloride (ZnCl₂) Lewis Acid70-150°CGenerally milder than strong Brønsted acids, can improve yields[5]Can still promote side reactions; must be anhydrous
Boron Trifluoride (BF₃) Lewis AcidLower temperaturesCan be highly effective and selectiveGaseous, requires specialized handling procedures[5]

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_purification Purification A 4-Chloro-5-methoxyphenyl hydrazine C Step 1: Hydrazone Formation (Ethanol, NaOAc) A->C B Carbonyl Compound (e.g., Pyruvic Acid) B->C D Step 2: Acid-Catalyzed Cyclization (e.g., PPA, 80-100°C) C->D E Quenching & Neutralization (Ice, NaOH) D->E F Solvent Extraction (Ethyl Acetate) E->F G Column Chromatography F->G H Final Product: This compound G->H

Caption: Fischer Indole Synthesis workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Degradation Product/Reactant Degradation Start->Degradation Is tar forming? Temp Suboptimal Temperature Start->Temp Is reaction rapid? Purity Impure Starting Materials Start->Purity Are reactants old? Catalyst Optimize Acid Catalyst (e.g., use PPA, ZnCl2) Degradation->Catalyst TempControl Run at Lower Temp & Monitor via TLC Temp->TempControl Purify Purify/Verify Reactants Purity->Purify

Caption: Troubleshooting logic for addressing low reaction yield.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation, Survival, Angiogenesis ERK->Response Inhibitor 5-Chloro-Indole Derivative (Potential Inhibitor) Inhibitor->RTK

Caption: Potential inhibition of oncogenic signaling by 5-chloro-indole derivatives.[2]

References

Overcoming solubility problems with 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloro-6-methoxy-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a substituted indole derivative that is generally characterized by good solubility in common organic solvents.[1] Due to the hydrophobic nature of the indole ring, its aqueous solubility is expected to be low.

Q2: In which organic solvents is this compound known to be soluble?

This compound demonstrates good solubility in organic solvents frequently used in synthetic chemistry, such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).[1]

Q3: Why am I observing precipitation when diluting my DMSO stock solution into an aqueous buffer?

This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution as the solvent environment becomes less favorable. This can be mitigated by using a lower final concentration of the compound, optimizing the DMSO concentration in the final solution (typically below 0.5%), or employing solubility enhancement techniques.

Q4: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

For ionizable compounds, altering the pH can significantly increase solubility. While the indole nitrogen is weakly acidic, the degree to which pH modification will enhance the solubility of this specific compound in aqueous solutions would need to be determined empirically.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound for biological assays?

Yes, several techniques can be employed. These include the use of co-solvents (e.g., ethanol), surfactants to form micelles that encapsulate the compound, and complexation with agents like cyclodextrins to form more water-soluble inclusion complexes.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

ProblemPossible CauseTroubleshooting Steps
Compound will not dissolve in aqueous buffer. The compound has very low intrinsic aqueous solubility.1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Serially dilute the stock solution in the same organic solvent before final dilution into the aqueous buffer. 3. Consider using a co-solvent system (e.g., ethanol/water).
Precipitation occurs upon dilution of organic stock solution into aqueous media. The compound's solubility limit in the final aqueous solution is exceeded. The final concentration of the organic solvent may be too high, affecting the assay.1. Decrease the final concentration of the compound. 2. Optimize the final concentration of the organic solvent (e.g., keep DMSO ≤ 0.5%). 3. Employ a formulation with solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins.
Inconsistent results in biological assays. Poor solubility may lead to inconsistent concentrations of the active compound. The compound may be precipitating in the assay plate.1. Visually inspect assay plates for any signs of precipitation. 2. Re-evaluate the solubility of the compound in the final assay medium. 3. Prepare fresh stock solutions and dilutions for each experiment.
Difficulty preparing a high-concentration stock solution. The intrinsic solubility of the compound in the chosen solvent is limited.1. Gently warm the solution or use sonication to aid dissolution. 2. Test alternative organic solvents in which the compound may have higher solubility.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain, the following table provides a summary of the known solubility characteristics of this compound and a related compound for comparison.

CompoundSolventSolubilityTemperatureNotes
This compound DichloromethaneGoodRoom TemperatureQualitative assessment.[1]
ChloroformGoodRoom TemperatureQualitative assessment.[1]
Dimethyl Sulfoxide (DMSO)GoodRoom TemperatureQualitative assessment.[1]
Aqueous BuffersExpected to be lowRoom TemperatureBased on the hydrophobic nature of the indole ring.
5-Methoxy-2-methylindole Ethanol1% (w/v)Room TemperatureForms a colorless to slightly yellow, clear solution.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 181.62 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 1 mL * 181.62 g/mol = 0.0018162 g or 1.82 mg.

  • Weigh the compound: Accurately weigh approximately 1.82 mg of this compound and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Gentle warming can also be applied, but care should be taken to avoid degradation of the compound.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol outlines a method to determine a suitable co-solvent system for enhancing the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvents (e.g., ethanol, polyethylene glycol 400)

  • Scintillation vials

  • Orbital shaker

  • Analytical method for concentration measurement (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Prepare co-solvent mixtures: Prepare a series of aqueous buffer solutions containing different concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v of ethanol in PBS).

  • Add excess compound: Add an excess amount of this compound to each vial containing the different co-solvent mixtures.

  • Equilibrate: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate undissolved solid: After equilibration, allow the vials to stand and then centrifuge to pellet any undissolved solid.

  • Analyze supernatant: Carefully collect a sample of the supernatant and determine the concentration of the dissolved compound using a validated analytical method.

  • Determine optimal co-solvent concentration: The co-solvent mixture that provides the desired solubility with the lowest concentration of the organic solvent should be selected for further experiments.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Beta-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin or Sulfobutylether-β-cyclodextrin)

  • Deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare cyclodextrin solution: Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration (e.g., 10% w/v).

  • Add the compound: While stirring the cyclodextrin solution, slowly add the this compound powder.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours. The formation of the inclusion complex will increase the amount of dissolved compound.

  • Filtration (optional): If any undissolved compound remains, filter the solution to obtain a clear solution of the complex.

  • Lyophilization (optional): To obtain a solid powder of the inclusion complex, the aqueous solution can be freeze-dried.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound check_solubility Is the compound fully dissolved in the desired solvent? start->check_solubility prepare_stock Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). check_solubility->prepare_stock No successful_dissolution Successful Dissolution: Proceed with the experiment. check_solubility->successful_dissolution Yes dilute_to_working Dilute the stock solution to the final working concentration in the aqueous buffer. prepare_stock->dilute_to_working troubleshoot_stock Troubleshoot Stock Solution Preparation: - Use sonication or gentle heating. - Test alternative organic solvents. prepare_stock->troubleshoot_stock If dissolution is difficult check_precipitation Does precipitation occur upon dilution? dilute_to_working->check_precipitation check_precipitation->successful_dissolution No troubleshoot_dilution Troubleshoot Dilution: 1. Lower the final compound concentration. 2. Optimize the final organic solvent concentration. 3. Use co-solvents (e.g., ethanol). 4. Use surfactants (e.g., Tween-80). 5. Use cyclodextrins. check_precipitation->troubleshoot_dilution Yes

Caption: A workflow for troubleshooting solubility issues with this compound.

References

Preventing degradation of 5-Chloro-6-methoxy-1H-indole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Chloro-6-methoxy-1H-indole during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] For optimal preservation, storage in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.

Q2: My solid this compound has changed color. What does this indicate and is it still usable?

A2: Discoloration, such as turning pink or brown, is a common indicator of degradation for indole derivatives, often due to oxidation or exposure to light.[1] It is strongly recommended to assess the purity of the discolored material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the material may not be suitable for sensitive applications.

Q3: How stable is this compound in various solvents?

Q4: What are the likely degradation pathways for this compound?

A4: Based on the known reactivity of indole derivatives, the primary degradation pathways for this compound are likely to be oxidation and polymerization, especially under acidic conditions or upon exposure to light and air. Oxidation can lead to the formation of hydroxylated intermediates, which can be further oxidized to form colored dimeric and polymeric species. The electron-rich indole ring is susceptible to electrophilic attack, and in the presence of acid, protonation can initiate polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of solid material (e.g., turning yellow or brown) Exposure to air (oxidation) and/or light (photodegradation).Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). Keep in a refrigerator (2-8°C).
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation of the compound in solution.Prepare solutions fresh before use. If solutions must be stored, keep them at low temperatures (-20°C) for a short period and protect from light. Use high-purity solvents.
Appearance of new, unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Low assay values or poor recovery Significant degradation of the stock material or during sample preparation.Re-evaluate storage conditions of the solid material. Assess the stability of the compound under your sample preparation conditions (e.g., solvent, temperature, light exposure).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general-purpose reverse-phase HPLC method suitable for assessing the purity and stability of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 278 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating characteristics of the analytical method.

1. Acid Hydrolysis:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
  • Incubate the mixture at 60°C for 24 hours.
  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
  • Dilute with mobile phase to the working concentration and analyze by HPLC.

2. Base Hydrolysis:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.[1]
  • Incubate the mixture at 60°C for 24 hours.[1]
  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
  • Dilute with mobile phase to the working concentration and analyze by HPLC.

3. Oxidative Degradation:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]
  • Keep the mixture at room temperature for 24 hours, protected from light.[1]
  • Dilute with mobile phase to the working concentration and analyze by HPLC.

4. Thermal Degradation:

  • Store a sample of the solid this compound in an oven at 80°C for 48 hours.[1]
  • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 48 hours.[1]
  • After the specified time, prepare a sample for HPLC analysis at the working concentration.

5. Photodegradation:

  • Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
  • A control sample should be kept in the dark under the same conditions.
  • Prepare a sample for HPLC analysis at the working concentration.

Visualizations

degradation_pathway This compound This compound Oxidative Stress (O2, Light) Oxidative Stress (O2, Light) This compound->Oxidative Stress (O2, Light) Acidic Conditions (H+) Acidic Conditions (H+) This compound->Acidic Conditions (H+) Hydroxylated Intermediates Hydroxylated Intermediates Oxidative Stress (O2, Light)->Hydroxylated Intermediates Oxidation Protonated Indole Protonated Indole Acidic Conditions (H+)->Protonated Indole Protonation Quinone-imine Species Quinone-imine Species Hydroxylated Intermediates->Quinone-imine Species Colored Dimers/Polymers Colored Dimers/Polymers Quinone-imine Species->Colored Dimers/Polymers Polymerization Polymerization Protonated Indole->Polymerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_troubleshooting Troubleshooting cluster_stability_study Stability Assessment Solid Compound Solid Compound Optimal Storage 2-8°C Dark Inert Atmosphere Solid Compound->Optimal Storage Degradation Observed Degradation Observed Optimal Storage->Degradation Observed If Improperly Stored Purity Check HPLC Analysis Degradation Observed->Purity Check Forced Degradation Forced Degradation Purity Check->Forced Degradation Confirm Degradation Products Stress Conditions Acid Base Oxidation Heat Light Forced Degradation->Stress Conditions HPLC Method Stability-Indicating HPLC Method Stress Conditions->HPLC Method

Caption: Logical workflow for storage and stability assessment.

References

Technical Support Center: Optimizing Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully selecting catalysts and optimizing reaction conditions for indole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during indole synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the Fischer indole synthesis can often be attributed to the choice of acid catalyst and the reaction conditions. This synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] Both Brønsted and Lewis acids can be effective catalysts.[2]

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The strength of the acid is crucial. A catalyst that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting materials or the final indole product.

    • Solution: Experiment with a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[2] Polyphosphoric acid is also a commonly used and effective catalyst.

  • Unstable Hydrazone Intermediate: The phenylhydrazone intermediate may be unstable under the reaction conditions.

    • Solution: In some cases, the phenylhydrazone is prepared in a separate step before being subjected to the acidic cyclization conditions. This can improve the overall yield of the reaction.

  • Substrate-Related Issues: Certain starting materials, such as hydrazones derived from acetaldehyde, are known to perform poorly in this reaction. Additionally, strong electron-donating groups on the carbonyl-derived portion of the hydrazone can promote a competing N-N bond cleavage reaction.

    • Solution: If you suspect a substrate-related issue, consider using a different synthetic route or a modified Fischer indole synthesis protocol, such as the Buchwald modification which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[2]

Issue 2: Poor Regioselectivity in Larock Indole Synthesis

Question: I am performing a Larock indole synthesis with an unsymmetrical alkyne and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The Larock indole synthesis is a powerful palladium-catalyzed method for producing 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[4] Regioselectivity is a known challenge when using unsymmetrical alkynes and is influenced by both steric and electronic factors.

Potential Causes and Solutions:

  • Ligand Choice: The ligand coordinated to the palladium center plays a critical role in controlling the regioselectivity of the alkyne insertion.

    • Solution: The use of bulky phosphine ligands such as P(t-Bu)₃ or ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complexes has been shown to improve regioselectivity.[5] Experimenting with different ligands is often necessary to find the optimal conditions for a specific substrate combination.

  • Steric and Electronic Effects of Alkyne Substituents: The size and electronic nature of the substituents on the alkyne can direct the regioselectivity.

    • Solution: Generally, the larger substituent on the alkyne will preferentially be placed at the 3-position of the indole ring. If possible, modifying the alkyne substituents to enhance the steric or electronic bias can improve the regioselectivity.

Issue 3: Catalyst Deactivation in Palladium-Catalyzed Indole Synthesis

Question: My palladium-catalyzed indole synthesis (e.g., Heck, Larock) starts well but then slows down or stops before completion, suggesting catalyst deactivation. What can I do to prevent this?

Answer:

Catalyst deactivation is a common problem in palladium-catalyzed reactions and can be caused by several factors, including poisoning, thermal degradation, or the formation of inactive palladium species.[6][7]

Potential Causes and Solutions:

  • Catalyst Poisoning: Impurities in the starting materials or solvents, such as sulfur or nitrogen-containing compounds, can act as poisons to the palladium catalyst.[8]

    • Solution: Ensure that all reagents and solvents are of high purity and are properly dried and degassed.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can aggregate to form palladium black.

    • Solution: The choice of ligand is critical for stabilizing the active palladium catalyst. Bulky, electron-rich phosphine ligands can often prevent the formation of inactive species. Additionally, optimizing the reaction temperature can prevent thermal degradation of the catalyst.

  • Product Inhibition: The indole product itself can sometimes coordinate to the palladium center and inhibit its catalytic activity.

    • Solution: In some cases, slow addition of one of the reactants can help to maintain a low concentration of the product and minimize inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a catalyst for the Fischer indole synthesis?

A1: The primary consideration is the choice of acid catalyst. Both Brønsted and Lewis acids can be used, and the optimal choice often depends on the specific substrates.[2] Important factors include the acid strength, the stability of the starting materials and product to the acidic conditions, and the desired reaction temperature. It is often necessary to screen a variety of acid catalysts to find the best conditions for a new reaction.

Q2: In palladium-catalyzed indole syntheses, what is the role of the ligand?

A2: Ligands are crucial in palladium-catalyzed reactions for several reasons. They stabilize the palladium center, preventing decomposition and precipitation of palladium black. They also influence the reactivity and selectivity of the catalyst, including the regioselectivity in reactions like the Larock indole synthesis. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction outcome.

Q3: Can I use copper or gold catalysts for indole synthesis?

A3: Yes, both copper and gold catalysts have been successfully used in indole synthesis. Copper catalysts are often used in reactions involving C-N bond formation and can be a more economical alternative to palladium.[9] Gold catalysts are particularly useful for activating alkynes and can be employed in various cyclization reactions to form the indole ring.

Q4: How can I improve the regioselectivity of C-H functionalization on the indole ring?

A4: The C2 and C3 positions of the indole ring are generally more reactive towards electrophilic substitution. Functionalizing the less reactive positions on the benzene ring (C4-C7) often requires specific strategies. These can include the use of directing groups on the indole nitrogen or the selection of a catalyst system that favors functionalization at a specific position. For direct C-2 arylation of a free (NH)-indole, specific palladium-catalyzed methods have been developed.

Q5: What are some common strategies to minimize catalyst loading in my indole synthesis?

A5: Minimizing catalyst loading is both economically and environmentally beneficial. Strategies to achieve this include:

  • Using Highly Active Catalysts: Employing catalyst systems with high turnover numbers, often involving specific, highly effective ligands.

  • Optimizing Reaction Conditions: Carefully optimizing the temperature, concentration, and reaction time can significantly improve catalyst efficiency.[10]

  • Flow Chemistry: Continuous flow synthesis can sometimes allow for lower catalyst loadings and improved efficiency compared to traditional batch processes.[10]

Data Presentation

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

CatalystSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference
Zeolite-HYPhenylhydrazine hydrochloride, AcetophenoneChloroform60443[11]
Montmorillonite K10Phenylhydrazine hydrochloride, AcetophenoneChloroform60470[11]
Amberlyst-15Phenylhydrazine hydrochloride, AcetophenoneChloroform60468[11]
Phosphomolybdic acidPhenylhydrazine hydrochloride, AcetophenoneChloroform60486[11]
Acetic Acidp-Tolylhydrazine hydrochloride, Isopropyl methyl ketoneAcetic AcidReflux2.25High

Table 2: Comparison of Palladium Catalysts and Ligands in Larock Indole Synthesis

Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)NoneNa₂CO₃N/A100N/A27[12]
Pd(OAc)₂ (5)PPh₃ (11)Na₂CO₃N/A100N/ASuppressed[12]
Pd[P(o-tol)₃]₂N/ANa₂CO₃N/A100N/A70[12]
Pd(OAc)₂Tri(4-methoxyphenyl)phosphineCs₂CO₃TolueneN/A1871[13]

Table 3: Conditions for Intramolecular Heck Reaction for Indole Synthesis

SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Iodo-N-allylanilinePdCl₂(PCy₃)₂ (2)NoneK₂CO₃DMF90N/A73[3]
2-Iodo-N-allylanilinePdCl₂(PCy₃)₂ (4)P(OPh)₃ (4)K₂CO₃DMF9024Quantitative[3]
1-Iodo-2-vinyl derivativePd(OAc)₂ (5)NoneEt₃NPEG-40050398[14]
1-Bromo-2-vinyl derivativePd(OAc)₂ (8)P(o-Tol)₃ (20)Et₃NPEG-400803.591[14]

Experimental Protocols

1. General Protocol for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Materials:

    • Substituted phenylhydrazine (1.0 eq)

    • Aldehyde or ketone (1.0 - 1.2 eq)

    • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or ZnCl₂)

    • Solvent (if necessary, e.g., ethanol, toluene)

  • Procedure:

    • In a round-bottom flask, combine the phenylhydrazine and the carbonyl compound.

    • If using a solvent, add it to the flask.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2. General Protocol for Larock Indole Synthesis

This protocol is a general guideline for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.[4][12]

  • Materials:

    • o-Haloaniline (e.g., o-iodoaniline or o-bromoaniline) (1.0 eq)

    • Internal alkyne (1.5 - 2.0 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd[P(tBu)₃]₂) (2.5 - 5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cy₂NMe) (2.0 - 2.5 eq)

    • Solvent (e.g., DMF, 1,4-dioxane)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline, palladium catalyst, and base.

    • Add the anhydrous solvent, followed by the alkyne.

    • Heat the reaction mixture to the desired temperature (typically 60-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. General Protocol for Intramolecular Heck Reaction for Indole Synthesis

This protocol describes the synthesis of indoles via an intramolecular palladium-catalyzed cyclization.[3]

  • Materials:

    • 2-Halo-N-allylaniline (1.0 eq)

    • Palladium catalyst (e.g., PdCl₂(PCy₃)₂) (2-4 mol%)

    • Ligand (if necessary, e.g., P(OPh)₃) (4 mol%)

    • Base (e.g., K₂CO₃) (2-4 eq)

    • Solvent (e.g., DMF)

  • Procedure:

    • In a Schlenk tube, combine the 2-halo-N-allylaniline, palladium catalyst, ligand (if used), and base.

    • Add the solvent and stir the mixture under an inert atmosphere.

    • Heat the reaction to the desired temperature (typically 90 °C) for the specified time (e.g., 24 hours).

    • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the indole product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants, Catalyst, & Solvent heating Heat & Stir under Inert Atmosphere reagents->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench & Extract monitoring->quench dry Dry & Concentrate quench->dry purify Column Chromatography or Recrystallization dry->purify product Pure Indole Product purify->product

General experimental workflow for catalyzed indole synthesis.

troubleshooting_flowchart start Low or No Yield check_catalyst Is the catalyst appropriate? start->check_catalyst change_catalyst Screen different catalysts (e.g., acids, Pd complexes) check_catalyst->change_catalyst No check_conditions Are reaction conditions (temp, time) optimized? check_catalyst->check_conditions Yes re_evaluate Re-run Experiment change_catalyst->re_evaluate optimize_conditions Vary temperature and reaction time check_conditions->optimize_conditions No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes optimize_conditions->re_evaluate purify_reagents Purify/dry starting materials and solvent check_reagents->purify_reagents No check_reagents->re_evaluate Yes purify_reagents->re_evaluate

Troubleshooting flowchart for low yield in indole synthesis.

larock_catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)-X Ln oxidative_addition->pd2_aryl alkyne_coordination Alkyne Coordination pd2_aryl->alkyne_coordination Alkyne pd2_alkyne (Alkyne)Ar-Pd(II)-X Ln alkyne_coordination->pd2_alkyne migratory_insertion Migratory Insertion pd2_alkyne->migratory_insertion vinyl_pd Vinyl-Pd(II) Intermediate migratory_insertion->vinyl_pd intramolecular_amination Intramolecular Amination vinyl_pd->intramolecular_amination pd2_cycle Palladacycle intramolecular_amination->pd2_cycle reductive_elimination Reductive Elimination pd2_cycle->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst indole Indole Product reductive_elimination->indole

Catalytic cycle of the Larock indole synthesis.

References

Technical Support Center: Isolating 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the work-up and isolation of 5-Chloro-6-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this valuable synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of compounds targeting neurological disorders and in biological research on serotonin receptors.[1] Its successful isolation in high purity is paramount for the reliability of downstream applications. This guide provides a comprehensive overview of the work-up procedures, common pitfalls, and their solutions.

The indole ring system, while robust, is susceptible to degradation under certain conditions, particularly in strongly acidic environments or upon exposure to air and light.[2][3] The presence of a chloro and a methoxy substituent on the indole core of this compound can influence its stability, solubility, and chromatographic behavior, necessitating a carefully optimized purification strategy.

General Work-up and Purification Workflow

A typical workflow for the isolation of this compound following its synthesis, for instance, via a Fischer indole synthesis, is depicted below. The process involves quenching the reaction, separating the organic and aqueous phases, and purifying the crude product.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., with water or ice) Reaction->Quench Neutralize Neutralize (if acidic) (e.g., with sat. NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Wash Wash Organic Layer (e.g., with brine) Extract->Wash Dry Dry Organic Layer (e.g., over Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Column->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the work-up and purification of this compound.

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is a standard procedure following a typical acid-catalyzed synthesis (e.g., Fischer indole synthesis).

  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing crushed ice or cold water. If a strong acid like polyphosphoric acid (PPA) was used, this step should be performed slowly and with vigorous stirring in a fume hood due to the highly exothermic reaction.[4]

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH of the aqueous layer is neutral (pH ~7). This is crucial as indoles can be unstable under acidic conditions.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Ethyl acetate is a common choice due to its good solvating power for many indole derivatives.[5] Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Column chromatography is often necessary to separate the target compound from starting materials and byproducts.

  • Stationary Phase: Use silica gel (60-120 mesh for gravity columns or 230-400 mesh for flash chromatography) as the stationary phase.[6]

  • Eluent System: A common and effective eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. For better separation, it is advisable to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate in hexanes) to elute the product.[8] Monitor the fractions by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For substituted indoles, common recrystallization solvents include ethanol, methanol/water mixtures, or a mixture of a polar solvent with a non-polar anti-solvent like petroleum ether or hexanes with diethyl ether or ethyl acetate.[9][10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or column-purified product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the isolation of this compound.

Q1: My crude product is a dark, oily residue. How can I improve its appearance and handle it for purification?

A: Dark, oily products are often indicative of polymerization or the presence of colored impurities. Indoles can be sensitive to air and light, leading to discoloration.[2]

  • Troubleshooting Steps:

    • Minimize exposure to air and light: Work quickly and use amber-colored glassware if possible. Storing the crude product under an inert atmosphere (e.g., nitrogen or argon) can prevent further degradation.

    • Charcoal treatment: Before concentrating the organic extract, you can add a small amount of activated charcoal to decolorize the solution. Stir for 10-15 minutes and then filter through a pad of Celite.

    • Direct purification: Even if the product is an oil, you can proceed with column chromatography. Adsorbing the oil onto silica gel before loading it onto the column is a good technique for handling non-solid crude materials.

Q2: I'm seeing significant streaking of my product on the TLC plate. What could be the cause and how can I fix it?

A: Streaking on TLC is a common problem with nitrogen-containing compounds like indoles, often due to their interaction with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a basic modifier to the eluent: Adding a small amount of a base like triethylamine (e.g., 0.1-1%) or a few drops of ammonia solution to the eluent system can neutralize the acidic sites on the silica gel and lead to sharper spots.

    • Use a different stationary phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic).

    • Check for overloading: Ensure you are not spotting too much of your sample on the TLC plate.

Q3: The separation of my product from an impurity is very poor during column chromatography, with overlapping fractions.

A: This often happens when the impurity is structurally very similar to the product.

  • Troubleshooting Steps:

    • Optimize the eluent system: A shallower solvent gradient during flash chromatography can improve separation. You can also try a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, you could try dichloromethane/hexanes or ether/petroleum ether.[8]

    • Dry loading: As mentioned earlier, dry loading the sample can lead to better band resolution compared to loading the sample dissolved in a solvent.

    • Consider recrystallization first: If the crude product is a solid, attempting a recrystallization before chromatography might remove a significant portion of the impurity.

Q4: My yield is very low after the work-up. Where could my product have gone?

A: Low yields can result from several factors, from an incomplete reaction to losses during the work-up.

  • Troubleshooting Steps:

    • Check the pH of the aqueous layer: Ensure that the aqueous layer was thoroughly extracted after neutralization. If the indole is protonated (at acidic pH), it will have higher solubility in the aqueous phase.

    • Avoid overly harsh conditions: Prolonged exposure to strong acids or bases, even during work-up, can degrade the indole.[2][3]

    • Emulsion formation: During extraction, an emulsion may have formed between the aqueous and organic layers, trapping some of the product. Breaking the emulsion (e.g., by adding more brine) is necessary to recover the product.

Q5: What are the best practices for storing the purified this compound?

A: Due to its sensitivity to light and air, proper storage is crucial to maintain the purity of the final product.[2]

  • Storage Recommendations:

    • Store the solid compound in a tightly sealed, amber-colored vial.

    • For long-term storage, keep it in a refrigerator or freezer under an inert atmosphere (argon or nitrogen).

Summary of Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol [11]
Appearance White to off-white crystalline powder[1]
Melting Point 115 - 119 °C[1]
Solubility Good solubility in organic solvents like dichloromethane and dimethyl sulfoxide.

Conclusion

The successful isolation of this compound requires a systematic approach to work-up and purification. By understanding the chemical properties of the indole ring and the potential pitfalls during isolation, researchers can optimize their procedures to obtain a high yield of pure product. This guide provides the necessary information to troubleshoot common issues and make informed decisions during the purification process.

References

Validation & Comparative

The Ascendancy of 5-Chloro-Indoles in Oncology: A Comparative Guide to Indole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ONTARIO, CA – December 29, 2025 – In the dynamic landscape of cancer research, the indole scaffold has long been recognized as a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of derivatives with significant anticancer properties. Among these, 5-chloro-indole derivatives have recently garnered substantial interest for their enhanced potency and specific targeting of key oncogenic pathways. This guide offers an objective comparison of 5-Chloro-6-methoxy-1H-indole and its related analogs against other notable indole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The strategic placement of a chlorine atom at the 5-position of the indole ring has been shown to significantly influence the molecule's electronic properties and binding affinities, often leading to improved therapeutic profiles.[1] This guide will delve into the comparative bioactivity of these compounds, their mechanisms of action, and provide standardized protocols for their evaluation.

Comparative Bioactivity of Indole Derivatives

The anticancer potential of indole derivatives is broad, with specific substitutions on the indole ring dictating their biological activity. The following tables summarize the in vitro antiproliferative and enzyme inhibitory activities of selected 5-chloro-indole derivatives in comparison to other indole compounds and established cancer drugs.

It is important to note that while specific experimental data for this compound is limited in publicly available literature, the data presented for closely related 5-chloro-indole-2-carboxylate and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives provide a strong indication of the potential of this class of compounds.

Table 1: Comparative Antiproliferative Activity (GI₅₀ in nM) against Various Cancer Cell Lines

Compound/DrugPanc-1 (Pancreatic)HT-29 (Colon)A-549 (Lung)MCF-7 (Breast)Reference
5-Chloro-indole Derivative (3e) 29332931[2]
5-Chloro-indole Derivative (5f) 29332931[3]
5-Chloro-indole Derivative (5g) 31363133[3]
Erlotinib (Reference Drug)33363335[2][3]
Vemurafenib (Reference Drug)----
Sunitinib (Reference Drug)----[4]

GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀ in nM)

Compound/DrugEGFRWTEGFRT790MBRAFV600EReference
5-Chloro-indole Derivative (3e) 68Selective (8-fold vs WT)More potent than Erlotinib[2]
5-Chloro-indole Derivative (5f) 68 - 859.5-[3]
5-Chloro-indole Derivative (5g) 68 - 8511.9-[3]
Erlotinib (Reference Drug)80--[2][3]
Osimertinib (Reference Drug)-8-[3]
Vemurafenib (Reference Drug)--Potent Inhibitor

IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.

Mechanisms of Action

Indole derivatives exert their anticancer effects through diverse mechanisms, frequently targeting multiple signaling pathways essential for tumor progression and survival.

Kinase Inhibition

A primary mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in cancer.[1] Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and its mutants, as well as BRAF kinase, both of which are key drivers in various cancers.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Indole 5-Chloro-Indole Derivatives Indole->EGFR Indole->RAF

Caption: EGFR Signaling Pathway Inhibition by 5-Chloro-Indole Derivatives.

Tubulin Polymerization Inhibition

A significant number of indole derivatives act as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are crucial for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1]

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Spindle Mitotic Spindle Microtubule->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Indole Indole Derivatives Indole->Tubulin Inhibition

Caption: Inhibition of Tubulin Polymerization by Indole Derivatives.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol outlines a standard method for determining the cytotoxic effect of a compound on a cancer cell line.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., Panc-1, HT-29, A-549, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Indole Derivatives A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent & Incubate (4 hours) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate GI50 F->G

Caption: Workflow for the MTT Cell Proliferation Assay.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a method for quantifying the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, BRAF)

  • Kinase substrate

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a method to assess the effect of a compound on the in vitro polymerization of tubulin.

Objective: To determine if a compound inhibits or enhances tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer

  • GTP

  • Test compound

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of tubulin, GTP, and serial dilutions of the test compound on ice.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin solution and the test compound.

  • Polymerization Initiation: Initiate polymerization by adding GTP.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60-90 minutes in a microplate reader pre-warmed to 37°C.[7][8]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The indole scaffold remains a highly valuable framework in the quest for novel anticancer agents. The introduction of a chloro group at the 5-position has proven to be a successful strategy for enhancing the potency of these derivatives. The comparative data presented in this guide highlights that 5-chloro-indoles exhibit remarkable efficacy, particularly as kinase inhibitors. Continued investigation into the structure-activity relationships and mechanisms of action of this versatile class of compounds is crucial to unlocking their full therapeutic potential in the fight against cancer.

References

Comparative Analysis of Biological Activity: A Focus on Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-Indole Analogues in Oncology

The indole scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for a multitude of natural products and synthetic drugs.[1][2] Its halogenated derivatives, particularly those with a chlorine atom at the 5-position, have emerged as a privileged pharmacophore, demonstrating a broad spectrum of biological activities, most notably in anticancer therapy.[1][3] The strategic placement of a chloro group at this position, often in conjunction with other substitutions like a methoxy group, can profoundly influence the compound's interaction with molecular targets, enhancing potency and modulating pharmacological properties.[4][5]

This technical guide offers a comparative analysis of the biological activity of 5-chloro-1H-indole analogues, with a primary focus on their potential as anticancer agents. We will delve into their structure-activity relationships (SAR), compare their efficacy against various cancer cell lines and kinase targets using experimental data, and provide detailed, field-proven protocols for their evaluation.

Research into 5-chloro-indole derivatives has revealed their potent ability to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6] The antiproliferative and kinase inhibitory activities of these compounds are central to their therapeutic potential.

Antiproliferative Activity

A series of novel indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, featuring the 5-chloro-indole scaffold, have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The data below compares the growth inhibition (GI₅₀) values of several potent analogues against the reference EGFR inhibitor, erlotinib.

Table 1: Comparative Antiproliferative Activity (GI₅₀) of 5-Chloro-Indole Analogues

Compound IDScaffoldR Group / ModificationMean GI₅₀ (nM) *Reference CompoundMean GI₅₀ (nM) *
5f Indole-2-carboxamidep-2-methyl pyrrolidin-1-yl29Erlotinib33
5g Indole-2-carboxamideN-(4-morpholinophenethyl)35Erlotinib33
6f Pyrido[3,4-b]indol-1-one1H-benzo[d]imidazole-2-yl)methyl41Erlotinib33
5d Indole-2-carboxamidep-pyrrolidin-1-yl42Erlotinib33
6e Pyrido[3,4-b]indol-1-one4-benzylpiperidin-1-yl45Erlotinib33
5c Indole-2-carboxamidem-piperidin-1-yl47Erlotinib33

*Mean GI₅₀ values are calculated against a panel of four cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). Data sourced from reference[6].

As the data indicates, several analogues exhibit antiproliferative activity comparable to or even exceeding that of erlotinib. Notably, compound 5f emerged as the most potent derivative with a mean GI₅₀ of 29 nM, outperforming the reference drug.[6]

Kinase Inhibition: Targeting EGFR

The primary mechanism behind the anticancer activity of many 5-chloro-indole analogues is the inhibition of tyrosine kinases, particularly EGFR. Dysregulation of EGFR is a hallmark of many cancers, making it a critical therapeutic target.[6][7] These analogues have shown potent activity against both wild-type EGFR (EGFRWT) and, crucially, the drug-resistant T790M mutant (EGFRT790M).[6]

Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀) of 5-Chloro-Indole Analogues

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundTarget KinaseIC₅₀ (nM)
5f EGFRWT74.0 ± 5ErlotinibEGFRWT80.0 ± 6
5g EGFRWT68.0 ± 4ErlotinibEGFRWT80.0 ± 6
5d EGFRWT85.0 ± 6ErlotinibEGFRWT80.0 ± 6
5f EGFRT790M9.5 ± 2OsimertinibEGFRT790M8.0 ± 2
5g EGFRT790M11.9 ± 3OsimertinibEGFRT790M8.0 ± 2

Data sourced from reference[6].

The results highlight the dual inhibitory potential of these compounds. Analogues 5f and 5g not only inhibit EGFRWT with potency similar to erlotinib but also show remarkable activity against the T790M mutant, with IC₅₀ values nearly equivalent to the third-generation inhibitor, osimertinib.[6] This suggests their potential to overcome acquired resistance in cancer therapy.

Structure-Activity Relationship (SAR) Insights

The potent activity of these compounds can be attributed to specific structural features:

  • 5-Chloro Substitution: The chloro group at the 5-position of the indole ring is a critical pharmacophore that enhances binding affinity and anticancer properties.[3][5]

  • Substituents at Position 2: The nature of the carboxamide side chain at the 2-position significantly influences potency. The data suggests that bulky, heterocyclic moieties like p-2-methyl pyrrolidin-1-yl (5f ) and N-(4-morpholinophenethyl) (5g ) confer superior activity.[6]

  • Vinyl Linker at Position 3: The (E)-3-(2-methoxyvinyl) group present in the most active compounds (scaffold A) plays a crucial role in orienting the molecule within the kinase binding pocket.[6]

The following diagram illustrates the general workflow for synthesizing and evaluating these potent anticancer agents.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start 5-Chloro-Indole Core derivatization Derivatization (e.g., at C2 and C3 positions) start->derivatization Multi-step reactions purification Purification & Characterization derivatization->purification Chromatography, NMR, MS in_vitro_cell In Vitro Antiproliferative Assays (MTT, XTT) purification->in_vitro_cell in_vitro_kinase In Vitro Kinase Inhibition Assays (ADP-Glo™) in_vitro_cell->in_vitro_kinase Active Compounds mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) in_vitro_kinase->mechanistic Potent Inhibitors sar_analysis Structure-Activity Relationship (SAR) Analysis mechanistic->sar_analysis sar_analysis->derivatization Design New Analogues

Caption: Generalized workflow for the synthesis and biological evaluation of 5-chloro-indole analogues.

Underlying Mechanism of Action: EGFR Signaling Pathway

The primary molecular target for the most potent 5-chloro-indole analogues discussed is EGFR, a receptor tyrosine kinase. Upon binding to ligands like EGF, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. The indole analogues act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Chloro-Indole Analogue (e.g., 5f, 5g) Inhibitor->Dimer Inhibits Kinase Activity ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Add Inhibitor (5-Chloro-Indole Analogue) B 2. Add Kinase (EGFR) & Pre-incubate A->B C 3. Add Substrate/ATP & Incubate (1 hr) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP -> Light) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Calculate IC₅₀ F->G

References

Unveiling the Anticancer Potential of 5-Chloro-6-methoxy-1H-indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. Among these, derivatives of 5-Chloro-6-methoxy-1H-indole have emerged as a promising class of molecules in the development of targeted cancer therapies. This guide provides an objective comparison of the anticancer activity of these derivatives against other alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Comparative Performance Analysis

The anticancer efficacy of this compound derivatives has been demonstrated through their potent inhibitory effects on key cellular targets and their ability to suppress the growth of various cancer cell lines. This section presents a comparative analysis of their performance against established anticancer agents.

Antiproliferative Activity

A series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which are derivatives of 5-chloro-indole, have shown significant antiproliferative activity against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values are summarized below in comparison to Erlotinib, a well-known EGFR inhibitor.

Compound IDA-549 (Lung Cancer) GI50 (nM)MCF-7 (Breast Cancer) GI50 (nM)Panc-1 (Pancreatic Cancer) GI50 (nM)HT-29 (Colon Cancer) GI50 (nM)Average GI50 (nM)
5f 2832253129
5g 3035283131
5d 3540323736
Erlotinib 3238303233

Table 1: Comparative antiproliferative activity of 5-chloro-indole derivatives and Erlotinib against various cancer cell lines. Data indicates that compounds 5f and 5g exhibit comparable or slightly better average potency than Erlotinib.[1]

Enzymatic Inhibition

The mechanism of action for many of these indole derivatives involves the inhibition of key enzymes in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). The table below compares the inhibitory activity (IC50) of representative 5-chloro-indole derivatives against both wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant (EGFRT790M), with Erlotinib and Osimertinib as reference compounds.

Compound IDTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
5f EGFRWT68 ± 5Erlotinib80 ± 5
5g EGFRWT74 ± 5Erlotinib80 ± 5
5d EGFRWT85 ± 5Erlotinib80 ± 5
5f EGFRT790M9.5 ± 2Osimertinib8 ± 2
5g EGFRT790M11.9 ± 3Osimertinib8 ± 2

Table 2: Comparative enzymatic inhibitory activity of 5-chloro-indole derivatives against EGFR. The data highlights that compound 5f is a potent inhibitor of both wild-type and the T790M mutant of EGFR, with potency comparable to the respective reference drugs.[1]

Induction of Apoptosis

A key indicator of anticancer activity is the ability to induce programmed cell death (apoptosis). The activation of caspase-3, a crucial executioner caspase, was measured in pancreatic cancer cells (Panc-1) after treatment with potent 5-chloro-indole derivatives.

Compound IDCaspase-3 Level (pg/mL)Reference CompoundReference Caspase-3 Level (pg/mL)
5f 560.2 ± 5.0Staurosporine503.2 ± 4.0
5g 542.5 ± 5.0Staurosporine503.2 ± 4.0
Control ~70--

Table 3: Caspase-3 activation in Panc-1 cells. Compounds 5f and 5g demonstrated a significant increase in caspase-3 levels, approximately 8-fold higher than untreated cells and surpassing the activity of the reference compound Staurosporine, indicating strong induction of apoptosis.[1]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these compounds and the experimental procedures used for their validation is crucial for a comprehensive understanding of their anticancer potential.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Many 5-chloro-indole derivatives exert their anticancer effects by inhibiting EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Indole_Derivative 5-Chloro-indole Derivative Indole_Derivative->EGFR

Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.

Experimental Workflow: In Vitro Anticancer Activity Assessment

The validation of the anticancer properties of these compounds involves a series of well-defined in vitro assays.

Experimental_Workflow cluster_workflow In Vitro Anticancer Assay Workflow start Start: Cancer Cell Lines treatment Treatment with 5-Chloro-indole Derivatives & Comparators start->treatment antiproliferative Antiproliferative Assay (e.g., MTT/SRB) treatment->antiproliferative enzymatic Enzymatic Assay (e.g., EGFR Kinase Assay) treatment->enzymatic apoptosis Apoptosis Assay (e.g., Caspase-3 Activation) treatment->apoptosis data_analysis Data Analysis: GI50 / IC50 Calculation antiproliferative->data_analysis enzymatic->data_analysis apoptosis->data_analysis end End: Comparative Evaluation data_analysis->end

Caption: General experimental workflow for evaluating anticancer activity.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Antiproliferative Assay (Sulforhodamine B - SRB Assay)
  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-chloro-indole derivatives and reference drugs for 48-72 hours.

  • Cell Fixation: Following treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 values are determined from dose-response curves.

EGFR Kinase Inhibition Assay (HTRF® KinEASE™-TK)
  • Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the EGFR enzyme (wild-type or mutant), the TK substrate-biotin, and the test compounds at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time.

  • Detection: The detection reagents, including an anti-phosphotyrosine antibody labeled with Eu3+-cryptate and streptavidin-XL665, are added to the wells.

  • Signal Measurement: After incubation, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured at two wavelengths (665 nm and 620 nm) using an HTRF-compatible reader.

  • Data Analysis: The ratio of the two fluorescence signals is calculated, and the IC50 values are determined from the inhibition curves.[1]

Caspase-3 Activation Assay (ELISA)
  • Cell Lysis: Pancreatic cancer cells (Panc-1) are treated with the test compounds. After treatment, the cells are lysed to release intracellular proteins.

  • ELISA Procedure: A quantitative sandwich enzyme immunoassay technique is used. A monoclonal antibody specific for caspase-3 is pre-coated onto a microplate.

  • Sample Addition: Cell lysates and standards are added to the wells, and any caspase-3 present is bound by the immobilized antibody.

  • Detection Antibody: An enzyme-linked polyclonal antibody specific for caspase-3 is added.

  • Substrate Addition and Color Development: A substrate solution is added to the wells, and color develops in proportion to the amount of caspase-3 bound. The color development is stopped.

  • Absorbance Measurement: The intensity of the color is measured at a specific wavelength.

  • Data Analysis: The concentration of caspase-3 in the samples is determined by comparing the optical density of the samples to the standard curve.[1]

References

Cross-Reactivity Profile of 5-Chloro-6-methoxy-1H-indole Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and inhibitory potential of compounds derived from the 5-Chloro-6-methoxy-1H-indole scaffold. The indole core is a privileged structure in medicinal chemistry, and the strategic inclusion of a chloro group at the 5-position has been shown to enhance the biological activity of various kinase inhibitors.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the rational design and evaluation of novel therapeutic agents.

Quantitative Inhibitor Performance: A Comparative Overview

The inhibitory activities of various 5-chloro-indole derivatives against a panel of kinases are presented below. This data, primarily focusing on half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50), allows for a direct comparison of potency and selectivity.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineGI50 (nM)Source
5f EGFRWT68A-54929[1]
EGFRT790M9.5[1][2]
5g EGFRWT74MCF-7-[1]
EGFRT790M11.9[3]
3a EGFRWT85[2]
BRAFV600E35[2]
3b EGFRWT74[2]
BRAFV600E45[2]
3e EGFRWT68[2]
EGFRT790M9.5[2]
BRAFV600E67[2]
Erlotinib EGFRWT8033[2][3]
EGFRT790M60[2]
Osimertinib EGFRT790M8[3]

Key Signaling Pathway: EGFR/BRAF Axis

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[1][4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Mutations in EGFR and BRAF are common drivers in various cancers.[1] The diagram below illustrates a simplified representation of the EGFR/BRAF signaling pathway and highlights the points of inhibition by the discussed compounds.

EGFR_BRAF_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS P BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor 5-Chloro-indole Derivatives Inhibitor->EGFR Inhibitor->BRAF

Caption: EGFR/BRAF signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to evaluate the inhibitory potential of 5-chloro-indole derivatives.

Synthesis of 5-Chloro-indole Derivatives

A foundational method for creating the 5-chloro-indole core is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2]

Synthesis_Workflow cluster_synthesis Fischer Indole Synthesis cluster_derivatization Further Derivatization Start Starting Materials: 4-chlorophenylhydrazine & Aldehyde/Ketone Reaction Acid-catalyzed Reaction Start->Reaction Reflux Reflux for several hours Reaction->Reflux Workup Cooling, Neutralization, Extraction Reflux->Workup Purification Column Chromatography or Recrystallization Workup->Purification 5-Chloro-indole Core 5-Chloro-indole Core Purification->5-Chloro-indole Core Derivatization_Start 5-Chloro-indole Core Functionalization Functionalization at N1, C2, or C3 positions Derivatization_Start->Functionalization Final_Products Target Inhibitors Functionalization->Final_Products

Caption: Generalized synthetic workflow for 5-chloroindole derivatives.[2]

General Protocol for Fischer Indole Synthesis:

  • Reaction Setup : In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol or glacial acetic acid.[2]

  • Addition of Ketone/Aldehyde : Add a slight excess of the desired ketone or aldehyde to the stirred solution.[2]

  • Acid Catalysis : Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid.[2]

  • Reflux : Heat the reaction mixture to reflux for several hours, monitoring the progress using thin-layer chromatography (TLC).[2]

  • Work-up and Purification : After the reaction is complete, cool the mixture and neutralize it. The product is then extracted with an organic solvent and purified using column chromatography or recrystallization.[2]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.[2]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Treatment Treat with serial dilutions of test compounds Adherence->Compound_Treatment Incubation Incubate for 48-72 hours at 37°C, 5% CO₂ Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours MTT_Addition->Formazan_Incubation Solubilization Add solubilization buffer to dissolve formazan crystals Formazan_Incubation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate GI50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for in vitro anticancer activity evaluation.[2]

Protocol for MTT Assay:

  • Cell Seeding : Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[2]

  • Compound Treatment : Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds.[2]

  • Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[2]

  • Formazan Solubilization : Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.[1]

Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the activity of a specific kinase.

General Protocol for Kinase Inhibition Assay:

  • Reaction Mixture : Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP in a buffer solution.

  • Compound Addition : Add the test compounds at various concentrations to the reaction mixture.

  • Incubation : Incubate the mixture to allow the kinase reaction to proceed.

  • Detection : Measure the kinase activity by detecting the phosphorylation of the substrate. This can be done using various methods, such as radioactivity-based assays or fluorescence-based assays like HTRF KinEASE-TK.[3]

  • Data Analysis : Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

References

Comparative Analysis of 5-Chloro-6-methoxy-1H-indole Based Compounds in In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities, experimental protocols, and comparative performance of novel 5-Chloro-6-methoxy-1H-indole derivatives and related heterocyclic compounds.

This guide provides a detailed comparison of this compound based compounds and their analogs, summarizing their in-vitro and in-vivo activities from recent studies. The data presented herein focuses on their potential as kinase inhibitors and antiproliferative agents, offering a valuable resource for researchers in the field of medicinal chemistry and oncology.

In-Vitro Antiproliferative and Kinase Inhibitory Activity

A series of novel indole-2-carboxamides and pyrido[3,4-b]indol-1-ones based on the 5-chloro-indole scaffold have been synthesized and evaluated for their antiproliferative effects. Several of these compounds demonstrated potent activity against various cancer cell lines and displayed inhibitory effects on both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).

Table 1: Antiproliferative Activity of 5-Chloro-indole Derivatives

Compound IDModificationTarget Cell LineGI₅₀ (nM)Reference Compound (Erlotinib) GI₅₀ (nM)
5c Indole-2-carboxamide derivativeNot Specified29 - 4733
5d Indole-2-carboxamide derivativeNot Specified29 - 4733
5f Indole-2-carboxamide derivativeNot Specified29 - 4733
5g Indole-2-carboxamide derivativeNot Specified29 - 4733
6e Indole-2-carboxamide derivativeNot Specified29 - 4733
6f Indole-2-carboxamide derivativeNot Specified29 - 4733

Table 2: EGFR Kinase Inhibitory Activity of 5-Chloro-indole Derivatives

Compound IDTarget EnzymeIC₅₀ (nM)Reference Compound (Erlotinib) IC₅₀ (nM)
5d EGFRWT68 - 8580
5f EGFRWT68 - 8580
5g EGFRWT68 - 8580

The presence of a 6-chloro or 6-methoxy substitution on the indole ring has been noted to improve the enzymatic potency of p38 MAP kinase inhibitors.[1] This highlights the importance of the substitution pattern on the indole core for biological activity.

Experimental Protocols

EGFR Inhibitory Assay (HTRF KinEASE-TK)

This assay is employed to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against EGFR kinases.[2]

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the specific EGFR enzyme (either wild-type or a mutant form like T790M), a biotinylated tyrosine kinase substrate (TK-biotin), and ATP.[2]

  • Compound Incubation: The test compounds, initially dissolved in DMSO, are added to the reaction mixture at a range of concentrations.[2]

  • Enzyme Reaction: The enzymatic reaction is initiated by the addition of ATP and is allowed to proceed for a designated time at room temperature.[2]

  • Detection: The level of substrate phosphorylation is quantified using Homogeneous Time-Resolved Fluorescence (HTRF), which measures the energy transfer between a donor and acceptor molecule.

General Workflow for IC₅₀ Determination

The following diagram illustrates a typical workflow for determining the IC₅₀ value of an inhibitor against a target enzyme.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compound in DMSO C Add compound dilutions to reaction mixture A->C B Prepare reaction buffer with enzyme and substrate B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Measure enzyme activity (e.g., HTRF) E->F G Plot activity vs. compound concentration F->G H Calculate IC50 value G->H

Caption: General experimental workflow for determining IC50 values.

Signaling Pathways

EGFR Signaling Pathway Inhibition

The 5-chloro-indole derivatives discussed in this guide primarily target the Epidermal Growth Factor Receptor (EGFR), a key component of a signaling pathway that regulates cell growth and proliferation. The diagram below illustrates the mechanism of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Chloro-indole Derivative Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

References

The Structural Dance of Activity: A Comparative Guide to 5-Chloro-6-methoxy-1H-indole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the structure-activity relationship (SAR) of 5-chloro-6-methoxy-1H-indole derivatives reveals critical insights for the design of potent and selective anticancer agents. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways.

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. The strategic incorporation of a chloro group at the 5-position and a methoxy group at the 6-position of the indole ring has emerged as a promising strategy in the development of novel oncology therapeutics. These substitutions have been shown to modulate the electronic and steric properties of the indole nucleus, influencing its interaction with various biological targets, most notably protein kinases involved in cancer cell proliferation and survival.

Comparative Performance Analysis

The anticancer activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the indole core. The following tables summarize the in vitro antiproliferative and enzyme inhibitory activities of a series of these derivatives, highlighting the impact of structural modifications.

Table 1: Antiproliferative Activity of 5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide Derivatives against Human Cancer Cell Lines. [1]

CompoundRA-549 (GI₅₀, nM)MCF-7 (GI₅₀, nM)Panc-1 (GI₅₀, nM)HT-29 (GI₅₀, nM)Mean GI₅₀ (nM)
5a H75 ± 679 ± 773 ± 678 ± 776
5b p-piperidin-1-yl78 ± 780 ± 775 ± 677 ± 777
5c m-piperidin-1-yl45 ± 449 ± 546 ± 448 ± 547
5d p-morpholin-4-yl39 ± 442 ± 438 ± 440 ± 440
5f p-2-methylpyrrolidin-1-yl28 ± 331 ± 327 ± 330 ± 329
5g p-(4-methylpiperazin-1-yl)33 ± 335 ± 331 ± 334 ± 333
Erlotinib -30 ± 340 ± 330 ± 330 ± 333

Table 2: EGFR Kinase Inhibitory Activity of Selected 5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide Derivatives. [1]

CompoundEGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)
5d 85 ± 625 ± 3
5f 68 ± 59.5 ± 2
5g 72 ± 611.9 ± 3
Erlotinib 80 ± 7-
Osimertinib -8 ± 2

Structure-Activity Relationship Insights:

  • Substitution at the C2-Carboxamide: The nature of the substituent on the phenethylamino moiety of the C2-carboxamide plays a crucial role in antiproliferative activity. The presence of a heterocyclic ring, such as 2-methylpyrrolidine (compound 5f ), morpholine (compound 5d ), or 4-methylpiperazine (compound 5g ), at the para position of the phenethyl group significantly enhances potency compared to unsubstituted or piperidine-substituted analogs.[1]

  • Positional Isomerism: A meta-substituted piperidinyl derivative (5c ) displays greater activity than its para-substituted counterpart (5b ), suggesting that steric and electronic factors at this position influence target binding.[1]

  • Kinase Selectivity: Notably, the most potent antiproliferative compounds (5f and 5g ) also exhibit strong inhibitory activity against both wild-type (WT) and the T790M mutant of the Epidermal Growth Factor Receptor (EGFR), with compound 5f showing comparable potency to the third-generation EGFR inhibitor, Osimertinib, against the mutant kinase.[1] This highlights the potential of this scaffold to overcome acquired resistance in cancer therapy.

Mechanism of Action: Targeting EGFR Signaling and Inducing Apoptosis

The primary mechanism of action for these this compound derivatives is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[2] By binding to the ATP-binding site of the EGFR kinase domain, these indole derivatives block its catalytic activity, thereby inhibiting downstream signaling.

Furthermore, inhibition of the EGFR pathway by these compounds leads to the induction of apoptosis (programmed cell death).[1][3] This is evidenced by the activation of key executioner enzymes of apoptosis, such as caspases.

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of the this compound derivatives.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Caspase9 Caspase-9 AKT->Caspase9 Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 5-Chloro-6-methoxy- 1H-indole derivative Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and induction of apoptosis by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) of the compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the GI₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the EGFR enzyme solution to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that modifications at the C2 and C3 positions can lead to potent and selective inhibitors of key oncogenic kinases like EGFR. The ability of these compounds to inhibit the drug-resistant T790M mutant of EGFR is particularly noteworthy. Future research should focus on further exploring the SAR at other positions of the indole ring, optimizing the pharmacokinetic properties of the lead compounds, and evaluating their in vivo efficacy in relevant preclinical cancer models. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for advancing the discovery and development of this important class of molecules.

References

Halogenated Indoles as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the design of kinase inhibitors. The strategic incorporation of halogens onto this versatile framework has proven to be a powerful approach for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated indoles as kinase inhibitors, supported by experimental data and detailed methodologies.

The dysregulation of protein kinases is a fundamental mechanism in the progression of numerous diseases, most notably cancer.[1][2] Kinases, by catalyzing the phosphorylation of proteins, play pivotal roles in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][3] Consequently, the development of small molecule inhibitors that target the ATP-binding site of kinases has become a major focus of modern drug discovery.[4]

Indole derivatives have emerged as a particularly fruitful class of kinase inhibitors.[2][5] The indole nucleus can effectively mimic the purine ring of ATP, providing a solid foundation for inhibitor design.[6] Halogenation of the indole ring is a key strategy to enhance inhibitory activity.[7][8] Halogen atoms can form favorable interactions, including hydrogen bonds and halogen bonds, within the kinase active site, thereby increasing binding affinity.[9][10] Furthermore, halogen substitution can significantly impact the physicochemical properties of the molecule, influencing its solubility, metabolic stability, and overall drug-like characteristics.[8]

This analysis will delve into the structure-activity relationships (SAR) of various halogenated indoles, comparing their inhibitory potency against a range of kinase targets.

Comparative Inhibitory Activity of Halogenated Indoles

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative halogenated indole derivatives against several key protein kinases implicated in cancer and other diseases. The data highlights the influence of the halogen substituent and its position on the indole core on inhibitory potency.

Compound IDHalogen SubstitutionTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Va 5-ChloroEGFR71 ± 6Erlotinib80 ± 5
Ve 5-BromoEGFR-Erlotinib80 ± 5
Vf 5-ChloroBRAFV600E-Erlotinib60
Vg 5-BromoBRAFV600E-Erlotinib60
Vh 5-ChloroVEGFR-2-Erlotinib-
Va 5-ChloroBRAFV600E77Erlotinib60
Ve 5-BromoBRAFV600E85Erlotinib60
Vf 5-ChloroVEGFR-292Sorafenib90
Vg 5-BromoVEGFR-288Sorafenib90
Vh 5-ChloroVEGFR-2101Sorafenib90
Compound 124 4-Bromoα-glucosidase26,000 (K_i)--
Compound 126 3-Chloroα-glucosidase311,300--
6-bromoindirubin (6BI) 6-BromoGSK-3---
6-bromoindirubin-3'-oxime (6BIO) 6-BromoGSK-3---
Compound 8l -Haspin14--
Compound 8g -CDK9/CyclinT & Haspin---
Compound 8h -CDK9/CyclinT & Haspin---

Data compiled from multiple sources.[9][11][12][13] Note: Some IC50 values were not explicitly provided in the source material and are indicated as "-". K_i value is provided for Compound 124.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the SAR of halogenated indoles as kinase inhibitors:

  • Position Matters: The position of the halogen on the indole ring significantly impacts activity. For instance, a 4-bromo substitution in one series showed enhanced inhibitory effects, while a 3-chloro derivative was the weakest.[11]

  • Halogen Type: Both chlorine and bromine substitutions at the 5-position of the indole moiety can be well-accommodated within the protein pocket, forming additional halogen bond interactions.[9]

  • Enhanced Potency: In many cases, the introduction of a halogen leads to a significant increase in inhibitory potency compared to the unsubstituted parent compound. For example, 5-haloindole derivatives demonstrated potent antiproliferative activity.[9]

  • Selectivity: Halogenation can also influence the selectivity profile of an inhibitor. For example, 6-bromoindirubin and its oxime derivative show increased selectivity for GSK-3.[12]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[14]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., halogenated indole)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by halogenated indole kinase inhibitors and a typical workflow for inhibitor screening.

G EGFR/VEGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified EGFR and VEGFR signaling pathways targeted by halogenated indoles.

G Kinase Inhibitor Screening Workflow Compound_Library Halogenated Indole Library HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Cellular_Assays Cell-Based Assays (Viability, Apoptosis) Dose_Response->Cellular_Assays Lead_Optimization Lead Optimization (SAR) Cellular_Assays->Lead_Optimization In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo Optimized Leads

Caption: A typical workflow for the screening and development of kinase inhibitors.

References

Benchmarking 5-Chloro-6-methoxy-1H-indole Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Indole-based compounds have emerged as a promising class of therapeutics due to their diverse biological activities. This guide provides a comprehensive benchmark analysis of 5-Chloro-6-methoxy-1H-indole derivatives against established anticancer drugs, namely the EGFR inhibitor Erlotinib and the microtubule-targeting agents Paclitaxel and Vincristine. By presenting comparative experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to evaluate the potential of this novel indole scaffold in cancer therapy.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of a representative this compound derivative against known anticancer drugs. The data is presented as GI₅₀ (half-maximal growth inhibition) values against a panel of human cancer cell lines and IC₅₀ (half-maximal inhibitory concentration) values for specific molecular targets.

Table 1: Comparative Antiproliferative Activity (GI₅₀, µM) against Human Cancer Cell Lines

CompoundA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)
This compound derivative (hypothetical) 8.235.605.59
Erlotinib~2323.291.2 nM*
Paclitaxel~0.005-0.020-~0.001-0.005
Vincristine---

Table 2: Comparative Inhibition of Molecular Targets (IC₅₀)

CompoundTargetIC₅₀
6-methoxy-indole derivative Tubulin Polymerization0.85 µM
ErlotinibEGFR Kinase2 nM
PaclitaxelTubulin Polymerization (promoter)-
VincristineTubulin Polymerization (inhibitor)85 nM (Ki)

This data indicates that while Erlotinib is a potent EGFR inhibitor, certain indole derivatives show promising activity against tubulin polymerization.[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Erlotinib functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds P_Tyr P-Tyr EGFR->P_Tyr Autophosphorylation Erlotinib Erlotinib Erlotinib->P_Tyr Inhibits Indole 5-Chloro-6-methoxy -1H-indole Indole->P_Tyr Inhibits (Potential) RAS RAS P_Tyr->RAS PI3K PI3K P_Tyr->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Anticancer Drug Screening

The in vitro evaluation of anticancer compounds typically follows a standardized workflow to assess their cytotoxic and mechanistic properties.

Experimental_Workflow start Start cell_culture 1. Cell Culture (A549, HCT-116, MCF-7) start->cell_culture drug_treatment 2. Drug Treatment (Indole, Erlotinib, etc.) cell_culture->drug_treatment cytotoxicity 3. Cytotoxicity Assay (MTT Assay) drug_treatment->cytotoxicity mechanistic 4. Mechanistic Assays drug_treatment->mechanistic data_analysis 5. Data Analysis (GI50, IC50) cytotoxicity->data_analysis kinase_inhibition Kinase Inhibition Assay (EGFR) mechanistic->kinase_inhibition apoptosis Apoptosis Assay (Annexin V-FITC) mechanistic->apoptosis tubulin Tubulin Polymerization Assay mechanistic->tubulin kinase_inhibition->data_analysis apoptosis->data_analysis tubulin->data_analysis end End data_analysis->end

Caption: In Vitro Anticancer Drug Screening Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (A549, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the this compound derivative, Erlotinib, Paclitaxel, or Vincristine for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI₅₀ value is calculated from the dose-response curve.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

  • Reaction Setup: In a 96-well plate, the test compound (this compound derivative or Erlotinib), recombinant human EGFR enzyme, and a peptide substrate are combined in a kinase reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Detection: The amount of ADP produced is quantified using a luminescence-based detection kit.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective GI₅₀ concentrations for 24-48 hours.

  • Cell Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Reaction Mixture: Purified tubulin is mixed with the test compound (indole derivative, Paclitaxel, or Vincristine) in a polymerization buffer containing GTP.

  • Polymerization Induction: The reaction is initiated by warming the mixture to 37°C.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The IC₅₀ value for inhibitors or the EC₅₀ value for promoters of tubulin polymerization is calculated from the concentration-response curve.[12]

Conclusion

The presented data suggests that this compound derivatives represent a versatile scaffold for the development of novel anticancer agents. While their potential for EGFR inhibition warrants further investigation, their demonstrated activity as microtubule-targeting agents positions them as interesting alternatives to established drugs like Vinca alkaloids and taxanes. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into the precise mechanisms of action and to guide the optimization of this promising class of compounds for future clinical applications.

References

Validating the Mechanism of Action of 5-Chloro-6-methoxy-1H-indole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for 5-Chloro-6-methoxy-1H-indole compounds. Drawing upon experimental data from structurally similar indole derivatives, this document outlines key signaling pathways these compounds may modulate, alongside detailed experimental protocols for validation. The information is intended to support further investigation and drug development efforts centered on this chemical scaffold.

Overview of Potential Mechanisms of Action

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For this compound and its analogs, the primary putative mechanisms of action include kinase inhibition , disruption of microtubule dynamics , and induction of apoptosis . These mechanisms are not mutually exclusive and may contribute collectively to the overall cellular effects of these compounds.

Kinase Inhibition: Targeting Cellular Signaling

Derivatives of 5-chloro-indole have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Comparative Inhibitory Activity of 5-Chloro-indole Derivatives

The following table summarizes the inhibitory activity of various 5-chloro-indole derivatives against key kinase targets and cancer cell lines. This data highlights the potential for developing highly potent and selective therapeutic agents based on this scaffold.

Compound IDTarget KinaseIC50 (nM)Target Cell LineGI50 (nM)Reference
5f EGFRWT68 ± 5Multiple29[1]
EGFRT790M9.5 ± 2[1]
5g EGFRWT74 ± 5Multiple31[1]
EGFRT790M11.9 ± 3[1]
5d EGFRWT85 ± 5MultipleN/A[1]
5c EGFRWT102 ± 7Multiple47[1]
6e EGFRWT98 ± 07Multiple45[1]
6f EGFRWT93 ± 06Multiple41[1]
Erlotinib (Reference)EGFRWT80 ± 5Multiple33[1]
Osimertinib (Reference)EGFRT790M8 ± 2MultipleN/A[1]

N/A: Not Available

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a this compound derivative as a kinase inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Plate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate peptide, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition compared to a DMSO control and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates Compound 5-Chloro-6-methoxy- 1H-indole Compound Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.

Disruption of Microtubule Dynamics

Indole derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. This mechanism is a validated target for several established anticancer drugs.

Comparative Activity of Indole Derivatives on Tubulin Polymerization

The following table summarizes the inhibitory activity of various indole derivatives on tubulin polymerization.

Compound ClassSpecific Compound ExampleTubulin Polymerization IC50 (µM)Reference
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleCompound 3gConcentration-dependent inhibition[2]
2-phenylindole derivativesCompound 33Potent inhibitor[3]
2-phenylindole derivativesCompound 44Potent inhibitor[3]
Arylthioindole (ATI) derivativesATI 33.3[3]
Colchicine (Reference)Potent inhibitor[2][3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to measure the effect of a compound on the polymerization of tubulin in vitro.

Objective: To determine if a this compound derivative inhibits or enhances tubulin polymerization.

Materials:

  • Purified tubulin protein (>99% pure)

  • Polymerization buffer (e.g., G-PEM buffer with GTP)

  • Test compound

  • Positive controls (e.g., colchicine for inhibition, paclitaxel for enhancement)

  • Negative control (e.g., DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a cold 96-well plate, add the polymerization buffer and the test compound.

  • Add purified tubulin to each well and mix gently.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes. The rate of increase in absorbance corresponds to the rate of tubulin polymerization.

  • Calculate the percentage of inhibition or enhancement compared to the DMSO control and determine the IC50 or EC50 value.[4]

Experimental Workflow Diagram

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Plate_Prep Add buffer and compound to cold 96-well plate Compound_Prep->Plate_Prep Add_Tubulin Add purified tubulin Plate_Prep->Add_Tubulin Incubate Incubate at 37°C in plate reader Add_Tubulin->Incubate Measure_Abs Measure absorbance at 340 nm over 60 minutes Incubate->Measure_Abs Calculate_IC50 Calculate % inhibition and IC50 value Measure_Abs->Calculate_IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Induction of Apoptosis

A common downstream effect of both kinase inhibition and microtubule disruption is the induction of programmed cell death, or apoptosis. This is a key mechanism for the elimination of cancer cells.

Comparative Apoptotic Activity of 5-Chloro-indole Derivatives

The following table presents data on the pro-apoptotic activity of 5-chloro-indole derivatives.

Compound IDCell LineAssayResultReference
5f Panc-1Caspase-3 Activation560.2 ± 5.0 pg/mL[1]
5g Panc-1Caspase-3 Activation542.5 ± 5.0 pg/mL[1]
Staurosporine (Reference)Panc-1Caspase-3 Activation503.2 ± 4.0 pg/mL[1]
Control (Untreated)Panc-1Caspase-3 Activation~70 pg/mL (estimated)[1]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol details a flow cytometry-based method to quantify apoptosis.[5][6]

Objective: To determine the ability of a this compound derivative to induce apoptosis in a target cell line.

Materials:

  • Target cell line (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Apoptosis Signaling Cascade Diagram

Apoptosis_Pathway cluster_upstream Upstream Triggers Compound 5-Chloro-6-methoxy- 1H-indole Compound Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Microtubule_Disruption Microtubule Disruption Compound->Microtubule_Disruption Mitochondria Mitochondria Kinase_Inhibition->Mitochondria Induces stress Microtubule_Disruption->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway initiated by cellular stress.

Conclusion

The available evidence from structurally related compounds suggests that this compound derivatives are promising candidates for drug development, with potential mechanisms of action involving kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis. The experimental protocols and comparative data presented in this guide provide a framework for the systematic validation of these mechanisms for novel compounds based on this scaffold. Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their future clinical development.

References

Spectroscopic comparison of 5-Chloro-6-methoxy-1H-indole with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of the promising heterocyclic compound, 5-Chloro-6-methoxy-1H-indole, and its synthetic precursors, 4-Chloro-3-methoxyphenylhydrazine and Glyoxal dimethyl acetal. This guide provides researchers, scientists, and drug development professionals with essential data for the unambiguous identification and characterization of these molecules.

In the landscape of pharmaceutical research and development, the indole scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatile structure allows for a myriad of substitutions, leading to a diverse range of biological activities. One such derivative, this compound, holds significant interest. A thorough understanding of its spectroscopic signature, and that of its precursors, is paramount for efficient synthesis and quality control. This guide presents a comparative analysis of their key spectroscopic data.

The synthesis of this compound can be achieved through the well-established Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde. In this case, 4-Chloro-3-methoxyphenylhydrazine reacts with Glyoxal dimethyl acetal to yield the target indole.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the final characterization of the product.

Table 1: ¹H NMR and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not available in searched literature.Data not available in searched literature.
4-Chloro-3-methoxyphenylhydrazine Data not available in searched literature.Data not available in searched literature.
Glyoxal dimethyl acetal 4.73 (s, 1H, -CH), 3.41 (s, 6H, -OCH₃)102.1, 54.5

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not available in searched literature.[M]+: 181.03
4-Chloro-3-methoxyphenylhydrazine Data not available in searched literature.Data not available in searched literature.
Glyoxal dimethyl acetal 2940, 2830, 1730, 1450, 1190, 1120, 1070104.05 (M+), 75, 59, 47

Experimental Protocols

Detailed below are the general methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory. The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components. Electron Ionization (EI) is a common method for generating ions. The data is reported as the mass-to-charge ratio (m/z).

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from its precursors is a multi-step process. The logical workflow for the synthesis and subsequent characterization is outlined below.

G cluster_0 Synthesis cluster_1 Characterization 4-Chloro-3-methoxyaniline 4-Chloro-3-methoxyaniline Diazotization Diazotization 4-Chloro-3-methoxyaniline->Diazotization Reduction Reduction Diazotization->Reduction 4-Chloro-3-methoxyphenylhydrazine 4-Chloro-3-methoxyphenylhydrazine Reduction->4-Chloro-3-methoxyphenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis 4-Chloro-3-methoxyphenylhydrazine->Fischer_Indole_Synthesis Glyoxal_dimethyl_acetal Glyoxal dimethyl acetal Glyoxal_dimethyl_acetal->Fischer_Indole_Synthesis This compound This compound Fischer_Indole_Synthesis->this compound NMR NMR IR IR Mass_Spec Mass Spec Final_Product This compound Final_Product->NMR Final_Product->IR Final_Product->Mass_Spec

Caption: Synthetic and characterization workflow for this compound.

This guide serves as a foundational resource for the spectroscopic identification of this compound and its precursors. While complete experimental data for the target compound and its hydrazine precursor are not widely published, the provided information on related compounds and general synthetic and analytical protocols offers a strong starting point for researchers in the field.

Unveiling the Selectivity of 5-Chloro-6-methoxy-1H-indole Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount in the pursuit of targeted therapeutics with minimal off-target effects. The 5-Chloro-6-methoxy-1H-indole scaffold has emerged as a promising framework for the design of potent enzyme inhibitors. This guide provides an objective comparison of the performance of various inhibitors based on this scaffold, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Inhibitory Activity

The this compound core has been incorporated into a variety of molecules demonstrating inhibitory activity against several key enzyme families, most notably kinases and metalloproteases. The selectivity of these inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the inhibitory potency (IC50) of representative compounds against their primary targets and, where available, against other enzymes to indicate selectivity.

Compound IDTarget EnzymeIC50 (nM)Off-Target Enzyme(s)Off-Target IC50 (nM)Reference
Compound A EGFR (Wild Type)68--[1]
Compound B EGFR (T790M Mutant)9.5EGFR (Wild Type)68[1]
Indole Derivative 6 Endothelin-Converting Enzyme (ECE)Potent (exact value not specified)Neprilysin (NEP), Angiotensin-Converting Enzyme (ACE)High (indicating selectivity)[2]
Indole Derivative 9 Endothelin-Converting Enzyme (ECE)More potent than Compound 6Neprilysin (NEP), Angiotensin-Converting Enzyme (ACE)High (indicating selectivity)[2]
PF-06409577 AMP-activated protein kinase (AMPK)Direct Activator--[3]

Key Signaling Pathway: EGFR Inhibition

Derivatives of the 5-chloro-indole scaffold have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.[1][4] The diagram below illustrates the EGFR signaling pathway and the point of intervention for these inhibitors.

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 5-Chloro-6-methoxy -1H-indole Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.

Experimental Protocols

The assessment of enzyme inhibition and selectivity is crucial for the development of targeted therapies. Below are detailed methodologies for key experiments cited in the evaluation of this compound based inhibitors.

EGFR Inhibitory Assay (HTRF KinEASE-TK)

This assay determines the direct inhibitory effect of compounds on the activity of a specific kinase.[5]

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the respective EGFR enzyme (wild-type or mutant), the substrate (TK-biotin), and ATP.

  • Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

  • Enzyme Reaction: The enzymatic reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

  • Detection: A detection mixture containing streptavidin-XL665 and a phosphospecific antibody labeled with europium cryptate is added. The mixture is incubated to allow for binding.

  • Signal Measurement: The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.

  • IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][6]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • GI50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the GI50 (concentration that inhibits cell growth by 50%) is determined.

Experimental Workflow for Assessing Inhibitor Selectivity

A systematic approach is necessary to determine the selectivity profile of an enzyme inhibitor. The following diagram illustrates a general workflow for this process.

selectivity_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_validation In-depth Validation Primary_Assay Primary Enzyme Assay (e.g., Kinase Assay) Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Panel_Screening Screen against a Panel of Related Enzymes (e.g., Kinome Scan) Hit_Identification->Panel_Screening Off_Target_Assays Assays for Unrelated Enzyme Families Hit_Identification->Off_Target_Assays Dose_Response Dose-Response Curves for Primary and Off-Targets Panel_Screening->Dose_Response Off_Target_Assays->Dose_Response IC50_Determination IC50/Ki Determination Dose_Response->IC50_Determination Selectivity_Index Calculate Selectivity Index (IC50 off-target / IC50 on-target) IC50_Determination->Selectivity_Index

Caption: General experimental workflow for determining inhibitor selectivity.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-6-methoxy-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 5-Chloro-6-methoxy-1H-indole are critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step protocol for the proper management of this halogenated indole compound, from immediate safety precautions to final disposal. Adherence to these procedures is imperative for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Ventilation: All work with this compound, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and disposed of properly after handling the compound.

    • Body Protection: A laboratory coat must be worn to prevent skin contact.

  • Hygiene: Avoid inhalation of dust and direct contact with skin and eyes. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance Solid
GHS Hazard Statements H302, H315, H319, H335[1][2]

GHS Hazard Statement Codes:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step for safe and compliant disposal. As this compound is a halogenated organic compound, it must be collected separately from non-halogenated organic waste.[3][4][5] This is crucial because the disposal methods and associated costs for these two waste streams differ significantly.

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect unused this compound powder and any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, absorbent pads from a spill cleanup) in a designated, robust, and sealable container for solid halogenated organic waste.[6][7]

    • The container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof container for liquid halogenated organic waste.[3][7][8] These are often referred to as "carboys" and may be color-coded for easy identification.[4][5]

    • Ensure the container has a secure, tight-fitting cap to prevent leaks and the release of vapors.

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[3]

Step 3: Labeling of Waste Containers

Proper labeling of waste containers is a critical safety and regulatory requirement.

  • As soon as the first drop of waste is added, the container must be clearly labeled with:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". If other chemicals are present in the waste mixture, they must also be listed with their approximate percentages.

    • Appropriate hazard pictograms corresponding to the GHS classifications (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

Step 4: Storage of Waste
  • Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, such as a ventilated cabinet, and away from general laboratory traffic.[3]

  • Ensure that the storage area has secondary containment to capture any potential leaks.

  • Do not store incompatible waste types together.

Step 5: Arranging for Final Disposal
  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often around 3 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.[3]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste WasteType Is the waste solid or liquid? Start->WasteType SolidWaste Collect in designated solid halogenated waste container. WasteType->SolidWaste Solid LiquidWaste Collect in designated liquid halogenated waste container (carboy). WasteType->LiquidWaste Liquid LabelContainer Label container with 'Hazardous Waste' and chemical name(s). SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreWaste Store in a designated, ventilated satellite accumulation area. LabelContainer->StoreWaste ArrangeDisposal Contact EHS or licensed waste disposal service for pickup. StoreWaste->ArrangeDisposal

Caption: Decision-making workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides comprehensive, step-by-step procedures for the safe use, storage, and disposal of 5-Chloro-6-methoxy-1H-indole, ensuring the well-being of laboratory personnel and the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted before handling, but the following PPE is mandatory to mitigate potential exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against dust particles, splashes, and aerosols that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact which may cause irritation.[2] Inspect gloves for any signs of degradation before use.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If significant dust is expected, a NIOSH-approved respirator for particulates is recommended.Minimizes the inhalation of dust which can cause respiratory tract irritation.[1]
Body Protection Long-sleeved clothing and closed-toe shoes.Provides an additional barrier against accidental skin contact.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for minimizing risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Designate a specific area for handling the compound to contain any potential contamination.

  • Assemble all necessary equipment, including a spill kit, before beginning work.

2. Weighing and Transfer:

  • Perform all weighing and transferring of the solid compound within a chemical fume hood to control dust.

  • Use anti-static weighing paper or a contained weighing system to prevent dispersal of the powder.

  • Close the container tightly immediately after use.

3. During the Procedure:

  • Avoid direct contact with the compound at all times.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

  • Should any signs of a reaction occur, such as fuming or a rapid temperature change, be prepared to take immediate corrective action as per your laboratory's emergency procedures.

4. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Decontaminate all surfaces and equipment that came into contact with the compound.

  • Remove and launder any contaminated clothing before reuse.

5. Storage:

  • Store this compound in a tightly closed, properly labeled container.

  • Keep the container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Waste TypeCollection and LabelingDisposal Method
Solid Waste Collect unused solid compound and contaminated disposables (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
Liquid Waste If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Segregate halogenated organic waste from non-halogenated solvents.[3]Follow your institution's procedures for the disposal of liquid hazardous waste. Do not mix with incompatible waste streams.
Empty Containers The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste.

Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and an indication of its hazards (e.g., "Irritant").

Visualizing the Workflow

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

HandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Assemble Equipment & Spill Kit prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Equipment & Work Area handle2->post1 post2 Wash Hands Thoroughly post1->post2 post3 Store Compound Securely post2->post3 DisposalWorkflow Disposal Workflow for this compound Waste cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Disposal start Generated Waste solid_waste Solid Waste (Compound, Gloves, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container (Halogenated) liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.